N1,N8-Diacetylspermidine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(3-acetamidopropylamino)butyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-10(15)13-8-4-3-6-12-7-5-9-14-11(2)16/h12H,3-9H2,1-2H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCVMAZDKFQPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCNCCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N1,N8-Diacetylspermidine: A Comprehensive Technical Guide on its Discovery, History, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N8-diacetylspermidine (DiAcSpd), a diacetylated derivative of the polyamine spermidine (B129725), has emerged from relative obscurity to become a significant biomarker in the field of oncology. Initially identified as a minor component of human urine, its elevated excretion in cancer patients has prompted extensive research into its biochemical origins and clinical utility. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its quantification, and an overview of its role in polyamine metabolism.
Discovery and History
The presence of polyamines like putrescine, spermidine, and spermine (B22157) in urine and their association with cell proliferation has been known for decades. However, the identification of their acetylated derivatives is a more recent development.
The first definitive demonstration of this compound as a naturally occurring component in healthy human urine was in 1995 by Hiramatsu et al.[1]. Using a newly developed analytical system for polyamine fractionation, they identified both this compound (DiAcSpd) and N1,N12-diacetylspermine (diAcSpm) as regular constituents of normal human urine, albeit at low concentrations[1]. This discovery was significant as it expanded the known landscape of polyamine metabolism and excretion.
Subsequent research quickly established a link between elevated urinary levels of this compound and various malignancies. Studies in the late 1990s and early 2000s demonstrated that patients with urogenital and colorectal cancers, among others, exhibited significantly higher concentrations of urinary DiAcSpd compared to healthy individuals[2][3][4]. This led to the proposition of this compound as a potential non-invasive tumor marker. Further investigations have explored its prognostic value, with urinary levels often correlating with treatment response and disease recurrence[2].
Biochemical Origins: The Polyamine Catabolic Pathway
This compound is a product of the polyamine catabolic pathway, a crucial regulatory mechanism for maintaining polyamine homeostasis within cells. The key enzyme responsible for its formation is spermidine/spermine N1-acetyltransferase (SSAT).
SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 and/or N8 amino groups of spermidine. The N1-acetylation of spermidine is a critical step that can lead to two primary fates for the resulting N1-acetylspermidine: export from the cell or further catabolism by polyamine oxidase (PAO) to putrescine[5][6]. The formation of this compound represents a terminal step in the acetylation of spermidine before its excretion.
The enzymatic mechanism of SSAT has been characterized as a random sequential mechanism[7]. The enzyme binds both acetyl-CoA and the polyamine substrate, and through an acid/base-assisted reaction, facilitates the transfer of the acetyl group[7]. The activity of SSAT is tightly regulated and can be induced by various stimuli, including high concentrations of polyamines, certain drugs, and cellular stress[5].
Quantitative Data
The concentration of this compound in urine is a key parameter in clinical studies. The following tables summarize representative data from the literature, comparing levels in healthy individuals and cancer patients. It is important to note that values can vary between studies due to differences in analytical methods, patient populations, and normalization techniques (e.g., per creatinine).
Table 1: Urinary this compound Levels in Healthy Controls and Colorectal Cancer Patients
| Study | Analyte | Healthy Controls (nmol/mg creatinine) | Colorectal Cancer Patients (nmol/mg creatinine) | p-value | Reference |
| Dig Dis Sci (1995) | N8SPD | 1.8 ± 1.1 (n=29) | 3.8 ± 3.4 (n=42) | < 0.01 | [8] |
Data presented as mean ± standard deviation.
Table 2: Diagnostic Performance of Urinary Diacetylpolyamines in Cancer Detection
| Study | Cancer Type | Analyte | Sensitivity | Specificity | Reference |
| J Cancer Res Clin Oncol (1995) | Urogenital Malignancies | DiAcSpd | - | High (rarely elevated in benign disease) | [4] |
| Dig Dis Sci (1995) | Colorectal Cancer | N1SPD | 50% | 95% | [8] |
Sensitivity and specificity are often determined using a specific cut-off value.
Experimental Protocols
The accurate quantification of this compound in biological fluids, primarily urine, is crucial for its clinical application. The two most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).
Sample Preparation for Urinary Analysis
Proper sample collection and preparation are critical for reliable results.
-
Collection: 24-hour urine collection is often preferred to account for diurnal variations, although first-morning void or random spot urine samples are also used and typically normalized to urinary creatinine (B1669602) concentration[8].
-
Storage: Samples should be stored at -20°C or, for long-term storage, at -80°C to prevent degradation of polyamines.
-
Pre-treatment:
-
Thaw frozen urine samples at room temperature or in a 4°C water bath.
-
Centrifuge the samples at approximately 2,000 x g for 10 minutes to remove particulate matter.
-
The supernatant is used for subsequent analysis. For some methods, a protein precipitation step with an organic solvent like acetonitrile (B52724) may be included[9].
-
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with fluorescence or mass spectrometry detection is a highly sensitive and specific method for quantifying this compound.
Principle: This method separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For polyamine analysis, pre-column derivatization with a fluorescent tag is often employed to enhance detection sensitivity.
Detailed Protocol (based on common practices for polyamine analysis):
-
Derivatization:
-
To 100 µL of urine supernatant, add an internal standard (e.g., 1,7-diaminoheptane).
-
Add a strong base (e.g., 1 M NaOH) to raise the pH.
-
Add a derivatizing agent such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine)[10][11].
-
Incubate the mixture to allow the reaction to complete.
-
The reaction is then stopped, and the derivatized polyamines are extracted, often using a solid-phase extraction (SPE) cartridge (e.g., C18)[12].
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Injection Volume: 20 µL of the extracted, derivatized sample is injected.
-
-
Detection:
-
Fluorescence Detector: Excitation and emission wavelengths are set according to the fluorescent tag used (e.g., for OPA derivatives, excitation at ~340 nm and emission at ~450 nm)[11].
-
Mass Spectrometry (LC-MS): This provides higher specificity and allows for structural confirmation. The mass spectrometer is operated in a mode to detect the specific mass-to-charge ratio (m/z) of the derivatized this compound.
-
-
Quantification:
-
A standard curve is generated using known concentrations of pure this compound standard.
-
The concentration in the unknown samples is calculated by comparing the peak area of the analyte to the standard curve, normalized to the internal standard.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for analyzing a large number of samples. Competitive ELISA is the format typically used for small molecules like this compound.
Principle: In a competitive ELISA, the this compound in the sample competes with a labeled (e.g., enzyme-conjugated) this compound for binding to a limited number of specific antibody-coated wells. The amount of signal generated by the enzyme is inversely proportional to the concentration of this compound in the sample.
Detailed Protocol (Generalized for Competitive ELISA):
-
Coating: Microtiter plate wells are pre-coated with an antibody specific to this compound.
-
Sample and Competitor Addition:
-
Add a known volume of the urine sample (or standard) to the wells.
-
Add a fixed amount of enzyme-labeled this compound to each well.
-
-
Incubation: Incubate the plate to allow for the competitive binding to occur (e.g., 1-2 hours at 37°C or overnight at 4°C)[13].
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with a mild detergent like Tween 20) to remove unbound components.
-
Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for horseradish peroxidase).
-
Incubation and Reaction Stop: Incubate for a defined period to allow for color development. Stop the reaction by adding a stop solution (e.g., dilute sulfuric acid).
-
Detection: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
Quantification:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
The discovery of this compound in human urine and the subsequent elucidation of its connection to cancer have opened new avenues for non-invasive diagnostics and prognostics. The analytical methods for its detection, primarily HPLC and ELISA, have been refined to offer the sensitivity and specificity required for clinical research. As our understanding of the intricate regulation of polyamine metabolism continues to grow, this compound is poised to become an increasingly valuable tool for researchers, scientists, and drug development professionals in the ongoing effort to combat cancer and other proliferative diseases.
References
- 1. [PDF] Mechanistic and structural analysis of human spermidine/spermine N1-acetyltransferase. | Semantic Scholar [semanticscholar.org]
- 2. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of urinary this compound and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Mechanistic and structural analysis of human spermidine/spermine N1-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]
- 9. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC determination of polyamines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. assaygenie.com [assaygenie.com]
N1,N8-Diacetylspermidine: A Comprehensive Technical Guide on its Biological Function in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N1,N8-diacetylspermidine (DiAcSpd) is a diacetylated derivative of the polyamine spermidine (B129725), increasingly recognized for its significant biological roles in mammalian cells. Primarily known as a biomarker for various malignancies, its functions extend to intricate involvement in cellular metabolism, signaling, and stress responses. The synthesis of DiAcSpd is catalyzed by the rate-limiting enzyme spermidine/spermine (B22157) N1-acetyltransferase (SSAT), a critical regulator of polyamine homeostasis. Elevated levels of DiAcSpd are frequently observed in cancerous tissues and biofluids, correlating with disease presence, progression, and response to therapy. Beyond its utility as a biomarker, the polyamine metabolic pathway, in which DiAcSpd is a key catabolite, is deeply intertwined with fundamental cellular processes including cell proliferation, apoptosis, autophagy, and inflammation. This technical guide provides an in-depth exploration of the biological functions of this compound in mammalian cells, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to support advanced research and drug development endeavors.
Introduction: The Significance of this compound
Polyamines, including spermidine, are ubiquitous polycations essential for a multitude of cellular processes such as cell growth, differentiation, and the maintenance of cellular homeostasis.[1] The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. This compound is a product of spermidine catabolism, formed through the action of spermidine/spermine N1-acetyltransferase (SSAT).[1] This acetylation is a critical step in polyamine degradation, as it neutralizes the positive charges of spermidine, facilitating its export from the cell or its further catabolism by polyamine oxidase (PAO).
Initially identified as a minor urinary metabolite, DiAcSpd has gained prominence due to its strong association with various cancers, including those of the urogenital tract, colorectum, and breast.[2][3][4] Its levels in urine and plasma often reflect the increased polyamine turnover characteristic of rapidly proliferating cancer cells, making it a valuable non-invasive biomarker for diagnosis, prognosis, and monitoring of therapeutic response.[2][4] However, the biological significance of DiAcSpd extends beyond its role as a passive biomarker. The metabolic pathway leading to its formation is a critical node in cellular signaling, with implications for cell fate decisions and stress responses.
The Polyamine Catabolic Pathway and this compound Synthesis
The synthesis of this compound is intrinsically linked to the activity of spermidine/spermine N1-acetyltransferase (SSAT). This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 and N8 positions of spermidine. SSAT is a highly inducible enzyme, with its expression and activity being tightly regulated by various stimuli, including intracellular polyamine concentrations, hormones, and stress signals.[1]
The induction of SSAT leads to a decrease in intracellular spermidine and spermine levels and a corresponding increase in their acetylated derivatives, including this compound. These acetylated polyamines are then either exported from the cell or further catabolized by the FAD-dependent enzyme polyamine oxidase (PAO), which generates hydrogen peroxide and aldehydes, contributing to oxidative stress.[1]
Caption: Polyamine Catabolic Pathway leading to this compound.
Biological Functions in Mammalian Cells
While much of the research has focused on the role of SSAT and the broader polyamine pathway, emerging evidence suggests that this compound itself may have direct biological activities. The primary functions are intricately linked to its role as a product of a highly regulated metabolic pathway.
Role in Cancer Biology
The most well-documented role of this compound is in cancer. Elevated urinary and plasma levels are consistently found in patients with various malignancies.[2][3][4] This is attributed to the increased proliferation rate of cancer cells, which necessitates a higher turnover of polyamines. The induction of SSAT in tumor cells leads to increased production and subsequent excretion of DiAcSpd. Recent studies have shown that elevated intracellular levels of N1-acetylspermidine are detected in breast cancer cells undergoing doxorubicin-induced cell death.[5]
Involvement in Cellular Signaling
The polyamine metabolic pathway, which produces this compound, is a critical regulator of and is regulated by major signaling pathways, including the MAPK/ERK and mTOR pathways.
-
MAPK/ERK Pathway: The activation of the MAPK/ERK pathway can be influenced by polyamine levels. While direct interaction of DiAcSpd with components of this pathway has not been demonstrated, the overall flux through the polyamine catabolic pathway can impact downstream signaling.
-
mTOR Signaling: The mTOR signaling pathway, a central regulator of cell growth and metabolism, is interconnected with polyamine metabolism.[6][7][8][9] Activation of polyamine catabolism has been shown to alter the cellular localization of mTOR and downregulate its protein levels in glioblastoma cells.[10] This suggests that the metabolic shift leading to increased DiAcSpd production can impact this critical survival pathway.
Caption: Polyamine Catabolism and mTOR Signaling Interplay.
Regulation of Gene Expression
Polyamines are known to influence gene expression through various mechanisms, including their interaction with DNA and their role in chromatin remodeling. While the direct effect of this compound on gene expression is not yet fully elucidated, the activity of SSAT, its synthesizing enzyme, has been shown to have profound effects. For instance, SSAT can act as a gene-specific transcriptional regulator, promoting the expression of genes involved in the DNA damage response and cell cycle regulation in aggressive brain tumors. This function is dependent on its acetyltransferase activity, suggesting that the local production of acetylated polyamines, including DiAcSpd, may play a role in modulating chromatin structure and transcription factor binding.
Role in Autophagy and Cell Cycle
The polyamine pathway is also linked to autophagy, a cellular process of self-digestion that is crucial for cellular homeostasis and stress responses. Acetylation is a key post-translational modification that regulates autophagy. The depletion of polyamines through the activation of SSAT can induce autophagy.
Furthermore, polyamine depletion has been shown to affect cell cycle kinetics, particularly the S and G2/M phases, by reducing the levels of key cell cycle regulatory proteins like cyclins E1, A2, and B1.[11]
Quantitative Data
The following tables summarize key quantitative data related to this compound and its synthesizing enzyme, SSAT.
Table 1: Kinetic Parameters of Spermidine/Spermine N1-Acetyltransferase (SSAT)
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Source |
| Spermidine | 130 | 1.3 | [12] |
| Spermine | 182 | - | [13] |
| N1-dansylnorspermine | 11 | - | [14] |
| Acetyl-CoA | 13 | - | [14] |
Table 2: Urinary Levels of this compound in Health and Disease
| Condition | Analyte | Concentration (nmol/mg creatinine) | Fold Change | Source |
| Healthy Controls | N1-acetylspermidine | < 4.0 | - | [15] |
| Colorectal Cancer | N1-acetylspermidine | Significantly increased | - | [15] |
| Healthy Controls | N8-acetylspermidine | - | - | [15] |
| Colorectal Cancer | N8-acetylspermidine | Significantly increased | - | [15] |
| Breast Cancer | Diacetylspermidine | Significantly higher than controls | - | [3] |
| Colorectal Cancer | Diacetylspermidine | Significantly higher than controls | - | [3] |
Experimental Protocols
Quantification of this compound by HPLC-MS/MS
This protocol provides a general framework for the analysis of this compound in biological samples. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation (Urine/Plasma): a. Thaw frozen samples on ice. b. Centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulates. c. To 100 µL of supernatant, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., a deuterated analog of DiAcSpd). d. Vortex for 1 minute. e. Incubate at -20°C for 20 minutes to precipitate proteins. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. h. Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. HPLC Conditions:
- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analyte, followed by a re-equilibration step.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion and optimization on the specific mass spectrometer.
- Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
// Nodes
Sample [label="Biological Sample\n(Urine, Plasma, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"];
Extraction [label="Protein Precipitation\n& Extraction\n(Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Evaporation [label="Evaporation\n(Nitrogen Stream)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reconstitution [label="Reconstitution\n(Mobile Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
HPLC [label="HPLC Separation\n(C18 Column)", fillcolor="#FBBC05", fontcolor="#202124"];
MS [label="Mass Spectrometry\n(ESI-MS/MS, MRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Data [label="Data Analysis\n(Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Sample -> Extraction;
Extraction -> Evaporation;
Evaporation -> Reconstitution;
Reconstitution -> HPLC;
HPLC -> MS;
MS -> Data;
}
Caption: HPLC-MS/MS Workflow for DiAcSpd Quantification.
Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity Assay
This protocol is based on a colorimetric method for the high-throughput screening of SSAT activity.[13][16]
1. Reagents:
- Assay Buffer: 50 mM Tris-HCl, pH 7.8, 1 mM DTT.
- Substrate Solution: 10 mM spermidine in assay buffer.
- Co-substrate Solution: 5 mM Acetyl-CoA in assay buffer.
- DTNB (Ellman's Reagent) Solution: 10 mM in assay buffer.
- Cell Lysate or Purified Enzyme.
2. Procedure: a. Prepare cell lysates by homogenizing cells in a suitable lysis buffer and clarifying by centrifugation. Determine the protein concentration of the lysate. b. In a 96-well plate, add 20 µL of cell lysate or purified enzyme. c. Add 20 µL of substrate solution (spermidine). d. Initiate the reaction by adding 20 µL of co-substrate solution (Acetyl-CoA). e. Incubate at 37°C for 30-60 minutes. f. Stop the reaction by adding 10 µL of 10% trichloroacetic acid (TCA). g. Add 150 µL of DTNB solution to each well. h. Read the absorbance at 412 nm on a microplate reader. The absorbance is proportional to the amount of Coenzyme A (CoA) produced, which reacts with DTNB.
3. Data Analysis:
- Create a standard curve using known concentrations of CoA.
- Calculate the SSAT activity in the samples based on the standard curve and the protein concentration of the lysate. Activity is typically expressed as nmol of CoA produced per minute per mg of protein.
Conclusion and Future Directions
This compound has transitioned from being considered a minor metabolic byproduct to a significant player in cellular physiology and pathology, particularly in the context of cancer. Its role as a biomarker is well-established, and the focus is now shifting towards understanding its direct biological functions and its utility as a therapeutic target. The intricate connections between the polyamine catabolic pathway and major cellular signaling networks highlight the potential for targeting SSAT and polyamine metabolism for therapeutic intervention.
Future research should aim to:
-
Elucidate the direct molecular targets and signaling effects of this compound.
-
Develop more sensitive and specific assays for the quantification of DiAcSpd in various biological matrices.
-
Explore the therapeutic potential of modulating SSAT activity and DiAcSpd levels in cancer and other diseases.
-
Investigate the role of DiAcSpd in other pathological conditions, such as neurodegenerative and metabolic diseases.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore the multifaceted role of this compound in mammalian cell biology. The provided data, protocols, and pathway diagrams are intended to facilitate the design of new experiments and the development of innovative therapeutic strategies targeting the polyamine metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 5. Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an N1-Acetylspermidine Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of mTOR Complex 1 Signaling Pathway in the Pathogenesis of Diabetes Complications; A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of polyamine catabolism by N1, N11-diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. A high-throughput colorimetric assay to characterize the enzyme kinetic and cellular activity of spermidine/spermine N1-acetyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of spermidine/spermine-N1-acetyltransferase activity by high-performance liquid chromatography with N1-dansylnorspermine as the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Role of N1,N8-Diacetylspermidine in Cellular Aging and Senescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging and a driver of numerous age-related diseases. Polyamines, particularly spermidine (B129725), are well-established regulators of longevity, with their levels declining with age. Exogenous spermidine supplementation extends healthspan and lifespan in various model organisms, primarily by inducing autophagy. However, the role of spermidine's metabolic derivatives, specifically N1,N8-diacetylspermidine (DAS), is less understood and appears to be antagonistic to the pro-longevity effects of spermidine. This technical guide synthesizes the current understanding of DAS, positing that it is not a direct effector of aging but rather a key component and indicator of the pro-senescent polyamine catabolic pathway. Increased flux through this pathway, leading to elevated DAS levels, is associated with oxidative stress, cellular damage, and the senescence phenotype.
The Polyamine Catabolic Pathway: A Central Axis in Cellular Aging
Polyamines are tightly regulated to maintain cellular homeostasis. The catabolism of spermidine and spermine (B22157) is a critical aspect of this regulation. This process is initiated by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SAT1), which acetylates spermidine at the N1 position and can further lead to diacetylation, forming this compound. These acetylated forms are then either oxidized by polyamine oxidase (PAOX) or spermine oxidase (SMOX), or excreted from the cell.[1][2]
The oxidation of acetylated polyamines is a double-edged sword. While it reduces polyamine levels, the reaction generates potentially toxic byproducts, including hydrogen peroxide (H₂O₂) and acrolein, which can induce oxidative stress, damage DNA, and inactivate proteins, thereby promoting cellular senescence.[1][3] Recent evidence indicates that the expression and activity of SMOX increase with age, correlating with a decrease in spermine levels and an increase in senescence markers.[3]
Conversely, the deacetylation pathway also exists. Histone Deacetylase 10 (HDAC10), a class II HDAC, has been identified as a specific N8-acetylspermidine deacetylase, capable of converting N8-acetylspermidine back into spermidine.[4][5][6] This places polyamine metabolism in a direct interplay with the broader epigenetic regulatory machinery, as HDACs are crucial modulators of chromatin structure and gene expression in aging.
Quantitative Data on Polyamine Catabolism and Senescence
Studies using in vitro models of cellular aging have demonstrated a clear shift in polyamine metabolism. As cells undergo serial passaging to induce replicative senescence, a marked increase in the activity of the catabolic pathway is observed.
Table 1: Polyamine Metabolism Changes in Replicative Senescence of HepG2 Cells Data summarized from[3]. Young cells are defined as early passage, while Aged cells have undergone 3 months of serial passaging. MDL72527 is an inhibitor of polyamine oxidation.
| Parameter | Young Cells | Aged Cells | Aged Cells + MDL72527 |
| Intracellular Polyamines | |||
| Spermine (nmol/mg protein) | 12.1 | 4.9 | 10.2 |
| Spermidine (nmol/mg protein) | 7.8 | 13.5 | 11.8 |
| Senescence Markers | |||
| SA-β-gal Positive Cells (%) | ~5% | ~45% | ~20% |
| p21 Protein Level (relative) | 1.0 | ~3.5 | ~1.5 |
| Oxidative Damage | |||
| Protein-Conjugated Acrolein | 1.0 | ~2.8 | ~1.2 |
| γH2AX Foci (DNA Damage) | 1.0 | ~2.5 | ~1.3 |
These data highlight that cellular aging is associated with depleted spermine, elevated spermidine (likely due to back-conversion from spermine), and a significant increase in senescence and damage markers.[3] Crucially, inhibiting polyamine oxidation rescues these phenotypes, directly implicating the catabolic pathway in driving senescence.[3]
This compound as a Biomarker of Age-Related Pathology
While data on DAS levels in normal physiological aging are limited, elevated levels of acetylated polyamines have been identified as biomarkers in age-related diseases, particularly cardiovascular conditions. In a study of patients with coronary artery disease, higher plasma levels of N8-acetylspermidine were strongly associated with increased mortality in patients with ischemic cardiomyopathy (ICM).[7][8]
Table 2: Association of Plasma N8-Acetylspermidine (N8AS) with Clinical Outcomes Data summarized from[7][8].
| Cohort / Condition | Outcome | Hazard Ratio (per SD increase in N8AS) | 95% Confidence Interval | p-value |
| Ischemic Cardiomyopathy (ICM) | All-Cause Mortality | 1.48 | 1.19 – 1.85 | 0.001 |
| Coronary Artery Disease (without Heart Failure) | Incident Heart Failure | 4.16 | 1.41 – 12.25 | 0.01 |
These clinical findings support the preclinical data, suggesting that elevated acetylated spermidine is a marker of pathological processes rather than healthy aging.
Signaling Pathways and Molecular Mechanisms
The pro-senescence effects of polyamine catabolism are intertwined with several core aging pathways. The central mechanism involves the induction of autophagy, a cellular recycling process that degrades damaged components and is essential for longevity.
-
Spermidine and Autophagy: Spermidine is a potent inducer of autophagy.[9] This is considered its primary anti-aging mechanism.
-
HDAC10 and Autophagy: The role of HDAC10 is complex. As a deacetylase, it regenerates spermidine from N8-acetylspermidine. However, studies in neuroblastoma show that HDAC10 expression induces autophagy, and its inhibition suppresses the autophagic response, sensitizing cancer cells to chemotherapy.[5][6] This suggests a nuanced role for HDAC10, potentially dependent on cellular context or localization, where it may regulate autophagy independently of its effect on systemic spermidine levels.
The interplay between SAT1, HDAC10, and autophagy pathways represents a critical regulatory node in determining cellular fate between homeostasis and senescence.
Experimental Protocols
Accurate assessment of the senescence phenotype and polyamine metabolism requires robust and standardized protocols.
Protocol: Induction of Cellular Senescence (Doxorubicin-Induced)
This protocol describes stress-induced senescence in primary human fibroblasts.
-
Cell Seeding: Seed primary human fibroblasts (e.g., IMR-90) at a density of ~9.3 x 10³ cells/cm² in a T75 flask. Incubate overnight (37°C, 5% CO₂, 5% O₂).[5]
-
Treatment: Prepare a 250 nM solution of doxorubicin (B1662922) in complete medium (D10). Aspirate the existing medium from the cells and replace it with the doxorubicin-containing medium.[5]
-
Incubation: Incubate the cells for exactly 24 hours.[5]
-
Recovery: After 24 hours, aspirate the doxorubicin medium, wash the cells once with D10, and add fresh D10.[5]
-
Maturation: Culture the cells for an additional 6-10 days, replacing the medium every 2-3 days. The senescent phenotype, including morphological changes and biomarker expression, will become established during this time.[4][5]
Protocol: Quantification of Senescence-Associated β-Galactosidase (SA-β-Gal) Activity
This is the most widely used biomarker for senescent cells.
-
Cell Seeding: Plate control and senescent cells in a 24-well plate at a density that ensures they are sub-confluent at the time of staining. Incubate overnight.[5]
-
Washing: Wash cells twice with 1x Phosphate-Buffered Saline (PBS).[5]
-
Fixation: Fix cells for 3-5 minutes at room temperature using a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS.[5]
-
Washing: Wash cells twice with 1x PBS.[5]
-
Staining: Prepare the SA-β-Gal staining solution (40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂, 1 mg/mL X-Gal). Add the solution to each well and seal the plate with parafilm to prevent evaporation.[5]
-
Incubation: Incubate the plate at 37°C without CO₂ for 12-24 hours. Check for the development of a blue color.
-
Imaging and Quantification: Image the cells using a bright-field microscope. Count the number of blue (positive) cells and the total number of cells in multiple fields of view to determine the percentage of SA-β-gal positive cells.[7]
Protocol: Workflow for Polyamine Quantification by LC-MS/MS
This workflow outlines the general steps for quantifying this compound and other polyamines in biological samples.
Conclusion and Future Directions for Drug Development
The available evidence strongly suggests that this compound is not an anti-aging molecule but rather a biomarker of pro-aging polyamine catabolism. Elevated levels of DAS and other acetylated polyamines likely reflect a state of increased cellular stress and a metabolic shift that contributes to the accumulation of senescent cells.
This reframes the therapeutic opportunity. Instead of targeting DAS itself, drug development efforts should focus on modulating the activity of the key enzymes in the polyamine metabolic axis:
-
SAT1 Inhibition: Developing specific inhibitors for SAT1 could be a viable strategy to reduce the flux through the pro-senescent catabolic pathway, thereby decreasing the production of oxidative species and preserving the intracellular pool of beneficial polyamines like spermidine and spermine.
-
HDAC10 Modulation: The role of HDAC10 is more complex and requires further investigation. If its activity is primarily to recycle N8-acetylspermidine back to spermidine, enhancing its activity could be beneficial. However, its independent role in regulating autophagy needs to be carefully dissected to avoid unintended consequences. Understanding how to selectively modulate its deacetylase activity versus its other potential functions is a key area for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Polyamine Catabolism Reduces Cellular Senescence [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Binding of N8-Acetylspermidine Analogues to Histone Deacetylase 10 Reveals Molecular Strategies for Blocking Polyamine Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of N8-Acetylspermidine Analogues to Histone Deacetylase 10 Reveals Molecular Strategies for Blocking Polyamine Deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N8-Acetylspermidine: A Polyamine Biomarker in Ischemic Cardiomyopathy With Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
N1,N8-Diacetylspermidine and its Nexus with Inflammatory Response Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N1,N8-diacetylspermidine, an acetylated derivative of the polyamine spermidine (B129725), is emerging as a molecule of interest in the complex landscape of inflammatory regulation. While direct research on this compound's role in inflammation is still in its nascent stages, a significant body of evidence on its precursor, spermidine, provides a strong foundation for understanding its potential immunomodulatory functions. This technical guide synthesizes the current knowledge on spermidine's interaction with key inflammatory signaling pathways—NF-κB, MAPK, and the NLRP3 inflammasome—and presents the limited but intriguing findings directly related to acetylated spermidine derivatives. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential mechanisms of action, detailed experimental protocols, and a framework for future investigation into this compound as a potential therapeutic target in inflammatory diseases.
Introduction: The Polyamine Connection to Inflammation
Polyamines, including spermidine and its acetylated forms, are ubiquitous polycations essential for various cellular processes.[1] Dysregulation of polyamine metabolism has been implicated in numerous pathologies, including cancer and inflammatory disorders.[2] The acetylation of polyamines, a key catabolic process, is emerging as a critical regulatory mechanism in the immune response. This guide focuses on this compound, exploring its potential to modulate inflammatory pathways, largely through the lens of its well-studied precursor, spermidine.
This compound and Macrophage-Mediated Immune Response
Recent evidence has shed light on the role of N1-acetylspermidine, a closely related molecule to this compound, in modulating macrophage function within the tumor microenvironment. A 2025 study on hepatocellular carcinoma (HCC) revealed that tumor-derived N1-acetylspermidine fosters an immunosuppressive environment by inducing the polarization of macrophages towards a CCL1+ phenotype.[2] This, in turn, leads to the recruitment of regulatory T cells, thereby dampening the anti-tumor immune response.[2] While this study focuses on immunosuppression in cancer, it provides the first direct evidence of an acetylated spermidine derivative influencing macrophage polarization, a key process in the broader inflammatory response.
Core Inflammatory Signaling Pathways and the Influence of Spermidine
Based on extensive research on spermidine, we can infer the potential mechanisms through which this compound may exert its effects on inflammation.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, orchestrating the transcription of numerous pro-inflammatory genes.[3] Spermidine has been shown to be a potent inhibitor of NF-κB activation in various inflammatory models, particularly in lipopolysaccharide (LPS)-stimulated macrophages.[4][5]
Mechanism of Inhibition:
-
Inhibition of IκBα Phosphorylation and Degradation: Spermidine treatment has been demonstrated to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6]
-
Prevention of p65 Nuclear Translocation: By stabilizing IκBα, spermidine effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thus preventing the transcription of target inflammatory genes.[6][7]
Figure 1: Potential Inhibition of the NF-κB Pathway by this compound.
The Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family, including p38 and JNK, are crucial signaling molecules that regulate the production of inflammatory cytokines.[8] Evidence suggests that spermidine can modulate MAPK signaling in inflammatory conditions.[5]
Mechanism of Modulation:
-
Inhibition of p38 and JNK Phosphorylation: Spermidine has been observed to inhibit the phosphorylation of p38 and JNK in response to inflammatory stimuli, thereby downregulating downstream inflammatory gene expression.[9][10]
Figure 2: Potential Modulation of the MAPK Pathway by this compound.
The NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.[11] Spermidine has been shown to inhibit NLRP3 inflammasome activation.[12]
Mechanism of Inhibition:
-
Reduction of NLRP3 and Caspase-1 Expression: Spermidine treatment can lead to a decrease in the expression of key components of the inflammasome, including NLRP3 and caspase-1.[11]
-
Inhibition of IL-1β Secretion: By dampening inflammasome activation, spermidine effectively reduces the secretion of mature IL-1β.
Figure 3: Potential Inhibition of the NLRP3 Inflammasome by this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies on spermidine, which may serve as a proxy for the potential effects of this compound.
Table 1: Effect of Spermidine on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | Cell Type | Spermidine Concentration | Fold Change vs. LPS Control | Reference |
| TNF-α | RAW 264.7 | 800 µM | ↓ ~50% | [4] |
| IL-1β | RAW 264.7 | 800 µM | ↓ ~60% | [4] |
| IL-6 | BV2 microglia | 100 µM | ↓ ~70% | [5] |
| IL-1β | Human Chondrocytes | 50 µM | ↓ ~40% | [11] |
Table 2: Effect of Spermidine on Inflammatory Mediator Expression in LPS-Stimulated Macrophages
| Mediator | Cell Type | Spermidine Concentration | Fold Change vs. LPS Control | Reference |
| iNOS (protein) | RAW 264.7 | 800 µM | ↓ ~75% | [4] |
| COX-2 (protein) | RAW 264.7 | 800 µM | ↓ ~60% | [4] |
| NLRP3 (protein) | Human Chondrocytes | 50 µM | ↓ ~50% | [11] |
| Caspase-1 (protein) | Human Chondrocytes | 50 µM | ↓ ~45% | [11] |
Detailed Experimental Protocols
The following are generalized protocols based on methodologies used in spermidine research, which can be adapted for investigating this compound.
Cell Culture and Treatment for In Vitro Inflammation Model
Figure 4: General workflow for in vitro inflammation studies.
-
Cell Seeding: Seed murine macrophage cell line RAW 264.7 at a density of 5 x 10^5 cells/well in a 6-well plate.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for the desired time (e.g., 24 hours for cytokine analysis).
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Wash the cells with ice-cold PBS and lyse them for subsequent Western blot or qPCR analysis.
-
Western Blot Analysis for NF-κB Pathway Activation
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1 hour.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody for 1 hour.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP for 30 minutes.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
Future Directions and Conclusion
The existing body of research on spermidine strongly suggests that its acetylated derivative, this compound, is a promising candidate for modulating inflammatory responses. The direct evidence, although limited to N1-acetylspermidine in a cancer context, opens new avenues for investigation. Future research should focus on:
-
Directly assessing the dose-dependent effects of this compound on NF-κB, MAPK, and NLRP3 inflammasome activation in various immune cell types.
-
Elucidating the specific enzymatic pathways responsible for the production of this compound during an inflammatory response.
-
Investigating the therapeutic potential of this compound in preclinical models of inflammatory diseases.
References
- 1. Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS [mdpi.com]
- 2. Efflux of N1-acetylspermidine from hepatoma fosters macrophage-mediated immune suppression to dampen immunotherapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAP kinases in the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of LKB1 Ser431 phosphorylation and Cys433 farnesylation using mouse knockin analysis reveals an unexpected role of prenylation in regulating AMPK activity | MRC PPU [ppu.mrc.ac.uk]
- 6. Macrophage Cytokines: Involvement in Immunity and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 9. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.com]
- 10. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of N1,N8-Diacetylspermidine in the Pathogenesis of Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the emerging role of N1,N8-diacetylspermidine (DiAcSpm), a catabolite of polyamine metabolism, in the pathophysiology of neurodegenerative diseases. Dysregulation of polyamine homeostasis has been increasingly implicated in neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. This document synthesizes current research on the biochemical pathways leading to the formation of this compound, its quantification in biological matrices, and its potential mechanisms of action in neurodegeneration. We present quantitative data on this compound levels in patient cohorts, detailed experimental protocols for its analysis, and conceptual signaling pathways. This guide aims to equip researchers and drug development professionals with a thorough understanding of this compound as a potential biomarker and therapeutic target in neurodegenerative diseases.
Introduction to Polyamines and this compound
Polyamines, including putrescine, spermidine (B129725), and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, such as cell growth, differentiation, and the regulation of gene expression. The intracellular concentrations of these molecules are tightly controlled through a complex interplay of biosynthesis, catabolism, and transport. A key enzyme in polyamine catabolism is spermidine/spermine N1-acetyltransferase (SSAT1), which catalyzes the acetylation of spermidine and spermine. This acetylation is a critical step in polyamine homeostasis, as it neutralizes their positive charges, facilitating their export from the cell or their conversion back to lower-order polyamines.
This compound is a di-acetylated derivative of spermidine. Its formation is indicative of an upregulated polyamine catabolic pathway, often in response to cellular stress or dysregulated polyamine biosynthesis. Emerging evidence suggests that altered levels of this compound may be linked to the pathogenesis of several neurodegenerative diseases.
Biochemical Pathway of this compound Formation
The synthesis of this compound is intrinsically linked to the polyamine catabolic pathway. The process is primarily initiated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT1), which transfers an acetyl group from acetyl-CoA to the N1 position of spermidine or spermine. In the case of spermidine, this produces N1-acetylspermidine. A subsequent acetylation event, potentially catalyzed by the same or a different acetyltransferase, at the N8 position results in the formation of this compound.
This compound in Neurodegenerative Diseases: Quantitative Data
Elevated levels of this compound have been most consistently reported in Parkinson's disease, where they correlate with disease severity. Data for Alzheimer's and Huntington's disease are less direct but suggest a general dysregulation of polyamine metabolism.
Table 1: this compound Levels in Parkinson's Disease
| Biological Matrix | Patient Group | Control Group | Fold Change | p-value | Reference |
| Plasma | Parkinson's Disease | Healthy Controls | Significantly Elevated | <0.05 | [1] |
| Plasma | Parkinson's Disease (by severity) | Healthy Controls | Positive correlation with Hoehn and Yahr stage | <0.05 | [1] |
Table 2: Polyamine Metabolite Levels in Alzheimer's Disease
| Biological Matrix | Metabolite | Patient Group | Control Group | Observation | Reference |
| Brain Tissue | Spermidine | Alzheimer's Disease | Healthy Controls | Increased | [2] |
| Brain Tissue | SSAT1 (enzyme) | Alzheimer's Disease | Healthy Controls | Elevated | [2] |
Table 3: Polyamine Metabolite Levels in Huntington's Disease
| Biological Matrix | Metabolite | Patient Group | Control Group | Observation | Reference |
| Plasma | Polyamines (general) | Huntington's Disease | Healthy Controls | Dysregulated | [3] |
| Cell Models | Mutant Huntingtin | Control | Increased mutant huntingtin aggregates with polyamine treatment | [4] |
Note: Specific quantitative data for this compound in Alzheimer's and Huntington's disease are limited in the current literature.
Potential Mechanisms of this compound in Neurodegeneration
The precise mechanisms by which this compound contributes to neurodegeneration are still under investigation. However, several plausible pathways have been proposed, stemming from the broader consequences of polyamine dysregulation.
4.1 Neuroinflammation: Dysregulated polyamine metabolism can trigger inflammatory responses in the brain.[2] The accumulation of acetylated polyamines may act as a signal for microglial activation, leading to the release of pro-inflammatory cytokines and contributing to a chronic neuroinflammatory state.
4.2 Altered Autophagy: Polyamines are known regulators of autophagy, a critical cellular process for clearing aggregated proteins and damaged organelles. While spermidine is a known inducer of autophagy, the accumulation of its acetylated metabolites might interfere with this process. Impaired autophagy is a hallmark of many neurodegenerative diseases, leading to the accumulation of toxic protein aggregates such as α-synuclein and tau.
4.3 Oxidative Stress: The catabolism of polyamines by polyamine oxidases can generate reactive oxygen species (ROS) as byproducts. Increased flux through this pathway, as indicated by elevated this compound, could lead to a state of chronic oxidative stress, damaging neurons and other brain cells.
Experimental Protocols
5.1 Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in biological fluids. Optimization will be required for specific sample types and instrumentation.
Protocol Details:
-
Sample Preparation:
-
Thaw plasma or cerebrospinal fluid (CSF) samples on ice.
-
To 100 µL of sample, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization (using Dansyl Chloride):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of 100 mM sodium carbonate buffer (pH 9.5).
-
Add 50 µL of 10 mg/mL dansyl chloride in acetone.
-
Incubate at 60°C for 30 minutes in the dark.
-
Add 10 µL of 250 mM sodium hydroxide (B78521) to stop the reaction.
-
Centrifuge to pellet any precipitate and transfer the supernatant for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[5]
-
MRM Transitions: Specific precursor-to-product ion transitions for dansylated this compound and the internal standard need to be determined empirically on the specific mass spectrometer used.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples based on the standard curve.
-
5.2 Assessment of Autophagy in Neuronal Cultures
This protocol describes the assessment of autophagic flux in primary neurons or neuronal cell lines treated with this compound using the LC3 turnover assay.[2][6]
Protocol Details:
-
Cell Culture and Treatment:
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) under standard conditions.
-
Treat cells with various concentrations of this compound for a specified time course (e.g., 24 hours).
-
In the last 2-4 hours of the treatment period, add a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to a subset of the wells to block the degradation of autophagosomes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against LC3 (to detect both LC3-I and LC3-II) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity of LC3-II and the loading control.
-
Normalize the LC3-II intensity to the loading control.
-
Autophagic flux is determined by the difference in normalized LC3-II levels between samples with and without the lysosomal inhibitor. An increase in this difference upon treatment with this compound would suggest an induction of autophagy, while a decrease would suggest inhibition.
-
5.3 Analysis of mTOR Signaling Pathway
This protocol outlines the analysis of key proteins in the mTOR signaling pathway by western blotting in neuronal cells treated with this compound.[7]
Protocol Details:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described in section 5.2.
-
-
Protein Extraction:
-
Follow the same protein extraction protocol as described in section 5.2.
-
-
Western Blotting:
-
Follow the same western blotting procedure as in section 5.2, but use primary antibodies against key mTOR pathway proteins, including:
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
A loading control (e.g., β-actin or GAPDH).
-
-
-
Data Analysis:
-
Quantify the band intensities of the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated to total protein for each target to determine the activation state of the pathway.
-
Conclusion and Future Directions
The accumulation of this compound is emerging as a significant event in the pathophysiology of neurodegenerative diseases, particularly Parkinson's disease. Its potential as a biomarker for disease severity warrants further investigation in large, longitudinal patient cohorts for various neurodegenerative conditions. The detailed mechanisms by which this compound exerts its effects, whether through direct neurotoxicity or by modulating key cellular processes like neuroinflammation and autophagy, remain to be fully elucidated.
Future research should focus on:
-
Developing and validating robust, high-throughput analytical methods for the routine quantification of this compound in clinical samples.
-
Conducting comprehensive metabolomic studies to profile the entire polyamine pathway in different neurodegenerative diseases.
-
Utilizing advanced cellular and animal models to dissect the specific signaling pathways affected by this compound.
-
Investigating the therapeutic potential of targeting SSAT1 or other enzymes in the polyamine catabolic pathway to modulate the levels of acetylated polyamines.
A deeper understanding of the role of this compound in neurodegeneration will be crucial for the development of novel diagnostic tools and therapeutic strategies for these devastating disorders.
References
- 1. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 2. Assessment of Autophagy in Neurons and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamines signalling pathway: A key player in unveiling the molecular mechanisms underlying Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 6. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
N1,N8-Diacetylspermidine: A Potential Biomarker for Parkinson's Disease - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parkinson's disease (PD), a progressive neurodegenerative disorder, currently lacks definitive biomarkers for early diagnosis and monitoring of disease progression. Emerging evidence from metabolomic studies has highlighted the potential of N1,N8-diacetylspermidine (DiAcSpd), a polyamine metabolite, as a promising candidate biomarker. This technical guide provides a comprehensive overview of the core findings related to DiAcSpd in PD, including quantitative data from key studies, detailed experimental protocols for its detection, and an exploration of the underlying biological pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to further investigate and potentially validate DiAcSpd in clinical settings.
Introduction: The Role of Polyamines in Parkinson's Disease
Polyamines, including spermidine (B129725) and spermine, are ubiquitous polycations essential for various cellular processes such as cell growth, differentiation, and nucleic acid stabilization. Dysregulation of polyamine metabolism has been implicated in several diseases, including cancer and neurodegenerative disorders.[1] In the context of Parkinson's disease, alterations in the polyamine pathway are gaining significant attention.
The core of this dysregulation appears to be linked to the enzyme spermidine/spermine N1-acetyltransferase 1 (SAT1), the rate-limiting enzyme in polyamine catabolism.[2] Studies have shown a decrease in SAT1 expression in the brains of PD patients.[2] This reduction in SAT1 activity leads to an accumulation of higher-order polyamines like spermidine and spermine.[2] Crucially, these elevated polyamines have been demonstrated to promote the aggregation of α-synuclein, the primary component of Lewy bodies, which are the pathological hallmark of PD.[2]
This disruption in polyamine homeostasis also leads to an increase in acetylated polyamines, including this compound (DiAcSpd). Recent metabolomic profiling of plasma from PD patients has identified significantly elevated levels of DiAcSpd, suggesting its potential as a peripheral biomarker for the disease.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study by Saiki et al. (2019) that investigated polyamine metabolites in the plasma of Parkinson's disease patients.[3][4]
Table 1: Correlation of this compound (DiAcSpd) with Parkinson's Disease Severity
| Clinical Parameter | Correlation with DiAcSpd | p-value |
| Hoehn and Yahr (H&Y) Stage | Positive Correlation | 0.0023[4] |
| UPDRS-III Score | Positive Correlation | 0.0046[4] |
Table 2: Diagnostic Potential of this compound (DiAcSpd)
| Biomarker | Area Under the Curve (AUC) - ROC Analysis |
| This compound (DiAcSpd) | ~0.75 (Estimated from published ROC curve)[4] |
Table 3: Levels of Other Acetylated Polyamines in Parkinson's Disease (Cohort A)
| Metabolite | Ratio of PD to Control | p-value |
| N8-acetylspermidine (N8-AcSpd) | 1.44 | 0.0036[2] |
| N-acetylputrescine (N-AcPut) | 1.20 | 0.126[2] |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the investigation of DiAcSpd as a PD biomarker.
Patient Cohort and Sample Collection
A representative patient cohort for such a biomarker study would typically include a substantial number of PD patients and age-matched healthy controls. For instance, in the study by Saiki et al. (2019), two cohorts were utilized. Cohort A consisted of 45 controls and 145 PD patients for a comprehensive metabolome analysis. Cohort B, used for the analysis of seven polyamine metabolites, included 49 controls and 186 PD patients, along with disease controls (19 with progressive supranuclear palsy and 23 with Alzheimer's disease).[3]
Inclusion criteria for PD patients generally include:
-
Diagnosis of PD based on established clinical criteria (e.g., UK Parkinson's Disease Society Brain Bank criteria).
-
Disease duration and severity may vary depending on the study's objectives.
Exclusion criteria often include:
-
Atypical parkinsonism.
-
Other neurological or severe systemic diseases.
Blood samples are typically collected in the morning after an overnight fast. Plasma or serum is separated by centrifugation and stored at -80°C until analysis.
Quantification of this compound by LC-MS/MS
The following is a representative protocol for the quantification of acetylated polyamines in human plasma/serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established methods.[1][5][6]
3.2.1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma or serum samples on ice.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., stable isotope-labeled DiAcSpd).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3.2.2. Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid and 10 mM ammonium formate.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 45°C.[5]
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-1.0 min: 10% B
-
1.0-2.2 min: Linear gradient to 100% B
-
2.2-3.0 min: Hold at 100% B
-
3.0-5.0 min: Return to 10% B and equilibrate.[5]
-
3.2.3. Tandem Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Ion Spray Voltage: 5.5 kV.[5]
-
Source Temperature: 325°C.[5]
-
Collision Gas: Argon.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 4: Representative MRM Transitions for Acetylated Polyamines
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | 230.2 | 143.1 | Optimized value |
| N8-Acetylspermidine | 188.2 | 143.1 | Optimized value |
| N1-Acetylspermine | 245.2 | 158.2 | Optimized value |
| N1,N12-Diacetylspermine | 287.2 | 158.2 | Optimized value |
Note: Collision energies need to be optimized for the specific instrument used.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and experimental workflows discussed in this guide.
Polyamine Catabolic Pathway and its Link to α-Synuclein Aggregation
Caption: Dysregulation of polyamine catabolism in Parkinson's disease.
Experimental Workflow for Biomarker Discovery and Validation
Caption: Workflow for this compound biomarker discovery.
Conclusion and Future Directions
The accumulation of evidence strongly suggests that this compound is a viable candidate biomarker for Parkinson's disease. Its elevated levels in the plasma of PD patients and correlation with disease severity provide a strong rationale for its further investigation. The methodologies outlined in this guide offer a framework for the robust and reproducible quantification of DiAcSpd in clinical samples.
Future research should focus on:
-
Large-scale validation studies: To confirm the diagnostic and prognostic utility of DiAcSpd in diverse and larger patient cohorts.
-
Longitudinal studies: To track the changes in DiAcSpd levels over the course of disease progression and in response to therapeutic interventions.
-
Mechanistic studies: To further elucidate the precise role of SAT1 and polyamine metabolism in the pathogenesis of Parkinson's disease, which may reveal novel therapeutic targets.
-
Standardization of analytical methods: To ensure consistency and comparability of results across different laboratories.
The development of a reliable peripheral biomarker such as this compound would represent a significant advancement in the clinical management of Parkinson's disease, facilitating earlier diagnosis, more accurate monitoring of disease progression, and the development of novel disease-modifying therapies.
References
- 1. Determination of polyamine metabolome in plasma and urine by ultrahigh performance liquid chromatography-tandem mass spectrometry method: application to identify potential markers for human hepatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyamine pathway contributes to the pathogenesis of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A metabolic profile of polyamines in parkinson disease: A promising biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of polyamines in human plasma by high-performance liquid chromatography coupled with Q-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Pathway of N1,N8-Diacetylspermidine from Spermidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of N1,N8-diacetylspermidine from spermidine (B129725). Polyamines and their acetylated derivatives are crucial molecules involved in a myriad of cellular processes, including cell growth, differentiation, and proliferation. Understanding their metabolic pathways is of paramount importance for the development of novel therapeutic strategies, particularly in oncology. This document details the enzymatic reactions, presents quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows.
The Core Metabolic Pathway
The conversion of spermidine to this compound is a multi-step enzymatic process involving sequential acetylation at the N1 and N8 positions of the spermidine molecule. While the acetylation at the N1 position is well-characterized, the enzymatic machinery responsible for N8 acetylation and the subsequent formation of the diacetylated product is an area of ongoing investigation.
The primary enzyme responsible for the initial acetylation of spermidine at the N1 position is spermidine/spermine N1-acetyltransferase (SSAT) . This cytosolic enzyme is a rate-limiting step in polyamine catabolism. The product of this reaction, N1-acetylspermidine, can then be further metabolized.
Evidence suggests the existence of a distinct nuclear enzyme, a spermidine N8-acetyltransferase , responsible for the acetylation of spermidine at the N8 position. The formation of this compound is believed to occur through the sequential action of these two enzymes. First, spermidine is acetylated at the N1 position by SSAT in the cytosol. The resulting N1-acetylspermidine may then be transported to the nucleus to be acetylated at the N8 position by the specific N8-acetyltransferase, or spermidine itself could be acetylated at the N8 position first, followed by N1 acetylation. The precise order and subcellular localization of these events are still under investigation.
The acetylated forms of spermidine have distinct metabolic fates. N1-acetylspermidine is a substrate for acetylpolyamine oxidase (APAO) , which oxidizes it back to putrescine. This process is part of a polyamine interconversion pathway. N8-acetylspermidine, on the other hand, is primarily deacetylated back to spermidine. This compound is a major excretory product found in urine, suggesting that diacetylation is a terminal step facilitating the removal of polyamines from the body.[1][2]
Below is a diagram illustrating the metabolic pathway from spermidine to this compound.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites in the this compound pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue | Reference |
| Spermidine/spermine N1-acetyltransferase 1 (SSAT1) | Spermidine | 55 µM | Not Reported | Zebrafish | [3] |
| Spermidine/spermine N1-acetyltransferase 1 (SSAT1) | Spermine | 182 µM | Not Reported | Zebrafish | [3] |
| N8-acetylspermidine deacetylase | N8-acetylspermidine | 11.0 µM | Not Reported | Rat Liver | [4] |
Table 2: Metabolite Concentrations
| Metabolite | Tissue/Fluid | Concentration | Species | Reference |
| N1-acetylspermidine | Rat Glandular Stomach | 5.88 ± 0.48 nmol/g wet tissue | Rat | [5][6] |
| N8-acetylspermidine | Rat Glandular Stomach | 4.43 ± 0.94 nmol/g wet tissue | Rat | [5][6] |
| This compound | Human Urine | Varies (used as a biomarker) | Human | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound metabolic pathway.
Quantification of Polyamines and Acetylated Derivatives by HPLC
This protocol is adapted from a method for the simultaneous determination of polyamines and their mono-acetylated derivatives in biological tissues.[5][6]
Workflow Diagram:
Methodology:
-
Sample Preparation: Homogenize tissue samples in ice-cold perchloric acid.
-
Centrifugation: Centrifuge the homogenates to precipitate proteins.
-
Supernatant Collection: Collect the supernatant containing the polyamines.
-
HPLC Separation:
-
Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase containing an ion-pairing agent (e.g., octane (B31449) sulfonate) in an acetate (B1210297) buffer (pH 4.5).
-
-
Post-Column Derivatization: After separation on the column, mix the eluate with a solution of o-phthaldialdehyde (OPA) to derivatize the primary amino groups of the polyamines.
-
Fluorescence Detection: Detect the fluorescent OPA-polyamine adducts using a fluorescence detector.
-
Quantification: Quantify the individual polyamines and their acetylated derivatives by comparing their peak areas to those of known standards.
Spermidine/spermine N1-acetyltransferase (SSAT) Activity Assay (Colorimetric)
This protocol is based on a high-throughput colorimetric assay for SSAT1 activity.[3]
Workflow Diagram:
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate or purified SSAT enzyme, spermidine as the substrate, and acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction.
-
Color Development: Add a colorimetric reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free coenzyme A (CoA-SH) produced during the reaction to generate a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 412 nm) using a spectrophotometer.
-
Activity Calculation: Calculate the SSAT activity based on the rate of color formation, using a standard curve generated with known concentrations of CoA.
Acetylpolyamine Oxidase (APAO) Activity Assay
This protocol describes a method for measuring APAO activity.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the enzyme source (e.g., tissue homogenate), N1-acetylspermidine as the substrate, and a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Detection of Products: The activity of APAO can be determined by measuring the formation of one of its products:
-
Putrescine: Quantify the amount of putrescine produced using HPLC as described in section 3.1.
-
Hydrogen Peroxide (H₂O₂): Measure the production of hydrogen peroxide using a colorimetric or fluorometric assay.
-
Conclusion
The metabolic pathway from spermidine to this compound is a complex and tightly regulated process that plays a critical role in maintaining polyamine homeostasis. While the N1-acetylation step mediated by SSAT is well-understood, the enzymes and mechanisms governing N8-acetylation and the final diacetylation step require further elucidation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to unravel the intricacies of polyamine metabolism and its implications in health and disease. Further research into the specific N8-acetyltransferases and the factors regulating the entire diacetylation pathway will be crucial for developing targeted therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.tuni.fi [researchportal.tuni.fi]
- 3. Structural and Kinetic Characterization of the SpeG Spermidine/Spermine N-acetyltransferase from Methicillin-Resistant Staphylococcus aureus USA300 [mdpi.com]
- 4. N8-acetylspermidine as a potentia... preview & related info | Mendeley [mendeley.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
N1,N8-Diacetylspermidine in Non-Cancerous Pathological States: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N8-diacetylspermidine (DAS) is a diacetylated derivative of the polyamine spermidine (B129725), produced by the enzyme spermidine/spermine (B22157) N1-acetyltransferase (SSAT). While extensively studied as a biomarker in oncology, the role of DAS in non-cancerous pathological states is an emerging field of research. This technical guide provides an in-depth overview of the function of DAS in several non-malignant disorders, including ischemic cardiomyopathy, Snyder-Robinson Syndrome, Parkinson's disease, and inflammatory conditions. We present quantitative data on DAS levels in these diseases, detailed experimental protocols for its measurement, and visualizations of the key signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the polyamine metabolic pathway in non-cancerous diseases.
Introduction to Polyamine Metabolism and this compound
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for numerous cellular processes such as cell growth, differentiation, and proliferation. The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. A key regulatory enzyme in polyamine catabolism is spermidine/spermine N1-acetyltransferase (SSAT or SAT1). SAT1 catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine. This acetylation is the rate-limiting step in polyamine catabolism and interconversion.
This compound (DAS) is a product of spermidine acetylation at both the N1 and N8 positions. While N1-acetylation by SAT1 is well-characterized, the enzymatic origin of N8-acetylation is less understood, with evidence suggesting the involvement of other acetyltransferases. Elevated levels of DAS are often indicative of increased polyamine catabolism and have been implicated in the pathophysiology of various diseases.
Role of this compound in Ischemic Cardiomyopathy
Pathophysiological Function
In the context of ischemic cardiomyopathy, elevated levels of N8-acetylspermidine (a component of total DAS) are emerging as a significant biomarker associated with adverse outcomes. Ischemic events in cardiac tissue lead to cardiomyocyte apoptosis and dysfunction. Altered polyamine metabolism, reflected by increased N8-acetylspermidine, is thought to be involved in the regulation of these processes. Higher circulating levels of N8-acetylspermidine are independently associated with increased mortality in patients with ischemic cardiomyopathy and a greater risk of incident heart failure in individuals with coronary artery disease.[1][2] This suggests that N8-acetylspermidine may be more than just a biomarker, potentially playing a role in the mechanistic pathways of ischemic cardiac injury.
Quantitative Data
The following table summarizes the key quantitative findings from a study on N8-acetylspermidine (N8AS) in ischemic cardiomyopathy (ICM).
| Cohort/Condition | Analyte | Key Finding | Reference |
| Ischemic Cardiomyopathy (ICM) | Plasma N8-acetylspermidine (N8AS) | Higher N8AS levels are associated with higher mortality (Hazard Ratio: 1.48 per SD increase, P=0.001).[2] | [2] |
| Coronary Artery Disease without Heart Failure | Plasma N8-acetylspermidine (N8AS) | Higher N8AS levels are associated with incident heart failure (Hazard Ratio: 4.16 per SD increase, P=0.01).[2] | [2] |
Signaling Pathway
The precise signaling pathway linking ischemic injury to increased N8-acetylspermidine is under investigation. However, it is understood that cardiac ischemia induces a state of cellular stress, which can upregulate SAT1 activity. This leads to increased acetylation of spermidine and its subsequent catabolism, potentially contributing to oxidative stress and apoptosis.
Experimental Protocols
2.4.1. Quantification of N8-acetylspermidine in Plasma by UPLC-MS/MS
This protocol outlines a general procedure for the targeted quantification of N8-acetylspermidine in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Materials:
-
Human plasma samples collected in EDTA tubes
-
Internal Standard (IS): Stable isotope-labeled N8-acetylspermidine
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plates
-
UPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a 96-well plate, add 50 µL of plasma sample.
-
Add 10 µL of the internal standard solution to each well.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
UPLC-MS/MS Analysis:
-
Column: A reverse-phase C18 column suitable for polar analytes.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate N8-acetylspermidine from other plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for N8-acetylspermidine and its internal standard.
-
-
Data Analysis:
-
Quantify the concentration of N8-acetylspermidine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
-
This compound in Snyder-Robinson Syndrome
Pathophysiological Function
Snyder-Robinson Syndrome (SRS) is a rare X-linked genetic disorder caused by mutations in the SMS gene, which encodes for spermine synthase.[3] This enzyme catalyzes the conversion of spermidine to spermine. A deficiency in spermine synthase leads to an accumulation of its substrate, spermidine, and a depletion of its product, spermine. The excess spermidine is then available for catabolism, leading to a significant increase in acetylated derivatives, including N8-acetylspermidine.[3][4] Elevated plasma levels of N8-acetylspermidine have been identified as a potential biomarker for SRS.[3][4] The accumulation of acetylated spermidine and other metabolic byproducts is thought to contribute to the clinical manifestations of SRS, which include intellectual disability, hypotonia, and skeletal abnormalities.
Quantitative Data
| Condition | Analyte | Key Finding | Reference |
| Snyder-Robinson Syndrome | Plasma N8-acetylspermidine | Significantly elevated levels compared to healthy controls. | [3][4] |
Signaling Pathway
The central defect in SRS is the genetic mutation in the SMS gene. This directly disrupts the polyamine metabolic pathway, leading to the observed biochemical phenotype.
Experimental Protocols
3.4.1. Untargeted Metabolomics for Biomarker Discovery
This protocol provides a general workflow for untargeted metabolomics to identify potential biomarkers like N8-acetylspermidine in plasma.
Materials:
-
Plasma samples
-
Methanol, acetonitrile, and water (all LC-MS grade)
-
Formic acid
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins and extract metabolites.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile) for LC-MS analysis.
-
-
UPLC-HRMS Analysis:
-
Use both a reverse-phase C18 column and a HILIC column to achieve broad metabolite coverage.
-
Run samples in both positive and negative ESI modes.
-
Acquire data in full scan mode over a wide m/z range (e.g., 70-1000 m/z).
-
-
Data Analysis:
-
Process the raw data using software such as XCMS or Compound Discoverer for peak picking, alignment, and feature detection.
-
Perform statistical analysis (e.g., t-tests, volcano plots) to identify features that are significantly different between SRS patients and controls.
-
Identify the significant features by matching their accurate mass and fragmentation patterns (from MS/MS experiments) to metabolite databases (e.g., HMDB, METLIN).
-
3.4.2. Whole Exome Sequencing for Genetic Diagnosis
A general workflow for identifying mutations in the SMS gene.
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from whole blood.
-
Library Preparation: Fragment the DNA and ligate adapters for sequencing.
-
Exome Capture: Use a commercially available exome capture kit to enrich for the protein-coding regions of the genome.
-
Sequencing: Sequence the captured DNA on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Call genetic variants (SNPs and indels).
-
Annotate the variants to predict their functional impact.
-
Filter the variants to identify rare and potentially pathogenic mutations in the SMS gene.
-
This compound in Parkinson's Disease
Pathophysiological Function
In Parkinson's disease (PD), a progressive neurodegenerative disorder, there is evidence of altered polyamine metabolism. Studies have shown that levels of N8-acetylspermidine are elevated in the plasma and cerebrospinal fluid (CSF) of PD patients and that these levels correlate with disease severity.[5] The increase in acetylated spermidine suggests an upregulation of polyamine catabolism, which could contribute to neuroinflammation and neuronal cell damage, hallmarks of PD.
Quantitative Data
| Cohort/Condition | Analyte | Key Finding | Reference |
| Parkinson's Disease | Plasma N8-acetylspermidine | Significantly elevated in PD patients compared to controls. | [5] |
| Parkinson's Disease | Plasma this compound | Positively correlated with disease severity (Hoehn and Yahr stages). | [5] |
Signaling Pathway
The upregulation of SAT1 and subsequent increase in DAS in Parkinson's disease are likely linked to neuroinflammatory processes.
This compound in Other Non-Cancerous Pathological States
Inflammatory Bowel Disease (IBD)
In inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, there is evidence of altered polyamine metabolism in the inflamed intestinal mucosa. Studies have reported increased levels of spermidine and N8-acetylspermidine in colonic epithelial cells from patients with ulcerative colitis. The increased levels of N8-acetylspermidine are thought to reflect enhanced uptake and metabolism of polyamines due to accelerated cell proliferation and regeneration in the inflamed tissue.
Cystic Fibrosis (CF)
Cystic fibrosis is another condition where alterations in polyamine metabolism have been observed. While research has focused more on the parent polyamines like spermine, which is found to be elevated in the sputum of CF patients, the role of their acetylated derivatives is an area for further investigation. The altered polyamine profile in CF may contribute to airway obstruction.[6]
Conclusion
This compound is emerging as a key metabolite in the pathophysiology of several non-cancerous diseases. Its role as a biomarker in ischemic cardiomyopathy, Snyder-Robinson Syndrome, and Parkinson's disease is supported by growing evidence. The quantification of DAS, primarily through mass spectrometry-based techniques, provides a valuable tool for diagnostics, prognostics, and for monitoring disease progression. The signaling pathways involving DAS highlight the central role of SAT1 in these conditions, making it a potential therapeutic target. Further research is needed to fully elucidate the functional role of DAS in these and other non-malignant pathological states and to explore the therapeutic potential of modulating the polyamine metabolic pathway. This guide provides a foundational resource for researchers and clinicians working to translate these findings into novel diagnostic and therapeutic strategies.
References
- 1. [PDF] Consequences of Spermine Synthase or Spermidine / Spermine N 1-Acetyltransferase Deficiency in Polyamine Metabolism Studies with Gene-Disrupted Mouse Embryonic Stem Cells and Mice | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 4. Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communication | Nebraska [ncibc.unl.edu]
- 5. Bioinformatics Workflow of Whole Exome Sequencing - CD Genomics [cd-genomics.com]
- 6. Principles and Workflow of Whole Exome Sequencing - CD Genomics [cd-genomics.com]
An In-depth Technical Guide on the Intracellular Localization and Transport of N¹,N⁸-Diacetylspermidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N¹,N⁸-diacetylspermidine (Ac₂Spd) is a diacetylated derivative of the polyamine spermidine. Its elevated presence in the urine of cancer patients has positioned it as a significant biomarker for disease presence and progression.[1][2] The cellular processes governing the intracellular location and subsequent export of Ac₂Spd are critical areas of study for understanding its role in pathophysiology and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current understanding of the intracellular localization and transport of N¹,N⁸-diacetylspermidine, including detailed experimental protocols and a summary of quantitative data.
Intracellular Synthesis and Localization
The synthesis of N¹,N⁸-diacetylspermidine is catalyzed by the enzyme spermidine/spermine N¹-acetyltransferase (SSAT). This enzyme transfers an acetyl group from acetyl-CoA to spermidine. SSAT is a highly regulated enzyme, and its induction leads to a significant increase in the intracellular and extracellular concentrations of acetylated polyamines.
While the precise subcellular localization of N¹,N⁸-diacetylspermidine has not been definitively established, the localization of its synthesizing enzyme, SSAT, provides important clues. SSAT has been found in both the cytosol and associated with mitochondria . This suggests that the synthesis of Ac₂Spd may occur in these compartments. Following its synthesis, it is largely believed to be present in the cytosol before its export from the cell. The acetylation process is thought to be a mechanism to reduce the net positive charge of spermidine, which may facilitate its release from anionic binding sites within the cell, such as with nucleic acids, and prepare it for transport.[3]
Genomic studies suggest that polyamines play a role in regulating cellular metabolic pathways that facilitate the formation of subcellular compartments, including the cytoplasm, mitochondria, and nucleus.[4]
Transport and Efflux Mechanisms
The efficient export of N¹,N⁸-diacetylspermidine from the cell is evident from its detection in urine as a cancer biomarker. While the specific transporters responsible for the efflux of Ac₂Spd have not been unequivocally identified, several families of transporters are implicated in the transport of polyamines and their acetylated derivatives.
ATP-Binding Cassette (ABC) Transporters
The ABC transporter superfamily, particularly the Multidrug Resistance Proteins (MRPs), are strong candidates for the efflux of acetylated polyamines. These transporters are known to export a wide range of substrates, including conjugated organic anions. Although direct evidence for N¹,N⁸-diacetylspermidine transport by a specific MRP is lacking, the general function of these transporters aligns with the characteristics of Ac₂Spd efflux.
Solute Carrier (SLC) Transporters
The SLC superfamily includes transporters that may be involved in the movement of polyamines across cellular membranes. While many SLC transporters are involved in uptake, some may facilitate efflux. For instance, SLC3A2 has been identified as a key player in polyamine uptake in some cancer cells but has also been implicated in the export of acetylated polyamines.[5][6] The SLC22 family of transporters, which includes organic cation transporters (OCTs), are also being investigated for their potential role in polyamine transport.[5][7]
Quantitative Data
Quantitative data on the intracellular concentration and transport kinetics of N¹,N⁸-diacetylspermidine are limited. The available data primarily focus on related acetylated polyamines or the effect of these molecules on the transport of other polyamines.
| Parameter | Value | Cell Line/System | Conditions | Reference |
| Intracellular N¹-acetylspermidine | Increased levels | PANC-1 (pancreatic cancer cells) | Acidic extracellular pH (6.8) | [8] |
| Intracellular N¹-acetylspermidine | Elevated levels | Doxorubicin-treated MCF-7 (breast cancer cells) | Chemotherapy-induced cell death | [9][10] |
| Ki for [¹⁴C]spermine uptake | N⁸-acetylspermidine is a more effective inhibitor than N¹-acetylspermidine | Escherichia coli | Competitive inhibition assay | [11] |
| Ki for [¹⁴C]putrescine uptake | N¹-acetylspermidine: Ki = 753 ± 25 µM, Ki' = 128 ± 5 µM | Escherichia coli | Competitive inhibition assay | [11] |
| Ki for [¹⁴C]putrescine uptake | N⁸-acetylspermidine: Ki = 22.4 ± 0.4 µM, Ki' = 279 ± 3 µM | Escherichia coli | Competitive inhibition assay | [11] |
Signaling Pathways and Logical Relationships
The transport of N¹,N⁸-diacetylspermidine is intrinsically linked to the broader polyamine metabolic pathway. The enzyme SSAT is a key regulatory point. Its expression and activity are influenced by various cellular signals, including the intracellular concentration of polyamines themselves in a feedback loop.
Experimental Protocols
Quantification of Intracellular N¹,N⁸-Diacetylspermidine by HPLC
This protocol is adapted from methods described for the analysis of polyamines and their acetylated derivatives.[12][13][14]
A. Cell Lysis and Metabolite Extraction
-
Culture cells to the desired confluence in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 0.4 M perchloric acid to the cell pellet or plate.
-
Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
Homogenize the cells by sonication or by passing them through a fine-gauge needle.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the acid-soluble metabolites.
B. HPLC Analysis
-
Derivatization: The primary and secondary amino groups of polyamines are derivatized pre- or post-column to enable fluorometric or UV detection. o-Phthalaldehyde (OPA) is a common derivatization agent.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate (B1210297) with an ion-pairing agent like octane (B31449) sulfonate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed for separation.
-
Flow Rate: Typically around 1 mL/min.
-
-
Detection: A fluorescence detector is used for OPA-derivatized polyamines.
-
Quantification: The concentration of N¹,N⁸-diacetylspermidine is determined by comparing the peak area to a standard curve generated with known concentrations of purified N¹,N⁸-diacetylspermidine.
Subcellular Fractionation
This protocol is based on differential centrifugation to isolate major subcellular compartments.[15][16][17]
-
Harvest and wash approximately 10⁸ cells in ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and allow to swell on ice.
-
Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
The nuclear pellet can be further purified by washing.
-
Centrifuge the post-nuclear supernatant at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Each fraction can then be subjected to metabolite extraction and analysis as described in section 5.1.
Transport Assay using Radiolabeled N¹,N⁸-Diacetylspermidine
This is a conceptual protocol as the availability of radiolabeled N¹,N⁸-diacetylspermidine may be limited. An alternative is to use mass spectrometry to detect the unlabeled compound.[18]
-
Culture cells to confluence on permeable supports (e.g., Transwell inserts) to form a polarized monolayer, if applicable.
-
Pre-incubate the cells in a transport buffer (e.g., Hanks' Balanced Salt Solution) at 37°C.
-
To measure efflux, load the cells with radiolabeled N¹,N⁸-diacetylspermidine by pre-incubation. After loading, wash the cells and add fresh transport buffer to the apical and basolateral compartments.
-
At various time points, collect aliquots from the apical and basolateral compartments.
-
The amount of radioactivity in the collected samples is measured using a scintillation counter.
-
The rate of transport can be calculated and the effects of potential inhibitors or inducers can be assessed by adding them to the transport buffer.
Future Directions and Conclusion
The study of the intracellular localization and transport of N¹,N⁸-diacetylspermidine is a rapidly evolving field. While its role as a cancer biomarker is well-established, the underlying cellular mechanisms are not yet fully elucidated. Future research should focus on:
-
Definitive identification of transporters: Utilizing techniques such as proteomics and CRISPR-based screening to identify the specific ABC and SLC transporters responsible for N¹,N⁸-diacetylspermidine efflux.
-
High-resolution localization: Employing advanced imaging techniques, such as immunoelectron microscopy with specific antibodies against N¹,N⁸-diacetylspermidine, to determine its precise subcellular distribution.
-
Kinetic characterization: Performing detailed transport assays with purified transporters reconstituted into liposomes to determine the kinetic parameters of N¹,N⁸-diacetylspermidine transport.
A thorough understanding of these processes will not only enhance the utility of N¹,N⁸-diacetylspermidine as a biomarker but also open new avenues for therapeutic intervention in diseases characterized by dysregulated polyamine metabolism.
References
- 1. Diagnostic and prognostic usefulness of N1,N8-diacetylspermidine and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significance of urinary this compound and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functions of polyamine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of mammalian SoLute Carriers (SLC) in the traffic of polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The SLC22 Transporter Family: A Paradigm for the Impact of Drug Transporters on Metabolic Pathways, Signaling, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acidic extracellular pH drives accumulation of N1-acetylspermidine and recruitment of protumor neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an N1-Acetylspermidine Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an N1-Acetylspermidine Mimetic [jcpjournal.org]
- 11. The effect of acylated polyamine derivatives on polyamine uptake mechanism, cell growth, and polyamine pools in Escherichia coli, and the pursuit of structure/activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of polyamines and acetyl derivatives by a single automated amino acid analyzer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methodology for Subcellular Fractionation and MicroRNA Examination of Mitochondria, Mitochondria Associated ER Membrane (MAM), ER, and Cytosol from Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Mass Spectrometry Based Transport Assay for Studying EmrE Transport of Unlabeled Substrates - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of N1,N8-Diacetylspermidine on Gene Expression: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N8-diacetylspermidine (dAcSpd) is a diacetylated polyamine that has garnered significant interest as a potential biomarker in neoplastic diseases. Its role, however, extends beyond a mere indicator of cellular proliferation, intersecting with the core machinery of gene expression regulation. This technical guide provides an in-depth exploration of the mechanisms by which dAcSpd is proposed to influence the transcriptome. We will delve into the enzymatic pathways governing its synthesis, its potential interactions with histone-modifying enzymes, and the downstream consequences for gene regulation. This document synthesizes current understanding, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to serve as a comprehensive resource for researchers in the fields of molecular biology, oncology, and pharmacology.
Introduction
Polyamines, including spermidine (B129725), are ubiquitous polycations essential for a multitude of cellular processes, from DNA stabilization to protein synthesis. The acetylation of these molecules represents a critical regulatory mechanism. This compound is a product of spermidine acetylation, a reaction catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT). Elevated levels of dAcSpd have been consistently observed in the urine of patients with various malignancies, including breast and colorectal cancers, highlighting its potential as a non-invasive biomarker.[1][2] However, the functional implications of dAcSpd accumulation within the cellular environment, particularly its impact on gene expression, are an area of active investigation. This whitepaper will elucidate the current understanding of how this acetylated polyamine may exert its influence on the cellular transcriptome.
The Enzymatic Nexus: SSAT and the Production of this compound
The intracellular concentration of this compound is intrinsically linked to the activity of spermidine/spermine N1-acetyltransferase (SSAT). SSAT is a highly inducible enzyme that plays a pivotal role in polyamine homeostasis.[3] It catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 and N8 positions of spermidine.
The expression and activity of SSAT are tightly regulated and can be induced by a variety of stimuli, including polyamines themselves and certain hormones and cytokines.[4] The induction of SSAT leads to an increased flux through the polyamine catabolic pathway, resulting in the production of acetylated polyamines, including this compound. This process not only serves to reduce intracellular polyamine levels but also consumes acetyl-CoA, a critical metabolite that links polyamine metabolism with other cellular processes, most notably histone acetylation.[4]
The Epigenetic Connection: Histone Acetylation and Deacetylation
The regulation of gene expression is fundamentally linked to the structure of chromatin, which is dynamically modulated by post-translational modifications of histone proteins. Among these, histone acetylation is a key epigenetic mark associated with transcriptional activation. This process is governed by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).
Potential Influence on Histone Acetyltransferases (HATs)
While direct evidence of this compound modulating HAT activity is limited, studies on its precursor, spermidine, offer valuable insights. Polyamines have been shown to stimulate the translation of mRNAs encoding the histone acetyltransferases GCN5 and HAT1.[5] This suggests a potential mechanism whereby an increase in the polyamine pool, which can lead to elevated dAcSpd, could indirectly enhance the activity of these HATs, leading to increased histone acetylation and subsequent gene activation.
A Putative Role in Modulating Histone Deacetylase (HDAC) Activity
A more direct link between acetylated polyamines and histone modification machinery comes from studies on histone deacetylase 10 (HDAC10). HDAC10 has been identified as a robust polyamine deacetylase, with a particular specificity for N8-acetylspermidine.[2][6] Given the structural similarity, it is plausible that this compound could act as a substrate or inhibitor of HDAC10. Inhibition of HDAC10 would lead to a localized increase in histone acetylation, thereby promoting gene expression. HDAC10 has been shown to regulate the expression of genes involved in the cell cycle, such as cyclin A2, through a pathway involving let-7, HMGA2, and the transcription factor E4F.[1]
Signaling Pathways and Gene Regulation
Based on the available evidence, a putative signaling pathway for the effect of this compound on gene expression can be proposed. An increase in intracellular dAcSpd, driven by elevated SSAT activity, could influence the epigenetic landscape through the modulation of HATs and HDACs.
References
- 1. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7-HMGA2-Cyclin A2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene - HDAC10 [maayanlab.cloud]
- 3. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 6. HDAC10 histone deacetylase 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Dual Regulatory Role of N1,N8-Diacetylspermidine in Autophagy and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, including spermidine (B129725) and its acetylated derivative N1,N8-diacetylspermidine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, from cell growth and proliferation to the regulation of cell death pathways.[1] The intricate balance of polyamine metabolism is crucial for cellular homeostasis, and its dysregulation is implicated in various pathological conditions, including cancer. This technical guide provides an in-depth exploration of the emerging role of this compound as a key metabolic intermediate in the critical cell fate decisions of autophagy and apoptosis. While much of the current understanding is derived from studies of its precursor, spermidine, and the enzyme responsible for its synthesis, spermidine/spermine (B22157) N1-acetyltransferase (SSAT), this guide will synthesize the available direct and indirect evidence to present a comprehensive overview for researchers in the field.
This compound and the Regulation of Autophagy
Direct evidence for the specific role of this compound in regulating autophagy is still emerging. However, a substantial body of research on its precursor, spermidine, provides a strong foundation for understanding its potential involvement. Spermidine is a well-established inducer of autophagy across various species.[2][3]
Spermidine-Induced Autophagy: Key Signaling Pathways
Spermidine is known to induce autophagy through several interconnected pathways, primarily by modulating the acetylation status of key autophagy-related proteins.
One of the primary mechanisms of spermidine-induced autophagy involves the inhibition of the acetyltransferase EP300.[1][4] By inhibiting EP300, spermidine leads to the deacetylation of several core autophagy proteins, including ATG5, ATG7, and LC3, which promotes the formation of the autophagosome.[1]
Another significant pathway involves the activation of AMP-activated protein kinase (AMPK). Spermidine has been shown to activate AMPK, which in turn can induce autophagy.[5][6] Activated AMPK can promote autophagy through the inhibition of the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), a major negative regulator of autophagy, or by directly phosphorylating and activating components of the autophagy machinery.
The following diagram illustrates the signaling pathways through which spermidine is proposed to induce autophagy.
Given that this compound is a direct metabolite of spermidine, it is plausible that fluctuations in its levels could influence these pathways, although the precise nature of this influence requires further investigation.
The Role of this compound in Apoptosis
The connection between this compound and apoptosis is more directly supported by studies focusing on the enzyme SSAT. Overexpression of SSAT, which leads to the acetylation of spermidine to form this compound, has been consistently linked to the induction of apoptosis in various cell types.[7][8]
SSAT-Mediated Apoptosis: A Two-Pronged Attack
The pro-apoptotic effects of SSAT overexpression are thought to be mediated by two primary mechanisms:
-
Polyamine Depletion: The acetylation of spermidine and spermine by SSAT marks them for export or further catabolism, leading to a depletion of intracellular polyamine pools.[9] As polyamines are essential for normal cell growth and proliferation, their depletion can trigger a cell death program.
-
Oxidative Stress: The catabolism of acetylated polyamines by polyamine oxidase (PAO) generates hydrogen peroxide (H₂O₂) as a byproduct.[10][11] The accumulation of H₂O₂ can lead to significant oxidative stress, damaging cellular components and initiating the apoptotic cascade.[12]
The PI3K/Akt/mTOR pathway appears to be a key regulator in this process, with SSAT overexpression leading to a downregulation of pro-survival signals from this pathway.[7][8]
The following diagram outlines the proposed mechanism of SSAT-induced apoptosis.
While these studies strongly implicate the process of spermidine acetylation in apoptosis, further research is needed to determine if this compound itself has direct signaling roles in this process, independent of polyamine depletion and ROS generation.
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature regarding the effects of modulating polyamine metabolism on cellular processes.
Table 1: Effects of SSAT Overexpression on Cell Viability and Apoptosis
| Cell Line | Treatment/Condition | Parameter Measured | Result | Reference |
| LN229 Glioblastoma | PCMV-SSAT transfection | SSAT mRNA expression | 256.52% increase | [7] |
| LN229 Glioblastoma | PCMV-SSAT transfection | Floating (detached) cells | Significant increase at 48h and 72h | [7] |
| LN229 Glioblastoma | PCMV-SSAT transfection | AKT protein expression | 35.90% decrease | [7] |
| LN229 Glioblastoma | PCMV-SSAT transfection | mTOR protein expression | 77.06% decrease | [7] |
| U87 Glioblastoma | DENSPM (SSAT inducer) | Sub-G1 apoptotic population | Significant increase | [13] |
Table 2: Polyamine Levels in Response to Modulation of Polyamine Metabolism
| Cell Line | Treatment/Condition | Metabolite Measured | Change | Reference |
| Glioblastoma Cells | DENSPM (SSAT inducer) | Spermidine/Spermine | Decrease | [13] |
| Glioblastoma Cells | DENSPM (SSAT inducer) | Acetylated Polyamines | Increase | [13] |
| Cells with rapid acetylator phenotype | - | This compound | 6-fold higher | [14] |
| Human Plasma | - | This compound | 1.7 ± 0.6 nM | [15] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the role of this compound in autophagy and apoptosis.
Synthesis of this compound Analogues
The synthesis of this compound and its analogues for experimental use can be achieved through established organic chemistry protocols. A general approach involves the selective protection and deprotection of the amino groups of spermidine, followed by acetylation. For example, a multi-step synthesis might involve:
-
Protection of the secondary amine: The secondary amine of a suitable spermidine precursor is protected.
-
Acetylation of the primary amines: The unprotected primary amines are acetylated using an acetylating agent such as acetic anhydride.
-
Deprotection: The protecting group on the secondary amine is removed to yield this compound.[16]
Detailed synthetic procedures can be found in the cited literature.[16][17]
Quantification of this compound
Accurate quantification of intracellular and extracellular this compound is crucial for understanding its metabolic flux. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and sensitive method.
General Protocol for LC-MS/MS Quantification:
-
Sample Preparation: Biological samples (cell lysates, plasma, urine) are deproteinized, typically with an organic solvent like methanol (B129727) or acetonitrile.
-
Derivatization (optional but common): Polyamines can be derivatized to improve their chromatographic properties and detection sensitivity. Dansyl chloride is a common derivatizing agent.[18]
-
Chromatographic Separation: The derivatized polyamines are separated on a reverse-phase HPLC column.
-
Mass Spectrometric Detection: The eluted compounds are ionized (e.g., by electrospray ionization) and detected by a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[14][15]
Cellular Assays for Autophagy and Apoptosis
The following is a generalized workflow for investigating the effects of this compound on autophagy and apoptosis in cultured cells.
Key Methodologies:
-
Western Blotting: A standard technique to quantify the protein levels of key markers. For autophagy, this includes the ratio of LC3-II to LC3-I and the levels of Beclin-1 and p62.[19] For apoptosis, the cleavage of caspase-3 and PARP are hallmark indicators.[20][21]
-
Immunofluorescence Microscopy: Used to visualize the formation of autophagosomes by staining for LC3 puncta within cells. An increase in the number of puncta per cell is indicative of autophagy induction.
-
Flow Cytometry: Annexin V and propidium (B1200493) iodide (PI) staining allows for the quantification of early and late apoptotic cells.
-
TUNEL Assay: Detects DNA fragmentation, a characteristic of late-stage apoptosis.
Conclusion and Future Directions
The available evidence strongly suggests that the metabolic flux through the polyamine pathway, particularly the acetylation of spermidine to this compound, is a critical regulatory node in the balance between autophagy and apoptosis. While spermidine appears to be a potent inducer of autophagy, the overexpression of SSAT, the enzyme that converts spermidine to this compound, is a strong trigger for apoptosis.
Future research should focus on elucidating the direct effects of this compound on cellular signaling pathways. Key questions to be addressed include:
-
Does this compound have direct intracellular targets that modulate autophagy or apoptosis, independent of polyamine depletion or ROS production?
-
How do the cellular concentrations of this compound fluctuate in response to various cellular stresses, and how does this correlate with the activation of autophagy or apoptosis?
-
Can the modulation of this compound levels be a viable therapeutic strategy for diseases characterized by dysregulated autophagy or apoptosis, such as cancer and neurodegenerative disorders?
A deeper understanding of the specific molecular mechanisms governed by this compound will undoubtedly open new avenues for therapeutic intervention in a wide range of human diseases.
References
- 1. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of spermidine-induced autophagy and geroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spermidine endows macrophages anti-inflammatory properties by inducing mitochondrial superoxide-dependent AMPK activation, Hif-1α upregulation and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overexpression of SSAT by DENSPM treatment induces cell detachment and apoptosis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of SSAT by DENSPM treatment induces cell detachment and apoptosis in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. pnas.org [pnas.org]
- 11. Polyamine catabolism and oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of polyamine catabolism by N1,N11-diethylnorspermine leads to cell death in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Design and synthesis of this compound analogues having a linker with desired functional groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Effect of polyamine depletion on caspase activation: a study with spermine synthase-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC3-I conversion to LC3-II does not necessarily result in complete autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
N1,N8-Diacetylspermidine synthesis protocol for research purposes
Abstract
N1,N8-diacetylspermidine is a polyamine derivative of significant interest in biomedical research, particularly as a potential biomarker for various cancers. Its precise synthesis is crucial for developing diagnostic tools and for studying its role in cellular processes. This document provides a detailed protocol for the chemical synthesis of this compound, adapted from established methods for its analogues. The protocol covers the reaction workflow, purification, and characterization of the final product. Additionally, the relevant biological pathway and experimental workflow are illustrated.
Introduction
Polyamines, such as spermidine (B129725), are essential for cell growth and proliferation. Their metabolic pathways are often dysregulated in cancerous cells, leading to altered levels of their derivatives. This compound is one such derivative that has been identified as a promising urinary biomarker for the detection of malignancies. The availability of pure this compound is essential for the development of specific antibodies and for its use as a standard in analytical methods like mass spectrometry and HPLC. This protocol details a robust method for the synthesis of this compound suitable for research purposes.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Spermidine | ≥99% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Reagent grade | Sigma-Aldrich |
| Triethylamine (B128534) (TEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (B109758) (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Acetic anhydride (B1165640) | ≥99% | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich |
| Saturated sodium bicarbonate solution | Laboratory grade | - |
| Brine | Laboratory grade | - |
| Anhydrous sodium sulfate (B86663) | Laboratory grade | - |
| Silica (B1680970) gel | 60 Å, 230-400 mesh | - |
| Solvents for chromatography (Chloroform, Methanol) | HPLC grade | - |
Experimental Protocols
Part 1: Selective Protection of the Secondary Amine of Spermidine
This initial step is crucial for directing the subsequent acetylation to the primary amino groups (N1 and N8).
Methodology:
-
Dissolve spermidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude N4-Boc-spermidine.
-
Purify the product by silica gel column chromatography.
Part 2: Acetylation of the Primary Amines
With the secondary amine protected, the terminal primary amines are acetylated.
Methodology:
-
Dissolve the purified N4-Boc-spermidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (3.0 eq).
-
Slowly add acetic anhydride (2.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting N1,N8-diacetyl-N4-Boc-spermidine by silica gel column chromatography.
Part 3: Deprotection to Yield this compound
The final step involves the removal of the Boc protecting group to yield the target compound.
Methodology:
-
Dissolve the purified N1,N8-diacetyl-N4-Boc-spermidine in DCM.
-
Add trifluoroacetic acid (TFA) dropwise at room temperature.
-
Stir the reaction for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Characterization Data
The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₂₃N₃O₂ | - |
| Molecular Weight | 229.32 g/mol | - |
| Mass Spectrometry | m/z: 230.1892 [M+H]⁺ | Experimental |
| ¹H NMR (Predicted) | δ (ppm): 3.1-3.3 (m), 2.5-2.7 (m), 1.9 (s), 1.6-1.8 (m), 1.4-1.6 (m) | Predicted |
| ¹³C NMR (Predicted) | δ (ppm): 173-174, 48-50, 38-40, 28-30, 26-28, 22-24 | Predicted |
| Appearance | Colorless oil or white solid | - |
| Purity (Typical) | >95% (by HPLC) | - |
| Yield (Typical) | Varies depending on scale and purification efficiency | - |
Diagrams
Caption: Chemical synthesis workflow for this compound.
Caption: Simplified polyamine metabolic pathway.
Unraveling Polyamine Metabolism: Application Notes for N1,N8-Diacetylspermidine Quantification
For researchers, scientists, and drug development professionals, the precise measurement of polyamine metabolites is crucial for advancing our understanding of cellular proliferation, cancer biology, and other disease states. This document provides detailed application notes and protocols for the quantification of acetylated spermidine (B129725) derivatives, with a focus on N1,N8-diacetylspermidine, leveraging commercially available ELISA kits.
Currently, researchers can utilize commercially available ELISA kits for the individual quantification of N1-acetylspermidine and N8-acetylspermidine. These kits offer a sensitive and specific means to investigate the polyamine acetylation pathway.
Commercially Available Acetylspermidine ELISA Kits
Several manufacturers provide ELISA kits for the detection of mono-acetylated spermidine. The following table summarizes the key quantitative data for representative commercially available kits.
| Feature | N1-Acetyl-Spermidine ELISA Kit | N8-Acetyl-Spermidine ELISA Kit |
| Supplier | Immusmol, Eagle Biosciences | Immusmol |
| Assay Type | Competitive ELISA | Competitive ELISA |
| Sample Type | Plasma, Serum, Cell culture supernatant | Plasma, Serum, Cell culture supernatants |
| Sensitivity | 3.5 nM[7] | Not specified |
| Standard Range | 8 – 312.5 nM[7] | Not specified |
| Specificity | No significant cross-reactivity with N8-Acetyl-Spermidine, Spermidine, Spermine (B22157), Ornithine & Putrescine[7] | High specificity |
| Assay Time | Sample preparation 3h and ELISA overnight[7] | Not specified |
Signaling Pathway: Polyamine Metabolism
Polyamines are intricately involved in cell growth, differentiation, and apoptosis. The acetylation of spermidine is a key regulatory step in polyamine metabolism, catalyzed by spermidine/spermine N1-acetyltransferase (SSAT). This process is reversible, with deacetylation carried out by enzymes like histone deacetylase 10 (HDAC10)[8][9][10].
Caption: Polyamine metabolism pathway illustrating the synthesis and acetylation of spermidine.
Experimental Protocol: Competitive ELISA for Acetylspermidine
The following is a generalized protocol for a competitive ELISA based on commercially available kits for N1-acetylspermidine. Users should always refer to the specific manufacturer's instructions for the kit they are using.
1. Principle: This assay is based on the competitive binding between N1-acetylspermidine in the sample and a fixed amount of labeled N1-acetylspermidine for a limited number of binding sites on a specific antibody. The amount of labeled N1-acetylspermidine bound to the antibody is inversely proportional to the concentration of N1-acetylspermidine in the sample.
2. Materials:
-
N1-Acetyl-Spermidine ELISA Kit (including pre-coated microplate, standards, detection antibody, substrate, and stop solution)
-
Distilled or deionized water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash bottle or automated plate washer
3. Sample Preparation:
-
Plasma: Collect whole blood into tubes containing EDTA. Centrifuge and collect the plasma. Samples can be stored at -20°C or lower.
-
Serum: Collect whole blood and allow it to clot. Centrifuge and collect the serum. Samples can be stored at -20°C or lower.
-
Cell Culture Supernatant: Centrifuge to remove any cellular debris. Samples can be stored at -20°C or lower.
4. Assay Procedure:
Caption: A generalized workflow for a competitive ELISA experiment.
5. Data Analysis:
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the known concentration on the x-axis.
-
The concentration of N1-acetylspermidine in the samples can be determined by interpolating their mean absorbance values from the standard curve.
-
The concentration is inversely proportional to the optical density.
Logical Relationship: Competitive ELISA Principle
The core principle of a competitive ELISA relies on the competition for antibody binding sites between the analyte in the sample and a labeled version of the analyte.
Caption: The inverse relationship between analyte concentration and signal in a competitive ELISA.
By utilizing the commercially available ELISA kits for N1- and N8-acetylspermidine and understanding the underlying principles of polyamine metabolism and competitive immunoassays, researchers can effectively investigate the role of spermidine acetylation in various biological processes and disease models.
References
- 1. Two enzyme-linked immunosorbent assay (ELISA) systems for this compound and N1,N12-diacetylspermine using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [Clinical usefulness of urinary diacetylpolyamines as novel tumor markers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Significance of urinary this compound and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diacetylated derivatives of spermine and spermidine as novel promising tumor markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eaglebio.com [eaglebio.com]
- 8. Polyamine Deacetylase Structure and Catalysis: Prokaryotic Acetylpolyamine Amidohydrolase and Eukaryotic HDAC10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Polyamine Deacetylase Structure and Catalysis: Prokaryotic Acetylpolyamine Amidohydrolase and Eukaryotic HDAC10 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N1,N8-Diacetylspermidine in Human Plasma and Urine by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N1,N8-diacetylspermidine (DiAcSpd) is a diacetylated derivative of the polyamine spermidine (B129725). Polyamines and their acetylated forms are crucial molecules involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Altered levels of acetylated polyamines, such as this compound, have been associated with certain pathological conditions, including cancer. Consequently, the accurate and sensitive quantification of this compound in biological matrices is of significant interest for biomarker discovery and clinical research.[1] This application note provides a detailed protocol for the detection and quantification of this compound in human plasma and urine using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Experimental Protocols
1. Materials and Reagents
-
This compound standard
-
This compound-d6 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma and urine (control)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
HPLC vials
2. Standard Solution and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its stable isotope-labeled internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration in a 50:50 mixture of methanol and water.
3. Sample Preparation
The following protocols are optimized for the extraction of this compound from human plasma and urine.
3.1. Human Plasma Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Vortex and transfer to an HPLC vial for analysis.
3.2. Human Urine Sample Preparation (Dilute-and-Shoot)
-
Thaw frozen urine samples on ice.
-
Centrifuge the urine at 2,000 x g for 5 minutes to pellet any sediment.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the urine supernatant.
-
Add 10 µL of the internal standard working solution.
-
Add 440 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Filter the mixture through a 0.22 µm syringe filter into an HPLC vial for analysis.
4. HPLC-MS/MS Analysis
4.1. HPLC Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
4.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Nebulizer Gas Flow: 3 L/min
-
Drying Gas Flow: 15 L/min
-
MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | 230.2 | 100.1 | 20 |
| This compound-d6 (IS) | 236.2 | 106.1 | 20 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Presentation
The following table summarizes the quantitative performance of the described method.
| Parameter | This compound |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 110% |
Mandatory Visualization
Caption: Experimental workflow for this compound detection.
Caption: Simplified spermidine metabolic pathway.
References
Application Notes and Protocols for N1,N8-Diacetylspermidine Mass Spectrometry Analysis in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N8-diacetylspermidine (DAS) is a diacetylated polyamine found in human urine. As a derivative of spermidine, its metabolic pathway is intrinsically linked to cell growth, proliferation, and differentiation. Elevated levels of DAS in urine have been identified as a potential biomarker for various pathological conditions, most notably in the context of neoplastic diseases. Accurate and robust quantification of urinary DAS is therefore crucial for clinical research and the development of novel diagnostic and prognostic tools. This document provides detailed protocols for the sample preparation of human urine for subsequent analysis of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Urine Sample Collection and Storage
Proper sample handling from the point of collection is critical to ensure the integrity of the analyte and the reliability of the analytical results.
Protocol:
-
Collection: Collect midstream urine samples in sterile containers. For quantitative analysis, a 24-hour urine collection is often preferred to account for diurnal variations, though first-morning voids can also be used.
-
Initial Processing: Immediately after collection, centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove cells and other insoluble debris.
-
Storage: Transfer the supernatant to clean polypropylene (B1209903) tubes. For short-term storage (up to 48 hours), samples should be kept at 4°C. For long-term storage, samples must be frozen at -80°C to prevent degradation of polyamines. Avoid repeated freeze-thaw cycles.
Sample Preparation Method 1: Solid-Phase Extraction (SPE)
This protocol is based on the principle of using a strong anion exchange resin to remove interfering acidic compounds from the urine matrix, allowing for the selective elution of polyamines.
Materials:
-
Urine sample (pre-treated as described above)
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Heptafluorobutyric acid (HFBA)
-
Strong anion exchange SPE cartridges
-
SPE vacuum manifold
-
Nitrogen evaporator
Protocol:
-
Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex briefly to ensure homogeneity. Take a 1 mL aliquot of the centrifuged urine supernatant and spike with an appropriate amount of the internal standard solution.
-
Dilution: Dilute the spiked urine sample with an equal volume of LC-MS grade water.
-
SPE Cartridge Conditioning: Condition the strong anion exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge.
-
Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent bed at a slow, steady rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of water to remove any remaining unretained matrix components.
-
Elution: Elute the this compound and other polyamines with 2 mL of a suitable elution solvent (e.g., 2% formic acid in 50:50 methanol:water).
-
Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% HFBA). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Method 2: Liquid-Liquid Extraction (LLE)
This protocol provides an alternative method for the extraction of DAS from urine using an organic solvent.
Materials:
-
Urine sample (pre-treated as described above)
-
Internal Standard (IS) solution
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium chloride (NaCl)
-
Nitrogen evaporator
Protocol:
-
Thawing and Spiking: Thaw a 1 mL aliquot of the centrifuged urine supernatant and spike with the internal standard.
-
pH Adjustment: Adjust the pH of the urine sample to >12 with the NaOH solution to ensure the polyamines are in their free base form.
-
Extraction: Add 3 mL of ethyl acetate to the urine sample. Add a small amount of NaCl to improve phase separation. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 3-5) on the remaining aqueous layer and combine the organic extracts.
-
Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize typical quantitative data for the analysis of this compound in urine using a validated LC-MS/MS method.
Table 1: Method Validation Parameters for this compound
| Parameter | Typical Value |
| Linearity Range | 1 - 10,000 nM |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Accuracy | 85 - 115% |
| Precision (Intra-day RSD) | < 10% |
| Precision (Inter-day RSD) | < 15% |
| Recovery | > 85% |
Table 2: Sample LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% HFBA in Water |
| Mobile Phase B | 0.1% HFBA in Acetonitrile |
| Gradient | 2% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Analyte-specific |
| Product Ion (m/z) | Analyte-specific |
| Collision Energy | Optimized for analyte |
| Dwell Time | 100 ms |
Visualizations
Caption: Workflow for urine sample preparation of this compound.
Caption: Logical diagram of the solid-phase extraction (SPE) process.
Application Notes: Monoclonal Antibodies Specific to N1,N8-Diacetylspermidine
References
- 1. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. sinobiological.com [sinobiological.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Hybridoma production protocol. EuroMAbNet [euromabnet.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. rnlkwc.ac.in [rnlkwc.ac.in]
- 12. Polyamines and related signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. betalifesci.com [betalifesci.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Application Note: Quantification of N1,N8-Diacetylspermidine in Cell Culture Media by LC-MS/MS
Abstract
N1,N8-diacetylspermidine (DiAcSpd) is an acetylated polyamine that is gaining attention as a potential biomarker in various physiological and pathological states, including cancer.[1][2] Polyamines and their acetylated derivatives play crucial roles in cell growth, proliferation, and differentiation.[3][4][5] The ability to accurately quantify the concentration of DiAcSpd exported by cells into the surrounding culture media is essential for researchers studying cellular metabolism, developing new therapeutic agents, and identifying novel biomarkers. This application note provides a detailed protocol for the sensitive and robust quantification of this compound in cell culture media using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for metabolite analysis.[6][7]
Principle of the Method
This protocol employs a straightforward sample preparation procedure involving protein precipitation to remove larger molecules from the cell culture supernatant.[7][8] The resulting extract is then analyzed by a reverse-phase LC-MS/MS system. The chromatographic separation is achieved using a C18 column, and the quantification is performed using a tandem quadrupole mass spectrometer in the highly selective and sensitive Multiple Reaction Monitoring (MRM) mode. An internal standard is used to ensure accuracy and account for any variability during sample preparation and analysis.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocol
Materials and Reagents
-
Reagents:
-
This compound (DiAcSpd) standard (Sigma-Aldrich or equivalent)
-
This compound-(d8) or other suitable stable isotope-labeled internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water (e.g., Milli-Q)
-
-
Consumables:
-
1.5 mL microcentrifuge tubes
-
Pipette tips
-
Autosampler vials with inserts
-
-
Equipment:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (e.g., Waters Xevo TQ-S, Sciex QTRAP)
-
Refrigerated microcentrifuge
-
Vortex mixer
-
Analytical balance
-
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of DiAcSpd and the internal standard by dissolving the accurately weighed solids in ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the DiAcSpd primary stock with 50:50 ACN:Water. A typical calibration curve might range from 1 ng/mL to 500 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of the internal standard in LC-MS grade acetonitrile. This solution will be used for protein precipitation.
Sample Preparation
-
Collect Media: Collect cell culture media from the experimental plates or flasks. It is recommended to keep samples on ice.[9][10]
-
Clarify Supernatant: Centrifuge the collected media at 2,000 x g for 5 minutes at 4°C to pellet any cells or large debris.
-
Protein Precipitation:
-
Vortex and Incubate: Vortex the mixture vigorously for 30 seconds. Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7][8]
-
Transfer Supernatant: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for specific instrumentation.
-
LC System:
-
Column: C18 Reverse Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1.0 min: 2% B
-
1.0-3.0 min: 2% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 2% B (Re-equilibration)
-
-
-
MS System:
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Capillary Voltage: 2.5 - 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
MRM Transitions: The specific precursor and product ion masses (m/z) for DiAcSpd and its internal standard must be optimized by infusing the pure compounds. A predicted m/z for DiAcSpd is 230.1892.[11]
-
This compound: Q1: 230.2 → Q3: 171.1 (Example)
-
Internal Standard (d8): Q1: 238.2 → Q3: 179.1 (Example)
-
-
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte (DiAcSpd) and the internal standard using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. A linear regression with a weighting of 1/x is typically used.
-
Quantification: Determine the concentration of DiAcSpd in the cell culture media samples by applying their analyte/IS peak area ratios to the regression equation derived from the calibration curve.
Quantitative Data Summary
The concentration of this compound can vary significantly based on cell type, cell density, and experimental conditions (e.g., drug treatment). The following table provides example data from a hypothetical experiment comparing DiAcSpd levels in the media of a control cancer cell line versus one treated with an agent known to modulate polyamine metabolism.
| Sample Group | Cell Line | Treatment | This compound (ng/mL) | Standard Deviation (ng/mL) |
| 1 | MCF-7 | Vehicle Control | 15.2 | 2.1 |
| 2 | MCF-7 | Doxorubicin (1 µM) | 48.7 | 5.5 |
| 3 | PC-3 | Vehicle Control | 22.5 | 3.4 |
| 4 | PC-3 | Polyamine Inhibitor | 8.1 | 1.5 |
Data are representative and should be determined experimentally. Studies have shown that acetylated polyamines are elevated in cancer cells and can be affected by chemotherapy.[12]
Conclusion
This application note details a reliable and sensitive LC-MS/MS method for the quantification of this compound in cell culture media. The protocol involves a simple and effective sample preparation step followed by a rapid and selective analysis. This method is well-suited for researchers in academic and drug development settings who require accurate measurement of this important polyamine metabolite to further understand its role in cellular biology and disease.
References
- 1. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomarkdiagnostics.com [biomarkdiagnostics.com]
- 6. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Mass Spectrometry-Based Guidance for Cell Sample Collection - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 12. Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an N1-Acetylspermidine Mimetic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N1,N8-Diacetylspermidine Analogues in Functional Studies
Introduction
N1,N8-diacetylspermidine (DiAcSpd) is a diacetylated derivative of the natural polyamine spermidine (B129725). Polyamines are crucial for various cellular processes, including cell proliferation and differentiation, and their metabolism is often dysregulated in diseases like cancer.[1] Consequently, DiAcSpd and its analogues have emerged as significant tools in functional studies, particularly in cancer research as biomarkers and in the development of therapeutic and diagnostic agents. These application notes provide an overview of the uses of DiAcSpd analogues, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Application 1: Cancer Biomarker Research
Urinary levels of DiAcSpd, along with N1,N12-diacetylspermine (DiAcSpm), are frequently and markedly increased in patients with various types of cancer.[2][3] This elevation makes them promising non-invasive biomarkers for cancer detection, prognosis, and monitoring treatment response.[4] Studies have shown that urinary concentrations of these molecules tend to decrease when cancer patients enter remission following treatment.[2][4] Conversely, a recurrence of cancer is often accompanied by a renewed elevation of urinary diacetylpolyamines.[4]
Data Presentation: Sensitivity as a Cancer Biomarker
The utility of DiAcSpd and DiAcSpm as urinary tumor markers has been compared with conventional serum markers in breast and colorectal cancers.
| Cancer Type | Biomarker | Sensitivity (%) | Comparator Biomarker | Comparator Sensitivity (%) | Reference |
| Breast Cancer | DiAcSpm | 46.4% | CEA | Lower than DiAcSpm/DiAcSpd | [5] |
| DiAcSpd | 14.2% | CA 15-3 | Lower than DiAcSpm/DiAcSpd | [5] | |
| Colorectal Cancer | DiAcSpm | 69.6% | CEA | Second most sensitive | [5] |
| DiAcSpd | 36.3% | CA 19-9 | Least sensitive | [5] |
Table 1: Comparative sensitivity of urinary diacetylated polyamines versus traditional serum biomarkers in breast and colorectal cancer patients.[5]
Experimental Workflow: Biomarker Validation
The general workflow for validating DiAcSpd as a cancer biomarker involves sample collection from patient and healthy control cohorts, quantification of the analyte, and statistical analysis to determine diagnostic and prognostic significance.
References
- 1. Synthesis, screening and pro-apoptotic activity of novel acyl spermidine derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacetylated derivatives of spermine and spermidine as novel promising tumor markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of urinary this compound and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of N1,N8-Diacetylspermidine (DAS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N8-diacetylspermidine (DAS) is an acetylated polyamine that has emerged as a significant biomarker in various pathological conditions, most notably in cancer and certain genetic disorders like Snyder-Robinson syndrome.[1][2][3][4][5] Elevated levels of DAS in bodily fluids such as urine and plasma have been correlated with disease presence, progression, and response to therapy.[1][6] While current detection methods rely on analyses of biological samples, the development of in vivo imaging techniques to directly visualize and quantify DAS in its native biological environment holds immense potential for advancing our understanding of its roles in disease and for the development of novel diagnostic and therapeutic strategies.
These application notes provide an overview of potential and emerging in vivo imaging strategies for tracking DAS. As direct in vivo imaging of DAS is a nascent field, this document outlines proposed methodologies based on established molecular imaging principles, including radionuclide-based imaging (PET/SPECT) and fluorescence imaging. The protocols provided are intended as a foundational guide for researchers aiming to develop and validate novel imaging agents targeted to DAS.
Potential In Vivo Imaging Modalities for DAS
The successful in vivo imaging of DAS hinges on the development of specific probes that can be detected by sensitive imaging modalities. The two primary approaches explored in these notes are Positron Emission Tomography (PET) and Fluorescence Imaging.
Positron Emission Tomography (PET): PET is a highly sensitive nuclear imaging technique that allows for the quantitative three-dimensional imaging of radiolabeled molecules in vivo.[7][8] The development of a DAS-targeted PET tracer would enable whole-body imaging and quantification of DAS distribution and accumulation in tissues.
Fluorescence Imaging: This modality utilizes fluorescent probes that emit light upon excitation.[9][10] Near-infrared (NIR) fluorescence imaging is particularly advantageous for in vivo applications due to the reduced light absorption and scattering by tissues in this spectral window, allowing for deeper tissue penetration.[11][12]
Development of DAS-Targeted Imaging Probes
The cornerstone of imaging DAS in vivo is the creation of a high-affinity, high-specificity probe. Research into the synthesis of DAS analogues with functional linkers provides a critical starting point for the development of such probes.[13][14] These linkers can be used to attach either a radionuclide for PET imaging or a fluorophore for fluorescence imaging.
Signaling and Metabolic Pathways
To effectively design and interpret in vivo imaging studies of DAS, a thorough understanding of its metabolic context is essential. DAS is a product of polyamine metabolism, a pathway crucial for cell proliferation and differentiation.[15][16]
Experimental Protocols
The following sections provide detailed, albeit proposed, protocols for the development and application of DAS-targeted imaging agents.
Protocol 1: Radiolabeling of a DAS Analogue for PET Imaging
This protocol outlines the steps for radiolabeling a synthesized DAS analogue bearing a chelator for a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga).
Workflow for PET Probe Development
Materials:
-
DAS analogue conjugated with a chelator (e.g., DOTA-DAS)
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Sterile, pyrogen-free water
-
C18 Sep-Pak cartridges
-
Saline solution (0.9% NaCl)
-
Heating block
-
Radio-TLC scanner and HPLC system
Procedure:
-
Preparation:
-
Condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Prepare a reaction vial containing 10-20 µg of the DOTA-DAS analogue dissolved in 100 µL of sodium acetate buffer.
-
-
Radiolabeling Reaction:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Add approximately 370-555 MBq (10-15 mCi) of the ⁶⁸GaCl₃ eluate to the reaction vial containing the DOTA-DAS analogue.
-
Gently mix and heat the reaction mixture at 95°C for 10 minutes.
-
Allow the vial to cool to room temperature.
-
-
Purification:
-
Load the reaction mixture onto the conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with 5 mL of sterile water to remove unchelated ⁶⁸Ga.
-
Elute the radiolabeled product, [⁶⁸Ga]Ga-DOTA-DAS, with 0.5 mL of ethanol.
-
Dilute the final product with sterile saline for in vivo administration.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC. A purity of >95% is generally required for in vivo studies.
-
Measure the final activity and calculate the radiochemical yield.
-
In Vivo PET Imaging Protocol:
-
Anesthetize the animal model (e.g., a mouse bearing a tumor xenograft) using isoflurane.
-
Administer 5-10 MBq of [⁶⁸Ga]Ga-DOTA-DAS via tail vein injection.
-
Acquire dynamic or static PET images at various time points post-injection (e.g., 30, 60, and 120 minutes).
-
Co-register PET images with CT scans for anatomical localization.
-
Analyze the images to quantify tracer uptake in tumors and other organs.
Protocol 2: Development of a DAS-Targeted Fluorescent Probe
This protocol describes the conjugation of a DAS-binding moiety (e.g., a specific antibody or aptamer) to a near-infrared (NIR) fluorophore for in vivo fluorescence imaging.
Materials:
-
DAS-specific antibody or aptamer
-
NIR fluorophore with an amine-reactive group (e.g., NHS ester)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Conjugation Reaction:
-
Dissolve the DAS-specific antibody/aptamer in sodium bicarbonate buffer.
-
Dissolve the NIR fluorophore-NHS ester in a small amount of DMSO.
-
Add the fluorophore solution to the antibody/aptamer solution at a molar ratio determined by optimization (e.g., 5:1 to 10:1 fluorophore:protein).
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the fluorescently labeled probe from unconjugated fluorophore using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the conjugated probe.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at the maximum absorbance wavelengths of the protein (280 nm) and the fluorophore.
-
Calculate the degree of labeling (DOL), i.e., the average number of fluorophore molecules per antibody/aptamer.
-
In Vivo Fluorescence Imaging Protocol:
-
Anesthetize the animal model.
-
Administer the NIR-labeled DAS probe intravenously.
-
Acquire fluorescence images at different time points using an in vivo imaging system (IVIS) equipped with the appropriate excitation and emission filters.
-
Quantify the fluorescence intensity in the region of interest (e.g., tumor).
Data Presentation
Quantitative data from in vivo imaging studies should be summarized for clear comparison. Below are example tables that can be adapted for DAS imaging agents once developed.
Table 1: Example PET Imaging Characteristics of a Hypothetical [⁶⁸Ga]Ga-DOTA-DAS Tracer
| Parameter | Value |
| Radiochemical Purity | > 95% |
| Molar Activity | 50-100 GBq/µmol |
| Tumor Uptake (60 min p.i.) | %ID/g (e.g., 5.2 ± 1.1) |
| Tumor-to-Muscle Ratio (60 min) | e.g., 8.5 ± 2.3 |
| Primary Route of Excretion | Renal |
Table 2: Example Properties of a Hypothetical NIR-DAS Fluorescent Probe
| Parameter | Value |
| Excitation Maximum | 750 nm |
| Emission Maximum | 780 nm |
| Degree of Labeling (DOL) | 2-4 |
| Signal-to-Background Ratio (Tumor) | e.g., 4.1 ± 0.8 |
| In Vivo Half-life | e.g., 6 hours |
Conclusion
The development of in vivo imaging techniques for this compound represents a significant step forward in understanding its role in health and disease. The protocols and guidelines presented here offer a framework for the synthesis, validation, and application of novel PET and fluorescence-based probes for tracking DAS. While challenges remain in developing agents with optimal specificity and in vivo kinetics, the potential clinical and research applications warrant continued investigation in this exciting area of molecular imaging.
References
- 1. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N8-acetylspermidine as a potentia... preview & related info | Mendeley [mendeley.com]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. biorxiv.org [biorxiv.org]
- 7. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positron emission tomography (PET) imaging with (18)F-based radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent peptide probes for in vivo diagnostic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. setabiomedicals.com [setabiomedicals.com]
- 11. Targeted multicolor in vivo imaging over 1,000 nm enabled by nonamethine cyanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescent Nanoprobes Dedicated to in Vivo Imaging: From Preclinical Validations to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of this compound analogues having a linker with desired functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. A perspective of polyamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N1,N8-Diacetylspermidine ELISA Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in N1,N8-Diacetylspermidine ELISA assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High background in an ELISA can obscure results and lead to inaccurate quantification. The following sections address common causes of high background and provide systematic approaches to troubleshoot your this compound ELISA assay.
Q1: What are the most common causes of high background in an this compound competitive ELISA?
High background in a competitive ELISA, where signal is inversely proportional to the analyte concentration, can manifest as a low maximum signal (B0) or as high signal in the non-specific binding (NSB) wells. The primary causes include:
-
Ineffective Blocking: Unoccupied sites on the microplate well surface can bind the detection antibody, leading to non-specific signal.
-
Insufficient Washing: Failure to remove unbound reagents, particularly the enzyme-conjugated antibody, is a frequent cause of high background.[1][2][3][4][5][6][7][8][9][10][11][12][13]
-
High Antibody Concentration: Using too high a concentration of the primary or secondary (enzyme-conjugated) antibody can lead to non-specific binding.[3][4][11][14][15][16]
-
Contamination of Reagents: Contamination of buffers, substrate, or samples with the analyte or other interfering substances can cause aberrant signal.[1][2][4][5][7][11][13][14][17]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample matrix.[1][2][4][14][15][17]
-
Substrate Issues: The substrate solution may have deteriorated or been contaminated, leading to spontaneous color development.[3][4][5][11][13]
-
Improper Incubation Conditions: Incorrect incubation times or temperatures can increase non-specific binding.[1][4][11][14]
Q2: My negative control/blank wells have high signal. How can I fix this?
High signal in blank wells, where no analyte is present, directly points to non-specific binding or reagent issues.
Troubleshooting Steps:
-
Review Washing Protocol: Insufficient washing is a common culprit.[1][3][4][5][6][7][8][9][10][11][12][13] Ensure you are following the kit's recommended wash procedure. Consider increasing the number of wash cycles or the soaking time between washes.[2][4]
-
Optimize Blocking: The blocking buffer may be inadequate.[2][3][4][10][11][14][16][18][19][20][21][22] You can try increasing the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extending the blocking incubation time.
-
Check Reagent Concentrations: The concentration of the enzyme-conjugated antibody may be too high.[3][4][11][14][15][16] Perform a titration experiment to determine the optimal concentration.
-
Evaluate Substrate Quality: Ensure the substrate solution is fresh and has not been exposed to light.[4][5][11][13] It should be colorless before addition to the wells.[5]
Troubleshooting Workflow for High Background
Caption: A flowchart for diagnosing the cause of high background in ELISA.
Q3: How can I optimize my washing and blocking steps to reduce background?
Proper washing and blocking are critical for minimizing non-specific binding.
Washing Optimization:
| Parameter | Standard Protocol | Optimization Strategy |
| Wash Buffer | PBS or TBS with 0.05% Tween-20 | Increase Tween-20 concentration to 0.1% to reduce non-specific interactions. |
| Wash Volume | 300 µL per well | Ensure the volume is sufficient to cover the entire well surface; at least the coating volume.[6][8] |
| Number of Washes | 3-4 cycles | Increase to 5-6 cycles.[4][6] |
| Soaking Time | None | Add a 30-second to 1-minute soak with wash buffer during each cycle.[2][4] |
Blocking Buffer Optimization:
| Blocking Agent | Typical Concentration | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective blocking agent. Ensure it is IgG-free.[16] |
| Non-fat Dry Milk | 1-5% (w/v) | Cost-effective, but may contain phosphoproteins that can interfere with some assays. |
| Normal Serum | 5-10% (v/v) | Use serum from the same species as the secondary antibody to block non-specific binding sites.[3][4] |
| Commercial Blockers | Varies | Often contain a mix of proteins and proprietary agents for enhanced blocking.[10][18][21] |
Experimental Protocols
Protocol 1: Standard this compound Competitive ELISA Workflow
This protocol outlines a typical workflow for a competitive ELISA. Refer to your specific kit's manual for precise volumes and incubation times.
Caption: A standard workflow for a competitive ELISA.
Methodology:
-
Coating: The microplate wells are coated with an this compound-protein conjugate.
-
Washing: The plate is washed to remove any unbound conjugate.
-
Blocking: A blocking buffer is added to saturate all remaining non-specific binding sites on the plate.[19]
-
Competitive Reaction: Standards and samples are added to the wells, followed by the addition of a primary antibody specific for this compound. During incubation, the free analyte in the sample competes with the immobilized conjugate for binding to the limited amount of primary antibody.
-
Washing: Unbound primary antibody and other components are washed away.
-
Detection: An enzyme-conjugated secondary antibody, which binds to the primary antibody, is added.
-
Washing: Excess secondary antibody is washed away.
-
Signal Generation: A chromogenic substrate is added, which is converted by the enzyme into a colored product.
-
Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Protocol 2: Antibody Titration to Reduce Background
Objective: To determine the optimal dilution of the primary or enzyme-conjugated secondary antibody that provides a good signal-to-noise ratio.
Methodology:
-
Prepare a coated and blocked microplate as per the standard protocol.
-
In separate rows of the plate, prepare serial dilutions of the primary antibody (while keeping the secondary antibody concentration constant) or the secondary antibody (while keeping the primary antibody concentration constant).
-
Include a set of wells for maximum binding (B0, no analyte) and non-specific binding (NSB, no primary antibody) for each dilution.
-
Complete the ELISA protocol as usual.
-
Plot the absorbance values for the B0 and NSB wells against the antibody dilution.
-
Select the dilution that provides a high B0 signal and a low NSB signal.
| Antibody Dilution | B0 Absorbance | NSB Absorbance | Signal-to-Noise (B0/NSB) |
| 1:1000 | 2.5 | 0.8 | 3.1 |
| 1:2000 | 2.1 | 0.4 | 5.3 |
| 1:4000 | 1.5 | 0.15 | 10.0 |
| 1:8000 | 0.8 | 0.08 | 10.0 |
Note: The optimal dilution in this example is 1:4000, as it provides a strong signal with low background.
Understanding Non-Specific Binding in Competitive ELISA
In a competitive ELISA for a small molecule like this compound, the analyte in the sample competes with the analyte coated on the plate for binding to the primary antibody. High background can arise from the primary or secondary antibody binding directly to the plate surface.
Caption: Specific vs. non-specific antibody binding in an ELISA.
This guide provides a starting point for troubleshooting high background in your this compound ELISA assays. For further assistance, please consult the technical support team for your specific ELISA kit.
References
- 1. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 2. arp1.com [arp1.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sinobiological.com [sinobiological.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 8. biocompare.com [biocompare.com]
- 9. alpco.com [alpco.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. How to Perform an ELISA Wash Step Without Cross-Contamination [synapse.patsnap.com]
- 13. tulipgroup.com [tulipgroup.com]
- 14. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 15. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 18. hiyka.com [hiyka.com]
- 19. bosterbio.com [bosterbio.com]
- 20. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 21. resources.biomol.com [resources.biomol.com]
- 22. researchgate.net [researchgate.net]
How to improve sensitivity for N1,N8-Diacetylspermidine detection by HPLC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of N1,N8-diacetylspermidine detection by HPLC-MS.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low sensitivity when detecting this compound?
Low sensitivity can stem from several factors, including inefficient sample preparation, suboptimal chromatographic conditions, or incorrect mass spectrometry settings. A common issue is the inherent polarity of this compound, which can lead to poor retention on standard reversed-phase columns and ionization suppression.
Q2: How can I improve the retention of this compound on a C18 column?
Improving retention on a C18 column can be achieved by optimizing the mobile phase. Using ion-pairing agents like heptafluorobutyric acid (HFBA) can enhance retention, although it may cause instrument contamination over time.[1] Alternatively, derivatization of the amine groups can significantly increase hydrophobicity and retention.
Q3: Is derivatization necessary for detecting this compound?
While not strictly necessary, derivatization is a highly effective strategy to enhance sensitivity. Derivatizing agents like dansyl chloride react with the primary and secondary amines of polyamines, improving their chromatographic behavior and increasing their ionization efficiency, leading to a stronger signal in the mass spectrometer.[2][3][4]
Q4: What are the expected MRM transitions for dansylated this compound?
The specific MRM (Multiple Reaction Monitoring) transitions will depend on the derivatizing agent used and the instrument settings. It is crucial to optimize these parameters by infusing a standard of the derivatized analyte. For dansylated polyamines, the transitions will correspond to the fragmentation of the derivatized parent ion.
Troubleshooting Guide
Issue 1: Low Signal Intensity or No Peak Detected
Possible Causes and Solutions:
-
Inefficient Extraction: Polyamines, including this compound, are present at low concentrations in biological matrices.
-
Solution: Employ a robust extraction method. A two-step liquid-liquid extraction has been shown to be effective.[5] Protein precipitation followed by derivatization is also a common approach. Ensure complete protein removal to minimize matrix effects.
-
-
Suboptimal Derivatization: Incomplete or inefficient derivatization will result in a weak signal.
-
Solution: Optimize the derivatization reaction conditions, including pH, reagent concentration, reaction time, and temperature. For dansyl chloride derivatization, a pH of around 9.5-12 is optimal.[2]
-
-
Poor Ionization: this compound may not ionize efficiently under standard ESI conditions.
-
Solution: Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature.[6][7] The use of mobile phase additives like ammonium (B1175870) formate (B1220265) can also improve ionization.[8][9]
-
-
Instrument Contamination: A dirty mass spectrometer can lead to a significant drop in sensitivity.
-
Solution: Regularly clean the ion source, including the probe, curtain plate, and orifice.[10]
-
Issue 2: Poor Peak Shape (Tailing or Broadening)
Possible Causes and Solutions:
-
Secondary Interactions on the Column: The amine groups of this compound can interact with residual silanols on the HPLC column, leading to peak tailing.
-
Solution: Use a well-end-capped column. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can sometimes help, but this may suppress ionization. Derivatization is often the most effective solution to mask the amine groups and improve peak shape.
-
-
Inappropriate Mobile Phase: The mobile phase composition significantly impacts peak shape.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte and column. For reversed-phase separation of the dansylated derivative, a gradient of acetonitrile (B52724) in water with a modifier like formic acid or ammonium acetate (B1210297) is commonly used.[8][11]
-
-
Column Overload: Injecting too much sample can lead to peak broadening.
-
Solution: Dilute the sample or reduce the injection volume.
-
Issue 3: High Background Noise
Possible Causes and Solutions:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or derivatization reagents can contribute to high background noise.
-
Solution: Use high-purity, LC-MS grade solvents and reagents.[12] Prepare mobile phases fresh daily.
-
-
Matrix Effects: Co-eluting compounds from the biological matrix can interfere with the detection of the target analyte.
-
Solution: Improve the sample cleanup procedure to remove interfering substances. A more selective extraction method or the use of a guard column can be beneficial.[13]
-
-
Leaks in the HPLC System: A small leak can introduce air and cause baseline instability.
-
Solution: Systematically check for leaks in all fittings and connections from the pump to the mass spectrometer.
-
Experimental Protocols
Protocol 1: Sample Preparation and Dansyl Chloride Derivatization
This protocol is adapted for the analysis of this compound in plasma or serum.
-
Protein Precipitation:
-
To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.[11]
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of 0.1 M sodium carbonate buffer (pH 11).
-
Add 50 µL of 5 mg/mL dansyl chloride in acetonitrile.
-
Vortex briefly and incubate at 50°C for 20 minutes in the dark.[11]
-
-
Reaction Quenching:
-
Add 3 µL of formic acid to stop the reaction and neutralize the pH.[11]
-
Centrifuge at 15,000 x g for 5 minutes to pellet any precipitate.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Protocol 2: HPLC-MS/MS Conditions
These are starting conditions and should be optimized for your specific instrument and application.
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[11]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[11]
-
Mobile Phase B: Acetonitrile/Isopropanol (2:1, v/v) with 0.1% formic acid.[11]
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.[11]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: These need to be determined by infusing a standard of dansylated this compound.
Quantitative Data Summary
Table 1: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 0.2 | 50 | 50 |
| 2.6 | 20 | 80 |
| 3.0 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 50 | 50 |
| 5.0 | 50 | 50 |
This is an example gradient and should be optimized for the specific separation.[11]
Table 2: General Mass Spectrometry Parameters
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 5500 V |
| Source Temperature | 600°C |
| Nebulizing Gas (GS1) | 60 psi |
| Heater Gas (GS2) | 60 psi |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | 9 psi |
These are typical starting parameters and require optimization for the specific analyte and instrument.[11]
Visualizations
Caption: Polyamine metabolic pathway highlighting the formation of this compound.
Caption: General workflow for this compound analysis by HPLC-MS.
References
- 1. Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification and evidence that ADCs are indispensable for flower development in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. A Dansyl Chloride-HPLC Method for the Determination of Polyamines | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sciex.com [sciex.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential cross-reactivity of N1,N8-diacetylspermidine antibodies with related polyamines.
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity and why is it a concern with this compound antibodies?
A1: Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its intended target antigen.[1][2] This occurs when the antibody's binding site, or paratope, recognizes similar structural motifs or epitopes on different molecules.[1] For this compound antibodies, this is a significant concern because of the structural similarity among polyamines such as spermidine (B129725), spermine (B22157), putrescine, and their acetylated derivatives.[3][4] Such cross-reactivity can lead to false-positive results, inaccurate quantification, and misinterpretation of experimental data.[1]
Q2: Which polyamines are most likely to cross-react with an this compound antibody?
A2: The likelihood of cross-reactivity depends on the structural similarity to this compound. Polyamines with a high degree of structural resemblance, such as N1-acetylspermidine, N8-acetylspermidine, and N1,N12-diacetylspermine, are the most probable cross-reactants.[5] Unmodified polyamines like spermidine and spermine may also show some degree of cross-reactivity, depending on the specific antibody. Putrescine and cadaverine (B124047) are generally less likely to cross-react significantly due to their simpler structures.[3][4]
Q3: How can I determine the specificity of my this compound antibody?
A3: The specificity of your antibody can be determined through several experimental methods.[1] A competitive enzyme-linked immunosorbent assay (ELISA) is a highly effective method for quantifying the degree of cross-reactivity with various related polyamines.[1][6][7] Other techniques like Western blotting and immunoprecipitation can also be used to confirm the antibody's specificity for the target antigen.[1]
Q4: What is a competitive ELISA and how does it work to assess cross-reactivity?
A4: A competitive ELISA is an immunoassay format where the target antigen in a sample competes with a labeled or coated reference antigen for a limited number of antibody binding sites.[1][8] To assess cross-reactivity, a known concentration of the this compound antibody is incubated with a constant amount of labeled or plate-bound this compound and varying concentrations of a potential cross-reacting polyamine.[1][7] The degree to which the related polyamine displaces the labeled antigen from the antibody is a measure of its cross-reactivity. A higher concentration of the related polyamine required to cause displacement indicates lower cross-reactivity.
Q5: Are there commercially available this compound ELISA kits with defined cross-reactivity?
A5: Yes, there are commercial ELISA kits available for the quantification of acetylated polyamines, including N1-acetylspermidine and N8-acetylspermidine.[9][10][11] It is crucial to review the product datasheets for these kits, as they often provide information on the specificity and any known cross-reactivity with other polyamines.[10] For instance, some kits specify no significant cross-reactivity with N8-acetylspermidine, spermidine, spermine, ornithine, and putrescine.[10]
Troubleshooting Guides
Issue 1: High Background or Non-Specific Signal in ELISA/Western Blot
High background can obscure true results and may be indicative of cross-reactivity or other experimental issues.
Troubleshooting Steps:
-
Optimize Blocking: Insufficient blocking can lead to non-specific binding of primary or secondary antibodies.[12]
-
Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk).
-
Extend the blocking incubation time.
-
Consider using a different blocking buffer.[13]
-
-
Adjust Antibody Concentrations: The concentrations of both primary and secondary antibodies may be too high.
-
Perform a titration experiment to determine the optimal antibody concentrations that yield a high signal-to-noise ratio.
-
-
Increase Washing Steps: Inadequate washing may leave behind unbound antibodies.
-
Increase the number and duration of wash steps.
-
Consider adding a detergent like Tween-20 to the wash buffer to reduce non-specific interactions.
-
-
Perform a Negative Control: Run a control experiment without the primary antibody to check for non-specific binding of the secondary antibody.
-
Assess Cross-Reactivity: If the above steps do not resolve the issue, the high background may be due to cross-reactivity.
-
Perform a competitive ELISA or Western blot with potential cross-reacting polyamines to confirm this.
-
Issue 2: Inconsistent or Non-Reproducible Results
Inconsistent results can arise from various factors, including antibody performance and protocol variability.
Troubleshooting Steps:
-
Review Protocol for Consistency: Ensure that all experimental steps, including incubation times, temperatures, and reagent concentrations, are consistent between experiments.[14]
-
Check Reagent Stability: Ensure that all reagents, especially the antibody and the this compound standard, are stored correctly and have not expired.[9] Repeated freeze-thaw cycles of antibodies should be avoided.[12]
-
Validate Antibody Performance: If you suspect the antibody is the issue, its performance can be validated.
-
Use a positive control sample known to contain this compound.
-
Perform a spike-and-recovery experiment by adding a known amount of this compound to your sample matrix to assess for interference.
-
-
Consider Matrix Effects: Components in your sample (e.g., serum, cell lysate) may interfere with the antibody-antigen binding.[8]
-
Dilute your sample to reduce the concentration of interfering substances.
-
Quantitative Data on Cross-Reactivity
The following table summarizes the cross-reactivity of a highly specific rabbit polyclonal antibody raised against this compound (DiAcSpd).[5] The data was obtained using a competitive ELISA system.
| Competing Polyamine | Cross-Reactivity (%) |
| This compound (DiAcSpd) | 100 |
| N1,N12-diacetylspermine | 1.2 |
| N8-acetylspermidine | 0.74 |
| N1-acetylspermidine | 0.12 |
| Acetylputrescine | 0.08 |
Data sourced from Hirano et al., J Biochem (Tokyo), 1997.[5]
Experimental Protocols
Protocol 1: Competitive ELISA for Assessing Antibody Cross-Reactivity
This protocol is designed to quantify the cross-reactivity of an this compound antibody with other polyamines.
Materials:
-
96-well microtiter plates
-
This compound antibody
-
This compound standard
-
Potential cross-reacting polyamines (e.g., N1-acetylspermidine, N8-acetylspermidine, spermine, spermidine)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)[7]
-
Wash buffer (e.g., PBS with 0.05% Tween-20)[7]
-
Blocking buffer (e.g., PBS with 1% BSA)[7]
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)[7]
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Antigen Coating: Coat the wells of a 96-well plate with a suboptimal concentration of this compound-protein conjugate in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.[7]
-
Competition Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reacting polyamine.
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the this compound primary antibody with the serially diluted standards and cross-reactants for 1-2 hours at room temperature.
-
-
Incubation: Transfer the antibody-antigen mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[7]
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[7]
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the this compound standard and each of the tested polyamines.
-
Determine the concentration of each polyamine that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
-
% Cross-reactivity = (IC50 of this compound / IC50 of competing polyamine) x 100
-
-
Protocol 2: Western Blotting for Specificity Assessment
This protocol can be used to visually assess the specificity of the this compound antibody.
Materials:
-
Polyacrylamide gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
This compound-protein conjugate
-
Conjugates of other polyamines with a carrier protein (e.g., BSA)
-
This compound antibody
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Wash buffer (TBST)
-
Enzyme-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare samples of different polyamine-protein conjugates.
-
Electrophoresis: Separate the protein conjugates by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the this compound antibody (at its optimal dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: A specific antibody should only produce a strong band corresponding to the molecular weight of the this compound-protein conjugate, with little to no signal for the other polyamine conjugates.
Visualizations
Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.
Caption: Troubleshooting guide for high background signal in immunoassays.
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. Preparation of polyamine antibody and its use in enzyme immunoassay of spermine and spermidine with beta-D-galactosidase as a label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A monoclonal antibody against the glutaraldehyde-conjugated polyamine, putrescine: application to immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of antibodies highly specific to this compound, and development of an enzyme-linked immunosorbent assay (ELISA) system for its sensitive and specific detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocolsandsolutions.com [protocolsandsolutions.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. seracare.com [seracare.com]
- 9. eaglebio.com [eaglebio.com]
- 10. eaglebio.com [eaglebio.com]
- 11. N1-Acetyl-Spermidine ELISA Assay kit | Eagle BioSciences IS-I-2400R product information [labome.com]
- 12. 免疫組織染色(IHC)のトラブルシューティング:うまくいくコツ [sigmaaldrich.com]
- 13. biossusa.com [biossusa.com]
- 14. biocompare.com [biocompare.com]
Technical Support Center: Optimizing N1,N8-Diacetylspermidine Stability in Biofluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and accurate quantification of N1,N8-Diacetylspermidine in biofluid samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biofluids?
The stability of this compound in biological samples can be compromised by several pre-analytical variables. These include:
-
Enzymatic Degradation: Esterases and other enzymes present in biofluids can hydrolyze the acetyl groups of this compound.
-
Temperature: Elevated temperatures can accelerate both enzymatic degradation and chemical breakdown of the analyte.[1]
-
pH: Extreme pH conditions during sample processing can lead to the degradation of this compound.[2]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to analyte degradation and reduced measurement reliability.[3][4][5][6][7]
-
Time: The duration between sample collection and analysis should be minimized to prevent time-dependent degradation.[1]
Q2: What is the recommended procedure for collecting blood samples to ensure this compound stability?
For optimal stability, it is recommended to collect whole blood in tubes containing an anticoagulant such as EDTA. To minimize enzymatic activity, samples should be placed on ice immediately after collection and processed to plasma as soon as possible, ideally within one hour.
Q3: How should I process and store plasma and urine samples for this compound analysis?
-
Plasma: Centrifuge the blood sample at 4°C to separate the plasma. Immediately after separation, the plasma should be stored at -80°C if not analyzed immediately.
-
Urine: Urine samples should be collected in sterile containers and immediately placed on ice. For long-term storage, urine samples should be frozen at -80°C. It is also advisable to centrifuge the urine to remove any particulate matter before freezing.
Q4: Can I use serum instead of plasma for this compound measurement?
While both serum and plasma can be used, plasma is often preferred for metabolomic studies as the coagulation process in serum collection can release cellular contents, potentially altering the metabolic profile. For consistency, it is crucial to use the same sample type throughout a study.
Q5: How many freeze-thaw cycles are acceptable for samples intended for this compound analysis?
It is highly recommended to minimize freeze-thaw cycles. Ideally, samples should be thawed only once before analysis. If multiple analyses are planned, it is best practice to aliquot the initial sample into smaller volumes for single use. Studies have shown that even a single freeze-thaw cycle can affect the concentration of some biomarkers.[3][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable this compound signal. | Analyte degradation due to improper sample handling. | Review sample collection, processing, and storage procedures. Ensure samples are kept on ice and processed quickly. Store at -80°C. |
| Inefficient protein precipitation. | Optimize the protein precipitation protocol. Ensure the correct ratio of organic solvent (e.g., acetonitrile) to plasma is used and that vortexing is adequate.[2][8] | |
| Suboptimal derivatization (if applicable). | Verify the derivatization reagent's freshness and concentration. Optimize reaction time and temperature. | |
| High variability between replicate samples. | Inconsistent sample collection or processing. | Standardize all pre-analytical procedures. Ensure consistent timing for each step. |
| Multiple freeze-thaw cycles. | Aliquot samples after initial processing to avoid repeated freezing and thawing.[9] | |
| Presence of interfering substances. | Optimize the chromatographic separation to resolve this compound from interfering peaks. Consider solid-phase extraction (SPE) for sample cleanup. | |
| Poor peak shape in chromatography. | Suboptimal mobile phase pH. | Adjust the mobile phase pH to be at least one unit away from the pKa values of this compound to ensure a single charge state.[10] |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Gradual decrease in signal over an analytical run. | Analyte instability in the autosampler. | Maintain the autosampler at a low temperature (e.g., 4°C).[10] |
| Column degradation. | Use a guard column and ensure the mobile phase is properly filtered. |
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively available in the literature, the following table summarizes general recommendations for metabolite stability based on available studies. Researchers should perform their own validation studies to determine the precise stability of this compound under their specific experimental conditions.
| Condition | Recommendation for Biofluid Samples | Rationale |
| Short-term Storage (up to 4 hours) | 4°C (on ice) | Minimizes enzymatic activity and immediate degradation. |
| Long-term Storage | -80°C | Preserves the integrity of the analyte for extended periods. |
| Freeze-Thaw Cycles | Limit to a single cycle | Multiple cycles can lead to significant analyte degradation.[3][6][7] |
| pH during processing | Neutral pH (around 7) | Avoids acid or base-catalyzed hydrolysis.[2] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a general guideline for the preparation of plasma samples for this compound analysis using LC-MS/MS.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system.
-
Filtration: Filter the reconstituted sample through a 0.2 µm filter to remove any remaining particulates before injection into the LC-MS/MS system.[10]
Protocol 2: Derivatization for HPLC-Fluorescence Detection (Optional)
For analytical platforms requiring derivatization to enhance sensitivity, such as HPLC with fluorescence detection, the following is a general procedure.
-
Sample Preparation: Prepare the plasma or urine sample as described in Protocol 1 (steps 1-5).
-
Reconstitution: Reconstitute the dried extract in a suitable buffer (e.g., 100 µL of 0.1 M borate (B1201080) buffer, pH 9.0).
-
Derivatization:
-
Add 10 µL of a derivatizing agent solution (e.g., dansyl chloride in acetone).
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes). The optimal conditions will depend on the chosen derivatizing agent.
-
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 10 µL of a primary amine solution like proline).
-
Analysis: The derivatized sample is now ready for injection into the HPLC system.
Visualizations
Caption: Workflow for optimal this compound sample handling.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ijstr.org [ijstr.org]
- 3. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - Journal of Laboratory Physicians [jlabphy.org]
- 7. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
N1,N8-Diacetylspermidine assay validation and establishing quality control parameters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the validation and quality control of N1,N8-diacetylspermidine assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
A1: this compound is a polyamine that is acetylated at both the N1 and N8 positions of spermidine (B129725). Polyamines are crucial for cell growth and proliferation. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) is a key regulator of polyamine metabolism.[1][2][3] SSAT catalyzes the acetylation of spermidine and spermine, and its activity is linked to various cellular processes and diseases, including cancer.[2][4] Measuring this compound levels can provide insights into the activity of the polyamine metabolic pathway and its potential dysregulation in pathological conditions.
Q2: What are the common analytical methods for quantifying this compound?
A2: The most common methods for the quantification of this compound in biological samples are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying small molecules like this compound.[5]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits offer a high-throughput method for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used for the analysis of polyamines, though it may require derivatization.
Q3: What are the critical steps in sample preparation for this compound analysis?
A3: Proper sample preparation is crucial for accurate quantification and to minimize matrix effects. Key steps include:
-
Sample Collection and Storage: Collect samples (e.g., plasma, urine, tissue homogenates) and store them appropriately to ensure the stability of this compound. Long-term storage is typically at -80°C.
-
Protein Precipitation: For plasma or serum samples, proteins are typically precipitated using organic solvents like acetonitrile (B52724).
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be used to further purify the sample and concentrate the analyte.
-
Derivatization (for GC-MS): If using GC-MS, a derivatization step is often necessary to increase the volatility of the analyte.
Q4: What are the key parameters for this compound assay validation?
A4: According to regulatory guidelines from bodies like the FDA and EMA, a bioanalytical method validation should include the following parameters:[6]
-
Selectivity and Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.[7]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements.[7][8]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[8]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[5]
-
Upper Limit of Quantification (ULOQ): The highest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
-
Matrix Effect: The effect of sample components on the ionization of the analyte in mass spectrometry-based assays.[9][10]
Quality Control Parameters
Establishing clear quality control (QC) parameters is essential for ensuring the reliability of this compound assay results. The following tables summarize typical acceptance criteria for key validation parameters based on regulatory guidelines.
Table 1: Acceptance Criteria for Calibration Curve
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Deviation of Standards | Within ±15% of the nominal concentration (except for LLOQ, which should be within ±20%) |
| Number of Standards | At least 75% of the non-zero standards must meet the acceptance criteria, including the LLOQ and the highest standard. |
Table 2: Acceptance Criteria for Accuracy and Precision
| Concentration Level | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | Within ±20% | ≤ 20% |
| Low QC | Within ±15% | ≤ 15% |
| Medium QC | Within ±15% | ≤ 15% |
| High QC | Within ±15% | ≤ 15% |
Data presented in this table are based on general bioanalytical method validation guidelines.[6]
Table 3: Example Validation Data for this compound Assays
| Parameter | ELISA | LC-MS/MS (Hypothetical) |
| Linearity Range | 2.4 – 93.75 nM | 0.5 - 100 ng/mL[11] |
| LLOQ | 2.4 nM | 0.5 ng/mL[11] |
| Intra-assay Precision (% CV) | < 10% | < 15% |
| Inter-assay Precision (% CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85-115% | 85-115% |
| Specificity | No significant cross-reactivity with spermidine, N1-acetylspermidine | No interference from endogenous matrix components |
ELISA data is representative of commercially available kits. LC-MS/MS data is a hypothetical example based on typical performance characteristics and published data for similar analytes.[11]
Experimental Protocols
Protocol 1: this compound Quantification by LC-MS/MS
This protocol provides a general workflow for the analysis of this compound in human plasma.
1. Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (IS) (e.g., deuterated this compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., EDTA)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient from low to high organic phase to elute this compound.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
4. Data Analysis:
-
Quantify the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Spermidine Metabolic Pathway
Caption: Spermidine metabolism and the role of SSAT.
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Improper Sample Storage/Handling: Analyte degradation. 2. Inefficient Extraction: Poor recovery of the analyte. 3. Instrument Issues: Mass spectrometer not tuned correctly, or ion source is dirty. | 1. Review sample collection and storage procedures. Ensure samples are kept frozen and minimize freeze-thaw cycles. 2. Optimize the extraction method. Evaluate different SPE cartridges or LLE solvents. 3. Check instrument performance. Perform a system suitability test and clean the ion source if necessary. |
| High Background/Interference | 1. Matrix Effect: Co-eluting endogenous compounds suppressing or enhancing the analyte signal.[9][10][12] 2. Contamination: Contaminants from solvents, tubes, or the LC system. | 1. Improve chromatographic separation to resolve the analyte from interfering peaks. Optimize the sample cleanup procedure to remove matrix components. 2. Use high-purity solvents and pre-cleaned labware. Flush the LC system thoroughly. |
| Poor Peak Shape (Tailing) | 1. Secondary Silanol Interactions: Interaction of the basic amine groups of the analyte with active sites on the silica-based column.[13][14] 2. Column Overload: Injecting too much sample onto the column.[15] 3. Column Degradation: Loss of stationary phase or blockage of the column frit.[15] | 1. Use an end-capped column or a column with a different stationary phase. Add a mobile phase modifier like a small amount of an amine to reduce tailing.[14][16] 2. Dilute the sample or reduce the injection volume.[13] 3. Replace the column. Use a guard column to protect the analytical column.[15] |
| Inconsistent Results (Poor Precision) | 1. Inconsistent Sample Preparation: Variability in pipetting, extraction, or reconstitution steps. 2. Unstable Instrument Performance: Fluctuations in LC pressure or MS sensitivity. | 1. Use an internal standard to correct for variability in sample preparation. Ensure consistent technique for all samples. 2. Monitor system suitability throughout the analytical run. Equilibrate the system thoroughly before injecting samples. |
| Inaccurate Results | 1. Incorrect Calibration Curve: Use of a degraded standard, improper dilution, or incorrect weighting of the regression. 2. Analyte Instability: Degradation of the analyte in the autosampler. | 1. Prepare fresh calibration standards from a certified reference material. Evaluate different regression models for the calibration curve. 2. Perform autosampler stability studies to determine the maximum allowable time samples can be in the autosampler. |
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies | MDPI [mdpi.com]
- 3. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a novel LC-MS-MS method for the separation and differentiation of Δ8- and Δ9-tetrahydrocannabinol isomers and their major metabolites in antemortem whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrix effect explained by unexpected formation of peptide in acidified plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. m.youtube.com [m.youtube.com]
Common pitfalls in the quantification of N1,N8-Diacetylspermidine and how to avoid them
Welcome to the technical support center for the quantification of N1,N8-diacetylspermidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this important biomolecule.
I. Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
LC-MS/MS Troubleshooting
Question: I am observing a weak or no signal for this compound in my LC-MS/MS analysis. What are the possible causes and solutions?
Answer:
A weak or absent signal for this compound can stem from several factors throughout the analytical workflow. Here is a systematic approach to troubleshooting this issue:
-
Sample Preparation and Extraction:
-
Inefficient Extraction: this compound may not be efficiently extracted from the sample matrix. Consider optimizing your extraction protocol. For plasma or serum, protein precipitation with a cold organic solvent like methanol (B129727) or acetonitrile (B52724) is a common first step. A subsequent liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances and concentrate the analyte.
-
Analyte Degradation: Polyamines can be susceptible to degradation. Ensure samples are processed promptly and stored at -80°C. Minimize freeze-thaw cycles.[1][2]
-
-
Chromatography:
-
Poor Retention: this compound is a polar molecule, which can lead to poor retention on traditional reversed-phase columns (e.g., C18). Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an ion-pairing reagent in your mobile phase to improve retention.
-
Incorrect Mobile Phase: The pH and composition of the mobile phase are critical. A mobile phase containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and ionization efficiency.
-
-
Mass Spectrometry:
-
Suboptimal Ionization: Ensure the electrospray ionization (ESI) source parameters are optimized for this compound. This includes spray voltage, capillary temperature, and gas flows.
-
Incorrect MRM Transitions: Verify that you are using the correct precursor and product ion m/z values for your multiple reaction monitoring (MRM) transitions. Common fragments for acetylated polyamines include m/z 100.076, 72.045, and 58.066.[3]
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound, leading to a decreased signal. Improve sample clean-up to remove interfering substances like phospholipids. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
-
Question: I am observing high background noise or interfering peaks in my LC-MS/MS chromatogram. How can I resolve this?
Answer:
High background noise or the presence of interfering peaks can compromise the accuracy of your quantification. Here are some strategies to address this:
-
Improve Sample Preparation: The most common cause of high background is an insufficient sample clean-up.
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges that are appropriate for polar compounds to remove salts, phospholipids, and other matrix components.
-
Liquid-Liquid Extraction (LLE): A multi-step LLE can be effective in separating this compound from interfering substances.
-
-
Optimize Chromatographic Separation:
-
Gradient Elution: Employ a gradient elution program to better separate this compound from closely eluting matrix components.
-
Column Selection: Experiment with different column chemistries (e.g., HILIC, mixed-mode) to achieve better resolution.
-
-
Mass Spectrometry Settings:
-
Increase Specificity: Use highly specific MRM transitions. If necessary, consider using higher-energy collisional dissociation (HCD) to generate more specific fragment ions.
-
Check for Contamination: Ensure that the LC system, including the column and tubing, is not contaminated. Run blank injections to identify any carryover from previous samples.
-
Question: My results show poor reproducibility between replicate injections. What could be the cause?
Answer:
Poor reproducibility can be frustrating and can invalidate your results. Consider the following potential sources of variability:
-
Inconsistent Sample Preparation: Ensure that each sample is treated identically during the extraction and clean-up process. The use of an automated liquid handler can improve consistency.
-
Autosampler Issues: Check the autosampler for any leaks or issues with injection volume accuracy. Ensure that the sample vials are properly sealed to prevent evaporation.
-
Column Equilibration: Insufficient column equilibration between injections can lead to shifts in retention time and peak area. Ensure an adequate equilibration period is included in your LC method.
-
Internal Standard Addition: The precise and consistent addition of an internal standard to all samples and calibrators is crucial for correcting for variations in sample processing and instrument response.
ELISA Troubleshooting
Question: I am getting a weak or no signal in my this compound ELISA.
Answer:
A weak or no signal in an ELISA can be due to a variety of factors. Here's a checklist of things to investigate:
-
Reagent Preparation and Storage:
-
Expired Reagents: Ensure that none of the kit components have expired.
-
Improper Storage: Verify that all reagents have been stored at the recommended temperatures.
-
Incorrect Dilutions: Double-check all calculations and dilutions for antibodies, standards, and conjugates.
-
-
Assay Procedure:
-
Omission of a Step: Carefully review the protocol to ensure that no steps were accidentally skipped.
-
Incorrect Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.
-
Inadequate Washing: Insufficient washing can lead to high background and low signal. Ensure that the wells are completely filled and emptied during each wash step.
-
-
Antibody and Antigen Issues:
Question: The background in my ELISA is too high.
Answer:
High background can mask the true signal and reduce the dynamic range of the assay. Here are some common causes and solutions:
-
Insufficient Washing: Increase the number of wash steps or the soaking time during washes to remove unbound reagents.
-
Concentration of Detection Reagents: The concentration of the primary or secondary antibody, or the enzyme conjugate, may be too high. Try titrating these reagents to find the optimal concentration.
-
Cross-Reactivity: The detection antibody may be cross-reacting with other components in the sample or with the blocking buffer.
-
Incubation Times: Extended incubation times can lead to increased non-specific binding.
-
Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free from contamination.
Question: I am observing high variability between my duplicate/triplicate wells.
Answer:
High variability between replicate wells can compromise the precision of your assay. Here are some potential causes:
-
Pipetting Errors: Inconsistent pipetting technique is a major source of variability. Ensure that you are using calibrated pipettes and that your technique is consistent for all wells.
-
Improper Mixing: Ensure that all reagents and samples are thoroughly mixed before being added to the wells.
-
Edge Effects: The outer wells of a microplate can be subject to temperature variations, leading to inconsistent results. To minimize this, you can avoid using the outer wells or incubate the plate in a humidified chamber.
-
Inadequate Washing: Inconsistent washing across the plate can lead to variability. An automated plate washer can improve consistency.
II. Frequently Asked Questions (FAQs)
Q1: What is the importance of quantifying this compound?
A1: this compound is a metabolic product of polyamines. Elevated levels of diacetylated polyamines, including this compound, in urine have been suggested as potential biomarkers for certain types of cancer.[6][7] Therefore, accurate quantification is crucial for clinical and research applications.
Q2: Which is the better method for quantifying this compound: LC-MS/MS or ELISA?
A2: Both LC-MS/MS and ELISA have their advantages and disadvantages for the quantification of this compound.
-
LC-MS/MS offers high specificity and sensitivity and can simultaneously measure multiple polyamines and their derivatives. It is considered the gold standard for quantitative analysis.
-
ELISA is a high-throughput and relatively inexpensive method that is well-suited for screening a large number of samples. However, it may be susceptible to cross-reactivity with structurally similar molecules.[4][5]
The choice of method will depend on the specific requirements of your study, including the need for specificity, throughput, and cost considerations.
Q3: What are the key considerations for sample collection and storage?
A3: Proper sample handling is critical for accurate quantification.
-
Sample Type: this compound can be measured in various biological fluids, including urine and plasma.
-
Collection: For plasma, use EDTA as the anticoagulant.
-
Processing: Process samples as quickly as possible to minimize enzymatic degradation.
-
Storage: Store samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[1][2]
Q4: Why is the use of an internal standard important in LC-MS/MS analysis?
A4: An internal standard (IS), preferably a stable isotope-labeled version of this compound, is essential for accurate quantification by LC-MS/MS. The IS is added to all samples, calibrators, and quality controls at a known concentration. It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the results.
III. Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Feature | LC-MS/MS | ELISA |
| Specificity | High | Moderate to High (can be affected by antibody cross-reactivity) |
| Sensitivity | High (pmol to fmol range) | High (nM range)[8][9] |
| Throughput | Moderate | High |
| Cost per Sample | High | Low |
| Multiplexing | Yes (can measure multiple analytes simultaneously) | No (typically measures one analyte per assay) |
| Matrix Effects | Can be significant but can be compensated for with an internal standard | Can be present, requires careful validation of sample dilution |
IV. Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and application.
1. Materials and Reagents:
-
This compound standard
-
Stable isotope-labeled this compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (EDTA)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of mobile phase B, and gradually decrease to elute the polar analyte.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
4. Data Analysis:
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Protocol 2: Quantification of this compound in Human Urine by Competitive ELISA
This is a general protocol for a competitive ELISA. Always refer to the specific instructions provided with your ELISA kit.
1. Materials:
-
ELISA kit for this compound (containing pre-coated plates, standards, antibodies, conjugate, substrate, and stop solution)
-
Urine samples
-
Plate reader
2. Assay Procedure:
-
Prepare all reagents, standards, and samples as instructed in the kit manual. Urine samples may require dilution.
-
Add standards and samples to the appropriate wells of the microplate.
-
Add the this compound-HRP conjugate to each well.
-
Incubate the plate according to the kit's instructions (e.g., 1 hour at 37°C). During this step, the free this compound in the sample will compete with the labeled conjugate for binding to the antibody coated on the plate.
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes at 37°C). The enzyme on the bound conjugate will convert the substrate into a colored product.
-
Add the stop solution to each well to stop the reaction.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
The concentration of this compound is inversely proportional to the absorbance.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
V. Visualization
Polyamine Metabolic Pathway
Caption: Simplified diagram of the polyamine metabolic pathway.
Logical Workflow for Troubleshooting LC-MS/MS Signal Issues
Caption: Troubleshooting workflow for weak or no signal in LC-MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Two enzyme-linked immunosorbent assay (ELISA) systems for this compound and N1,N12-diacetylspermine using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of antibodies highly specific to this compound, and development of an enzyme-linked immunosorbent assay (ELISA) system for its sensitive and specific detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Processing and Stability for Urine Biomarker Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Establishment of an ELISA system of N1,N12-diacetylspermine in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducible N1,N8-Diacetylspermidine Measurements
Welcome to the technical support center for the accurate and reproducible measurement of N1,N8-diacetylspermidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the reproducibility of this compound measurements?
A1: The reproducibility of this compound measurements is primarily influenced by three key areas: sample preparation, matrix effects, and the analytical method itself. Inconsistent sample handling, inefficient extraction, the presence of interfering substances in the biological matrix, and suboptimal liquid chromatography-mass spectrometry (LC-MS) conditions can all lead to significant variability in results.
Q2: Why is derivatization often recommended for the analysis of this compound and other polyamines?
A2: Derivatization is a chemical modification process that is often employed to enhance the analytical properties of target molecules. For polyamines like this compound, derivatization can improve chromatographic separation, increase ionization efficiency in the mass spectrometer, and enhance the sensitivity and specificity of the assay. Common derivatizing agents include benzoyl chloride and dansyl chloride.
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can be a significant source of irreproducibility.[1] To mitigate these effects, several strategies can be employed:
-
Effective Sample Preparation: Utilize robust extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
-
Chromatographic Separation: Optimize the LC method to separate this compound from matrix components.
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the study samples to mimic the matrix effects.
Q4: What are acceptable levels of precision and accuracy for a validated this compound assay?
A4: According to guidelines from regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) for bioanalytical method validation, the precision, expressed as the coefficient of variation (CV), should not exceed 15% for quality control (QC) samples, except for the lower limit of quantification (LLOQ), where it should not exceed 20%.[2][3] The accuracy should also be within ±15% of the nominal concentration (±20% for the LLOQ).[2][3]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing Peaks
| Potential Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is compatible with the analyte and the column chemistry. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
Issue 2: High Variability Between Replicate Injections
| Potential Cause | Troubleshooting Step |
| Injector Issues | Check for leaks in the injector, ensure the syringe is functioning correctly, and that the sample loop is completely filled. |
| Inconsistent Sample Preparation | Review the sample preparation protocol for any steps that could introduce variability. Ensure consistent timing and reagent volumes. |
| Autosampler Temperature Fluctuations | Ensure the autosampler is maintaining a consistent and appropriate temperature for the samples. |
| Unstable Mass Spectrometer | Perform a system suitability test and check the stability of the spray and ion source parameters. |
Issue 3: Low Signal Intensity or No Peak Detected
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize ion source parameters such as spray voltage, gas flows, and temperature. |
| Incorrect Mass Transitions (MRM) | Verify the precursor and product ion masses for this compound and the internal standard. |
| Sample Degradation | Ensure proper sample storage and handling to prevent degradation of the analyte. |
| Matrix Suppression | Dilute the sample or improve the sample cleanup procedure to reduce matrix effects. |
Issue 4: Carryover in Blank Injections
| Potential Cause | Troubleshooting Step |
| Contaminated Injector/Syringe | Implement a more rigorous needle wash protocol with a strong organic solvent. |
| Adsorption to Column | Use a column with a different stationary phase or modify the mobile phase to reduce analyte adsorption. |
| Carryover in the Mass Spectrometer | Clean the ion source components according to the manufacturer's instructions. |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for this compound based on regulatory guidelines and typical performance of similar assays.
Table 1: Precision and Accuracy
| Quality Control Level | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy (% Bias) |
| Lower Limit of Quantification (LLOQ) | ≤ 20% | ≤ 20% | ± 20% |
| Low QC | ≤ 15% | ≤ 15% | ± 15% |
| Medium QC | ≤ 15% | ≤ 15% | ± 15% |
| High QC | ≤ 15% | ≤ 15% | ± 15% |
| Data based on EMA and FDA bioanalytical method validation guidelines.[2][3] |
Table 2: Recovery and Matrix Effect
| Parameter | Acceptance Criteria |
| Extraction Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of the ratio of analyte peak area in the presence and absence of matrix should be ≤ 15% |
| These are general guidelines; specific values should be established during method development and validation. |
Table 3: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
| Parameter | Typical Range |
| LOD | 0.1 - 1.0 ng/mL |
| LLOQ | 0.5 - 5.0 ng/mL |
| These values are estimates and will vary depending on the specific instrumentation and methodology. |
Experimental Protocols
Detailed Methodology for this compound Quantification in Human Urine by LC-MS/MS
This protocol provides a comprehensive workflow for the analysis of this compound in human urine samples.
1. Sample Collection and Storage:
-
Collect mid-stream urine samples in sterile containers.
-
To inhibit bacterial growth, sodium azide (B81097) can be added to a final concentration of 0.02-0.05%.
-
Centrifuge the urine samples at 2000 x g for 10 minutes at 4°C to remove cellular debris.
-
Store the supernatant at -80°C until analysis.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw urine samples on ice.
-
Spike 100 µL of urine with an appropriate amount of a stable isotope-labeled internal standard (e.g., d8-N1,N8-diacetylspermidine).
-
Add 900 µL of 0.1% formic acid in water and vortex.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Load the diluted urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: To be determined empirically based on the specific instrument.
-
Internal Standard (e.g., d8-N1,N8-diacetylspermidine): To be determined empirically based on the specific instrument.
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrants.
-
Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: A logical troubleshooting workflow for LC-MS/MS analysis.
References
Dealing with low signal-to-noise ratio in N1,N8-Diacetylspermidine mass spectrometry
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low signal-to-noise ratios during the mass spectrometry analysis of N1,N8-diacetylspermidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise (S/N) ratio in the LC-MS/MS analysis of this compound?
A low S/N ratio for this compound can originate from several factors throughout the analytical workflow. The most common issues include:
-
Sample-Related Issues: Low analyte concentration in the sample, inefficient extraction, sample degradation, and the presence of interfering substances from the biological matrix (matrix effects) that suppress the ionization of the target analyte.[1]
-
Liquid Chromatography (LC) Issues: Suboptimal chromatographic conditions leading to poor peak shape (broadening or tailing), leaks in the LC system causing inconsistent flow rates, or using a column that is not suitable for retaining and separating a polar compound like this compound.[1]
-
Mass Spectrometry (MS) Issues: An uncalibrated or contaminated mass spectrometer, incorrect ion source settings (e.g., temperature, gas flows), or inappropriate collision energy for the fragmentation of the parent ion.[2][3]
Q2: How do matrix effects specifically impact the analysis of this compound?
Matrix effects occur when co-eluting compounds from the sample matrix, such as salts, lipids, or other metabolites, interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference can either suppress or, less commonly, enhance the signal, leading to inaccurate quantification and reduced sensitivity. Given that this compound is often analyzed in complex biological fluids like plasma or urine, matrix effects are a significant challenge.[4] Effective sample preparation is crucial to minimize these effects.
Q3: Which type of chromatography is best suited for this compound analysis?
Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography can be used for the analysis of this compound.
-
HILIC is often preferred for highly polar compounds like polyamines and their acetylated derivatives as it provides better retention.[5]
-
Reversed-Phase (RP) chromatography , often with the use of ion-pairing agents or derivatization, can also be effective. Derivatization can improve retention and chromatographic peak shape.
The choice between HILIC and RP-LC depends on the specific sample matrix and the other analytes being measured simultaneously.
Q4: Is derivatization necessary for the analysis of this compound?
While derivatization is not strictly necessary, it can be advantageous. This compound can be analyzed in its native form, but derivatization can improve its chromatographic properties on reversed-phase columns and enhance its ionization efficiency, potentially leading to a better signal-to-noise ratio. However, derivatization adds an extra step to the sample preparation workflow, which can introduce variability.
Troubleshooting Guides
Issue 1: No or Very Low Signal for this compound
Have you confirmed the mass spectrometer is functioning correctly?
-
Action: Perform a system suitability test by directly infusing a standard solution of this compound into the mass spectrometer, bypassing the LC system.[6]
-
Expected Outcome: A strong and stable signal for the precursor and product ions of this compound should be observed.
-
Troubleshooting:
-
No Signal: The issue likely lies with the mass spectrometer (e.g., detector failure, incorrect tuning parameters) or the standard solution itself (e.g., degradation, incorrect concentration).
-
Strong Signal: The problem is likely related to the LC system or the sample preparation process.[6]
-
Is the LC system delivering the sample to the mass spectrometer correctly?
-
Action: Check for leaks in the LC system, ensure the mobile phase composition is correct, and verify that the column is not clogged.[1]
-
Expected Outcome: The LC system should operate at a stable pressure with a consistent flow rate.
-
Troubleshooting: Address any leaks, remake mobile phases if necessary, and if the column is suspected to be the issue, try replacing it.
Issue 2: High Background Noise Obscuring the this compound Peak
Is your mobile phase or sample contaminated?
-
Action: Prepare fresh mobile phases using high-purity solvents and additives (LC-MS grade).[2] Analyze a blank sample (injection of mobile phase) to check for contamination.
-
Expected Outcome: The blank injection should show a clean baseline with minimal background noise.
-
Troubleshooting: If the blank is contaminated, the source of contamination could be the solvents, glassware, or the LC system itself. Clean the system and use fresh, high-quality reagents.
Could the high background be from the sample matrix?
-
Action: Improve the sample preparation procedure to remove more interfering compounds. This could involve a more rigorous extraction method or the use of solid-phase extraction (SPE) cartridges.[5]
-
Expected Outcome: A cleaner sample extract should result in a lower baseline and improved S/N ratio.
-
Troubleshooting: Experiment with different sample preparation techniques. For example, if using protein precipitation, consider a liquid-liquid extraction or a method that specifically targets the removal of phospholipids.
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters for the analysis of acetylated polyamines, including this compound. These parameters can be used as a starting point for method development.
| Parameter | Setting | Rationale |
| Chromatography Mode | HILIC or Reversed-Phase | HILIC offers better retention for polar compounds; RP may require derivatization. |
| Column Example | HILIC: BEH Amide Column | Provides good retention and peak shape for polar analytes. |
| Reversed-Phase: C18 Column | A standard choice for a wide range of analytes. | |
| Mobile Phase A | 0.1% Formic Acid in Water | A common acidic modifier for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for both HILIC and RP. |
| Ionization Mode | Positive Electrospray (ESI+) | Polyamines readily form positive ions. |
| Precursor Ion (m/z) | 230.2 | [M+H]+ for this compound |
| Product Ions (m/z) | 100.1, 72.0, 58.1 | Common fragment ions for acetylated polyamines.[4] |
| Collision Energy | 10-25 eV | This range typically provides optimal fragmentation for similar compounds. |
Experimental Protocols
Protocol: Extraction and Analysis of this compound from Human Plasma
This protocol provides a general methodology for the extraction and LC-MS/MS analysis of this compound from human plasma.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol (B129727) containing an appropriate internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Dry the supernatant under a gentle stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the supernatant to an LC autosampler vial.
2. LC-MS/MS Analysis
-
LC System: A UHPLC system capable of binary gradient elution.
-
Column: A HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-6.1 min: Return to 95% B
-
6.1-8 min: Equilibrate at 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: ESI+.
-
MRM Transitions:
-
This compound: Precursor 230.2 -> Product 100.1 (quantifier), Product 72.0 (qualifier).
-
-
Data Analysis: Integrate the peak for the quantifier MRM transition and quantify against a calibration curve prepared in a surrogate matrix.
Visualizations
Caption: Polyamine catabolism pathway showing the formation of this compound.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in high-throughput quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Strategies to minimize ion suppression in LC-MS/MS analysis of N1,N8-Diacetylspermidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and successfully analyze N¹,N⁸-Diacetylspermidine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression when analyzing N¹,N⁸-Diacetylspermidine?
Ion suppression in the analysis of N¹,N⁸-Diacetylspermidine is a phenomenon where the ionization efficiency of the analyte is reduced by co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity and can compromise the accuracy and sensitivity of quantification. The main culprits are often endogenous matrix components like phospholipids, salts, and other metabolites that compete with the analyte for ionization in the mass spectrometer's source.[1][2][3]
Q2: What is a good starting point for a sample preparation protocol to minimize matrix effects for N¹,N⁸-Diacetylspermidine?
A robust and straightforward approach for biological fluids like plasma, urine, or saliva is protein precipitation.[1][2] A common method involves the addition of a cold organic solvent mixture, such as 50:50 acetonitrile (B52724)/methanol, to the sample.[1][2] This effectively removes a large portion of proteins, a significant source of matrix interference. For more complex matrices or when higher sensitivity is required, more advanced techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[4]
Q3: Which type of LC column is recommended for the separation of N¹,N⁸-Diacetylspermidine?
Due to the polar nature of acetylated polyamines, traditional C18 columns can sometimes provide insufficient retention. A pentafluorophenyl (PFP) column is a highly effective alternative for separating acetylated polyamines like N¹,N⁸-Diacetylspermidine.[1][2] PFP columns offer alternative selectivity to C18 columns and can improve the retention and peak shape of polar, aromatic, and isomeric compounds.
Q4: What mobile phase composition is recommended to reduce ion suppression?
A common and effective mobile phase combination for the analysis of acetylated polyamines consists of water (Mobile Phase A) and acetonitrile (Mobile Phase B), both containing 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265).[1][2] Formic acid aids in the protonation of the analyte, which is beneficial for positive mode electrospray ionization (ESI), while ammonium formate helps to maintain a stable spray and improve peak shape.
Q5: Should I consider derivatization for the analysis of N¹,N⁸-Diacetylspermidine?
Derivatization can be a useful strategy, particularly if you are experiencing issues with poor retention, peak shape, or sensitivity.[4][5] Reagents like isobutyl chloroformate can be used to derivatize the amine groups of polyamines, making them less polar and more amenable to reversed-phase chromatography.[4] However, it's important to note that derivatization adds an extra step to the sample preparation process and will need to be optimized.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / High Ion Suppression | Co-elution of matrix components (e.g., phospholipids). | 1. Optimize Sample Preparation: If using protein precipitation, consider switching to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4] 2. Adjust Chromatographic Gradient: Modify the gradient to better separate N¹,N⁸-Diacetylspermidine from the matrix interferences.[1][2] 3. Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion suppression. |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase or issues with the mobile phase. | 1. Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. The use of 0.1% formic acid should maintain a low pH.[1][2] 2. Column Choice: A PFP column is recommended to improve peak shape for acetylated polyamines.[1][2] 3. Consider Derivatization: Derivatizing the analyte can improve its chromatographic behavior.[4][5] |
| Inconsistent Retention Times | Changes in the LC system or column degradation. | 1. Equilibrate the Column: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. 2. Check for System Leaks: Inspect the LC system for any leaks that could cause pressure fluctuations. 3. Use a Guard Column: A guard column can help to protect the analytical column from contaminants and extend its lifetime. |
| High Background Noise | Contamination in the LC-MS system or from the sample/solvents. | 1. Use High-Purity Solvents: Ensure that all solvents and reagents are LC-MS grade. 2. Clean the Ion Source: The mass spectrometer's ion source may need to be cleaned to remove accumulated contaminants. 3. Blank Injections: Run blank injections (mobile phase only) to identify the source of contamination. |
Experimental Protocols
Protocol 1: Protein Precipitation for Sample Preparation
This protocol is adapted from a method for the analysis of acetylated polyamines in biological fluids.[1][2]
-
To 100 µL of sample (e.g., plasma, urine, saliva) in a microcentrifuge tube, add 500 µL of a cold (-20°C) 50:50 acetonitrile/methanol solution containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid and 10 mM ammonium formate).
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.
-
Inject the supernatant into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
These parameters are a good starting point for the analysis of N¹,N⁸-Diacetylspermidine and are based on established methods for similar compounds.[1][2]
| Parameter | Condition |
| LC Column | Waters ACQUITY HSS PFP (1.8 µm, 2.1 mm x 100 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Gradient | 0-1.0 min: 10% B 1.0-2.2 min: 10-100% B 2.2-3.0 min: 100% B 3.1-4.0 min: 10% B |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be optimized for N¹,N⁸-Diacetylspermidine and internal standard |
Visualizations
Caption: Experimental workflow for N¹,N⁸-Diacetylspermidine analysis.
Caption: Troubleshooting decision tree for ion suppression.
References
- 1. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-step high-performance liquid chromatographic method for the analysis of acetylated polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Selection of appropriate internal standards for N1,N8-Diacetylspermidine quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of N1,N12-diacetylspermine using internal standards.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for N1,N12-diacetylspermine quantification?
The ideal internal standard is a stable isotope-labeled version of the analyte, such as N1,N12-diacetylspermine-d8. Isotope-labeled internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer. This allows for the most accurate correction of variations during sample preparation and analysis.
Q2: Are there any acceptable alternatives if a stable isotope-labeled internal standard is not available?
While less ideal, structural analogs of N1,N12-diacetylspermine can be used as internal standards. These are compounds with similar chemical structures but different molecular weights. When selecting a structural analog, it is crucial to choose one that has a similar extraction recovery, chromatographic retention time, and ionization response to N1,N12-diacetylspermine. It is important to thoroughly validate the method to ensure the analog accurately reflects the behavior of the analyte.
Q3: How do I choose an appropriate concentration for my internal standard?
The concentration of the internal standard should be similar to the expected concentration of N1,N12-diacetylspermine in your samples. A common practice is to spike the internal standard at a concentration that falls in the mid-range of the calibration curve. This ensures a robust and reliable signal for normalization across the entire range of expected analyte concentrations.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Incompatible mobile phase pH, column degradation, or sample overload.
-
Solution:
-
Mobile Phase: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. For polyamines, which are basic, using a mobile phase with a suitable buffer is important.
-
Column: Check the column's performance with a standard mixture. If the peak shape is poor for all compounds, the column may need to be replaced.
-
Concentration: Reduce the concentration of the injected sample to avoid overloading the column.
-
Issue 2: Low Sensitivity or No Signal for N1,N12-diacetylspermine
-
Possible Cause: Inefficient ionization, matrix effects (ion suppression), or improper sample preparation.
-
Solution:
-
Ionization Source: Optimize the mass spectrometer's source parameters, such as spray voltage and gas flows, to ensure efficient ionization of N1,N12-diacetylspermine.
-
Matrix Effects: Matrix effects, where other components in the sample suppress the ionization of the analyte, can be a significant issue in biological samples.[1][2] To mitigate this, improve the sample cleanup process using techniques like solid-phase extraction (SPE).[2] Diluting the sample can also reduce matrix effects.[2]
-
Sample Preparation: Review your sample preparation protocol to ensure that N1,N12-diacetylspermine is not being lost during extraction or other steps.
-
Issue 3: High Variability in Internal Standard Signal
-
Possible Cause: Inconsistent sample preparation, instrument instability, or degradation of the internal standard.
-
Solution:
-
Sample Preparation: Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration and at the earliest point in the sample preparation workflow. This helps to account for variability in extraction efficiency.
-
Instrument Stability: Check the stability of the LC-MS system by injecting a standard solution multiple times to ensure consistent signal intensity.
-
Standard Stability: Verify the stability of your internal standard stock solution. Store it properly and prepare fresh solutions as needed.
-
Issue 4: Internal Standard and Analyte Do Not Co-elute
-
Possible Cause: This is expected if using a structural analog as an internal standard. If using a stable isotope-labeled internal standard, this indicates a problem.
-
Solution:
-
Structural Analog: If you are using a structural analog, it is not expected to co-elute perfectly with the analyte. However, their retention times should be close and consistent.
-
Isotope-Labeled Standard: If your isotope-labeled internal standard is not co-eluting with the analyte, verify the identity and purity of both the standard and the analyte. Also, check for any chromatographic issues that could be causing a shift in retention time for one of the compounds.
-
Data Presentation
Table 1: Comparison of Internal Standard Options for N1,N12-diacetylspermine Quantification
| Feature | Stable Isotope-Labeled IS (e.g., N1,N12-diacetylspermine-d8) | Structural Analog IS |
| Chromatographic Behavior | Co-elutes with the analyte | Similar, but not identical, retention time |
| Ionization Efficiency | Nearly identical to the analyte | Similar, but can differ |
| Matrix Effect Compensation | Excellent | Good to moderate |
| Accuracy & Precision | High | Moderate to high (requires thorough validation) |
| Availability | May require custom synthesis | More likely to be commercially available |
| Recommendation | Ideal Choice | Acceptable Alternative |
Experimental Protocols
A detailed experimental protocol for the quantification of N1,N12-diacetylspermine by LC-MS/MS is outlined below. This protocol is a general guideline and may require optimization for specific sample types and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 10 µL of the internal standard solution (e.g., N1,N12-diacetylspermine-d8 in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used for polyamine analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both N1,N12-diacetylspermine and its internal standard.
3. Method Validation
The analytical method should be validated according to established guidelines to ensure its accuracy, precision, selectivity, and robustness.[3][4][5] Key validation parameters include:
-
Linearity: Assess the relationship between the concentration of the analyte and the instrument response over a defined range.
-
Accuracy: Determine the closeness of the measured concentration to the true concentration.
-
Precision: Evaluate the repeatability and intermediate precision of the method.
-
Matrix Effect: Investigate the influence of the sample matrix on the ionization of the analyte and internal standard.[1][2][6]
-
Recovery: Determine the efficiency of the extraction procedure.
-
Stability: Assess the stability of the analyte in the sample matrix under different storage conditions.
Visualizations
Caption: Experimental workflow for N1,N12-diacetylspermine quantification.
Caption: Troubleshooting guide for N1,N12-diacetylspermine quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A practical guide to validation and verification of analytical methods in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Enhancing Chromatographic Resolution of N1,N8-Diacetylspermidine and Its Isomers
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in resolving the analytical challenges associated with the chromatographic separation of N¹,N⁸-diacetylspermidine from its structural isomers, such as N¹,N⁴-diacetylspermidine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the resolution, sensitivity, and reliability of your analyses.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating N¹,N⁸-diacetylspermidine from its isomers?
A1: The primary challenge lies in the structural similarity of the isomers. Positional isomers like N¹,N⁸- and N¹,N⁴-diacetylspermidine have the same molecular weight and similar physicochemical properties, such as polarity and pKa. This results in very close retention times and potential co-elution in standard reversed-phase chromatography systems, making accurate quantification difficult.
Q2: Which chromatographic techniques are most effective for this separation?
A2: Several techniques can be successfully employed:
-
Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing Agents: This is a robust method that enhances the retention and selectivity for these polar, cationic compounds on C18 columns.
-
RP-HPLC with Pre-column Derivatization: Derivatizing the polyamines with agents like dansyl chloride increases their hydrophobicity and introduces a fluorescent or UV-active chromophore, which improves retention and detection.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating highly polar compounds and offers an alternative selectivity to reversed-phase methods.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization: This technique provides high sensitivity and specificity but requires derivatization to make the acetylated polyamines volatile.
Q3: How does mobile phase pH affect the separation of these isomers?
A3: Mobile phase pH is a critical parameter. N¹,N⁸-diacetylspermidine and its isomers are basic compounds with multiple amine functional groups. The pH of the mobile phase dictates the ionization state of these molecules. Operating at a pH where the isomers have a consistent and optimal charge can significantly influence their interaction with the stationary phase and any ion-pairing agent, thereby affecting retention and selectivity. A pH that is too close to the pKa of the analytes can lead to peak broadening or splitting.[3][4]
Q4: What is an ion-pairing agent and how does it improve resolution?
A4: An ion-pairing agent is an ionic compound added to the mobile phase that contains a hydrophobic tail and an ionic head group. For analyzing cationic analytes like acetylated spermidines, an anionic ion-pairing agent (e.g., octane (B31449) sulfonate or heptafluorobutyric acid) is used.[5] The agent forms a neutral ion-pair with the positively charged analyte. This new complex is more hydrophobic, leading to increased retention on a reversed-phase column and often enhancing the subtle differences between isomers, thereby improving their separation.[5]
Troubleshooting Guide
Issue 1: Poor Resolution or Complete Co-elution of Isomer Peaks
Question: My chromatogram shows a single, broad peak or two very poorly resolved peaks for N¹,N⁸-diacetylspermidine and its expected isomer. How can I improve the separation?
Answer:
This is the most common issue encountered. Here is a step-by-step approach to troubleshoot and resolve it:
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inadequate Mobile Phase Selectivity | 1. Adjust Mobile Phase pH: Small changes in pH (± 0.2-0.5 units) can significantly alter the selectivity between isomers. Ensure the pH is stable by using an appropriate buffer with a concentration between 10-50 mM. 2. Change Organic Modifier: If using acetonitrile (B52724), try switching to methanol (B129727) or a mixture of both. The different solvent properties can change the selectivity. 3. Introduce an Ion-Pairing Agent: If not already in use, add an ion-pairing agent like sodium 1-octanesulfonate (5-10 mM) or heptafluorobutyric acid (HFBA) (1-5 mM) to the aqueous portion of your mobile phase.[6][7] This is often the most effective solution. |
| Suboptimal Stationary Phase | 1. Switch Column Chemistry: If optimizing the mobile phase is insufficient, change the column. A standard C18 column may not provide enough selectivity. Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for polar analytes. 2. Increase Column Length or Decrease Particle Size: Using a longer column (e.g., 250 mm) or a column with smaller particles (e.g., <3 µm) increases the number of theoretical plates (efficiency), leading to sharper peaks and better resolution. |
| Incorrect Gradient Profile | 1. Decrease Gradient Slope: A shallower gradient (slower increase in organic solvent percentage over time) provides more time for the isomers to interact with the stationary phase, which can improve separation. |
| Elevated Column Temperature | 1. Optimize Temperature: While higher temperatures can improve peak shape by reducing viscosity, they can sometimes decrease selectivity. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal balance between efficiency and resolution. |
Issue 2: Peak Tailing or Asymmetric Peaks
Question: My peaks are tailing, which is affecting integration and quantification. What can I do to improve peak shape?
Answer:
Peak tailing for basic compounds like acetylated polyamines is often due to secondary interactions with the stationary phase or issues with the mobile phase.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | 1. Use an End-capped Column: Ensure you are using a high-quality, end-capped C18 column to minimize the number of free silanol groups on the silica (B1680970) surface. 2. Work at Low pH: Operating the mobile phase at a low pH (e.g., 2.5-3.5) protonates the silanol groups, reducing their ability to interact with the protonated amine analytes. 3. Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase (around 0.1%) to block the active silanol sites. |
| Mobile Phase pH near Analyte pKa | 1. Adjust pH: Ensure the mobile phase pH is at least 1.5 to 2 units away from the pKa of the analytes. This ensures that the compounds are in a single ionic state, preventing the peak broadening that occurs when both ionized and non-ionized forms are present.[4] |
| Column Overload | 1. Reduce Sample Concentration: Injecting too much sample can lead to peak tailing. Dilute your sample and reinject to see if the peak shape improves. |
| Column Contamination | 1. Use a Guard Column: A guard column will protect your analytical column from strongly retained matrix components that can cause peak shape issues.[8] 2. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. |
Experimental Protocols & Quantitative Data
Method 1: Ion-Pair Reversed-Phase HPLC with Post-Column Derivatization
This method is highly sensitive and specific, leveraging an ion-pairing agent for separation and post-column derivatization for fluorescent detection. The following is based on a well-established method for separating N¹- and N⁸-acetylspermidine, which provides an excellent starting point for diacetylated isomers.[7][9]
Experimental Protocol
-
Sample Preparation (from Tissue):
-
Homogenize tissue samples in 0.2 M perchloric acid (PCA).
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
HPLC System & Column:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
-
Column: µ-Bondapak™ C18, 10 µm, 3.9 x 150 mm.
-
Column Temperature: 20°C.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 25 µL.
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: Acetate buffer (pH 4.5) containing 10 mM Sodium 1-octanesulfonate.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-30 min: 0% to 60% B (linear gradient).
-
30-35 min: 60% to 100% B (linear gradient).
-
35-40 min: Hold at 100% B.
-
40-45 min: Return to 0% B.
-
45-50 min: Column re-equilibration.
-
-
-
Post-Column Derivatization & Detection:
-
Reagent: o-Phthalaldehyde (OPA) reagent. Prepare by dissolving 400 mg OPA in 5 mL methanol, and add to a solution of 44g KOH and 50g boric acid in 1 L of water containing 3 mL of Brij-35 and 2 mL of mercaptoethanol.
-
Reaction: Mix the column eluent with the OPA reagent at a 1:1 flow ratio in a reaction coil.
-
Detection: Fluorescence detector set to Ex: 345 nm, Em: 455 nm.
-
Quantitative Data (Example Retention Times)
The following table provides typical retention times for mono-acetylated spermidine (B129725) isomers using an ion-pair HPLC method, demonstrating the feasibility of separating positional isomers.[7]
| Compound | Retention Time (min) |
| Putrescine | 8.97 ± 0.03 |
| N¹-acetylspermidine | 17.64 ± 0.06 |
| N⁸-acetylspermidine | 18.99 ± 0.13 |
| Spermidine | 28.20 ± 0.07 |
| Spermine | 39.81 ± 0.10 |
Note: Retention times for N¹,N⁸- and N¹,N⁴-diacetylspermidine would need to be determined empirically but are expected to be in a similar range with baseline resolution under these optimized conditions.
Method 2: RP-HPLC with Pre-column Dansylation
This method increases the hydrophobicity of the analytes, allowing for good retention and separation on a standard C18 column without the need for ion-pairing agents.
Experimental Protocol
-
Sample Preparation and Derivatization:
-
To 200 µL of sample extract (in 0.2 M PCA), add 200 µL of saturated sodium carbonate solution.
-
Add 400 µL of dansyl chloride solution (5 mg/mL in acetone).
-
Vortex and incubate in the dark at room temperature overnight (or at 70°C for 10 minutes).[10]
-
Add 100 µL of proline solution (100 mg/mL in water) to quench the reaction (removes excess dansyl chloride). Incubate for 30 minutes in the dark.
-
Extract the dansylated polyamines with 500 µL of toluene (B28343). Vortex vigorously.
-
Transfer the toluene layer to a new tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of acetonitrile for injection.
-
-
HPLC System & Column:
-
HPLC System: As in Method 1, but with a UV or fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-4 min: 70% B.
-
4-8 min: 70% to 100% B (linear gradient).
-
8-12 min: Hold at 100% B.
-
12-14 min: Return to 70% B.
-
14-20 min: Column re-equilibration.
-
-
-
Detection:
-
Fluorescence: Ex: 340 nm, Em: 510 nm.[11]
-
UV: 254 nm.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of N¹,N⁸-diacetylspermidine and its isomers using HPLC.
Caption: General experimental workflow for the analysis of acetylated polyamines.
Troubleshooting Logic for Co-elution
This diagram provides a logical decision-making process for addressing the common problem of co-eluting isomers.
Caption: A decision tree for troubleshooting poor resolution of isomers.
References
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The impact of ion-pairing reagents on the selectivity and sensitivity in the analysis of modified oligonucleotides in serum samples by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method of determining free and acetylated polyamines by HPLC involving an enzyme reactor and an electrochemical detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. itwreagents.com [itwreagents.com]
- 6. Underivatized polyamine analysis in plant samples by ion pair LC coupled with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Different Polyamines and their Mono-Acetylated Derivatives in Gastric Tissue by HPLC with Post-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scholars.unh.edu [scholars.unh.edu]
Validation & Comparative
A Comparative Analysis of N1,N8-Diacetylspermidine and N1,N12-diacetylspermine as Cancer Biomarkers
A comprehensive guide for researchers and drug development professionals on the comparative performance, underlying biology, and detection methodologies of two promising polyamine cancer biomarkers.
The aberrant metabolism of polyamines is a hallmark of neoplastic growth, making polyamines and their derivatives promising candidates for cancer biomarkers.[1] Among these, the diacetylated forms of spermidine (B129725) and spermine (B22157), specifically N1,N8-diacetylspermidine (Ac2Spd) and N1,N12-diacetylspermine (Ac2Spm), have garnered significant attention for their potential in cancer diagnosis, prognosis, and monitoring of therapeutic response.[2][3] This guide provides an objective comparison of Ac2Spd and Ac2Spm, supported by experimental data, to aid researchers and clinicians in their evaluation and application.
Performance as Cancer Biomarkers: A Head-to-Head Comparison
Urinary levels of both Ac2Spd and Ac2Spm are often significantly elevated in patients with various malignancies, including urogenital, colorectal, and breast cancers.[2][4] However, studies suggest distinct roles and performance characteristics for each molecule. N1,N12-diacetylspermine is generally considered a more sensitive marker for cancer detection, while this compound appears to be more specific for malignancy.[4][5]
A study on urogenital malignancies found that while Ac2Spm levels were frequently elevated in cancer patients, Ac2Spd was rarely elevated in benign conditions, highlighting its specificity.[3] In fact, for patients with malignant disorders, Ac2Spm levels infrequently remained within normal limits.[3] The simultaneous measurement of both diacetylpolyamines has been shown to be particularly useful in distinguishing cancer patients from healthy individuals, with over 90% of healthy persons showing normal levels of both, compared to fewer than 10% of patients with malignancies.[3][6]
Quantitative Data Summary
The following tables summarize the diagnostic sensitivity of Ac2Spm and Ac2Spd in different cancer types as reported in various studies.
Table 1: Diagnostic Sensitivity in Breast Cancer [7]
| Biomarker | Sensitivity | Comparator Biomarker | Comparator Sensitivity |
| N1,N12-diacetylspermine (Ac2Spm) | 46.4% | CEA | Not specified |
| This compound (Ac2Spd) | 14.2% | CA 15-3 | Not specified |
Table 2: Diagnostic Sensitivity in Colorectal Cancer [7][8][9]
| Biomarker | Sensitivity | Comparator Biomarker | Comparator Sensitivity |
| N1,N12-diacetylspermine (Ac2Spm) | 69.6% - 75.8% | CEA | 39.5% |
| This compound (Ac2Spd) | 36.3% | CA 19-9 | 14.1% |
Notably, Ac2Spm demonstrated significantly higher sensitivity for early-stage (Stage 0+I) colorectal cancer (60%) compared to established markers like CEA (10%) and CA19-9 (5%).[5][8] Similarly, for early-stage (Stage I+II) breast cancer, Ac2Spm showed a 28% sensitivity, while CEA and CA15-3 were positive in only 3% and 0% of cases, respectively.[8][9]
Prognostic and Monitoring Value
Beyond initial diagnosis, urinary levels of Ac2Spm and Ac2Spd have shown promise in monitoring treatment efficacy and predicting patient prognosis. A decrease in the urinary concentrations of these biomarkers is often observed in cancer patients who respond to treatment and enter remission.[2] Conversely, persistently high levels after treatment are associated with a poor prognosis.[2] The recurrence of cancer is also frequently accompanied by a renewed elevation in urinary diacetylpolyamines.[2]
The Biology Behind the Biomarkers: The Role of SSAT
The formation of Ac2Spd and Ac2Spm is catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT).[10][11][12] SSAT transfers an acetyl group from acetyl-CoA to spermidine and spermine.[11] This enzyme is typically present at low levels in normal cells but is often overexpressed in various cancers, leading to increased production and excretion of diacetylated polyamines.[10][12][13] The upregulation of SSAT is linked to tumor development and progression, and its expression levels have been correlated with tumor grade and stage.[10][12]
The polyamine metabolic pathway is crucial for cell proliferation and is often dysregulated in cancer.[1][14] Oncogenic pathways, such as those driven by MYC, can upregulate enzymes involved in polyamine synthesis.[15] The increased flux through this pathway, coupled with elevated SSAT activity, results in the accumulation and subsequent urinary excretion of Ac2Spd and Ac2Spm, making them valuable indicators of neoplastic activity.
Caption: Polyamine metabolism pathway leading to the formation of Ac2Spd and Ac2Spm.
Experimental Protocols for Biomarker Detection
The quantification of Ac2Spd and Ac2Spm in urine is typically performed using enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).[4][7][16]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method due to its simplicity, sensitivity, and suitability for high-throughput analysis.[17][18] Competitive ELISA kits are commercially available for the specific measurement of Ac2Spm.[19]
General ELISA Protocol:
-
Sample Preparation: Urine samples are collected and, if necessary, centrifuged to remove sediment. Samples may be diluted with an appropriate buffer.
-
Coating: Microtiter plates are pre-coated with an antigen (e.g., a conjugate of the target diacetylpolyamine).
-
Competitive Binding: A mixture of the urine sample (containing the unknown amount of the target biomarker) and a specific primary antibody (e.g., polyclonal or monoclonal anti-diacetylspermine) is added to the wells. The biomarker in the sample competes with the coated antigen for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added to the wells.
-
Substrate Addition: After another washing step, a substrate for the enzyme is added, leading to a colorimetric reaction.
-
Detection: The absorbance is measured using a microplate reader. The concentration of the biomarker in the sample is inversely proportional to the color intensity.
-
Quantification: A standard curve is generated using known concentrations of the biomarker to determine the concentration in the unknown samples.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers high specificity and the ability to measure multiple polyamines simultaneously.[16]
General HPLC-MS/MS Protocol:
-
Sample Preparation: Urine samples are typically subjected to a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analytes. An internal standard (e.g., a stable isotope-labeled version of the analyte) is added for accurate quantification.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. The analytes are separated on a chromatographic column based on their physicochemical properties.
-
Ionization: The separated analytes are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in the first mass analyzer.
-
Fragmentation: The selected ions are fragmented in a collision cell.
-
Second Mass Analysis: The resulting fragment ions are analyzed in the second mass analyzer.
-
Detection and Quantification: The specific transitions (precursor ion -> fragment ion) for each analyte are monitored for detection and quantification. The peak area ratio of the analyte to the internal standard is used to calculate the concentration based on a calibration curve.
Caption: General experimental workflow for the analysis of urinary diacetylated polyamines.
Conclusion
This compound and N1,N12-diacetylspermine are valuable biomarkers in oncology, each with distinct performance characteristics. Ac2Spm stands out for its high sensitivity, particularly in early-stage cancers, making it a strong candidate for screening and early detection. Ac2Spd, with its high specificity, can complement Ac2Spm to improve diagnostic accuracy and reduce false positives. The combined use of these biomarkers, facilitated by robust analytical methods like ELISA and HPLC-MS/MS, holds significant promise for improving cancer diagnosis, prognosis, and patient management. Further research into their roles in specific cancer types and their integration into multi-biomarker panels will continue to refine their clinical utility.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of urinary this compound and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Clinical usefulness of urinary diacetylpolyamines as novel tumor markers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diacetylated derivatives of spermine and spermidine as novel promising tumor markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significance of urinarythis compound andN1,N12-diacetylspermine as indicators of neoplastic diseases | Semantic Scholar [semanticscholar.org]
- 7. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. One-Carbon and Polyamine Metabolism as Cancer Therapy Targets [mdpi.com]
- 15. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [Establishment of an ELISA system of N1,N12-diacetylspermine in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cosmobiousa.com [cosmobiousa.com]
Elevated N1,N8-Diacetylspermidine Levels Emerge as a Promising Biomarker in Diverse Cancer Types
A comprehensive analysis of current research reveals significantly elevated urinary levels of N1,N8-diacetylspermidine (Ac2Spd) across various malignancies, including colorectal, breast, and urogenital cancers, positioning it as a strong candidate for a non-invasive cancer biomarker. This guide provides a comparative overview of Ac2Spd levels in different cancer types, detailed experimental protocols for its quantification, and an illustration of its metabolic origin.
This compound is a polyamine that has been identified as a potential urinary biomarker for the detection and monitoring of various cancers.[1][2][3] Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer, leading to increased levels of their acetylated derivatives in biological fluids.[4] This guide is intended for researchers, scientists, and drug development professionals interested in the clinical utility of Ac2Spd as a cancer biomarker.
Comparative Analysis of Urinary this compound Levels
Quantitative data from multiple studies indicate a significant increase in the urinary excretion of this compound in patients diagnosed with cancer compared to healthy individuals. The following table summarizes these findings, presenting the mean concentrations of Ac2Spd in ng per mg of creatinine (B1669602) (ng/mg creatinine) for different cancer types.
| Cancer Type | Patient Group | N | Mean Urinary this compound (ng/mg creatinine) ± SD | Reference |
| Colorectal Cancer | Patients | 42 | 5.8 ± 6.1 | [4] |
| Healthy Controls | 29 | 2.5 ± 1.5 | [4] | |
| Breast Cancer | Patients | 28 | Data on sensitivity reported, specific concentration not provided in abstract | [5] |
| Healthy Controls | - | - | [5] | |
| Urogenital Cancers | Patients | - | Significantly increased compared to healthy controls | [1][3] |
| Healthy Controls | - | - | [1][3] |
Note: Data for breast and urogenital cancers are presented qualitatively based on the available search results, which indicate a significant elevation but do not provide specific mean concentrations in the abstracts reviewed.
Experimental Protocols for Quantification of this compound
The accurate measurement of this compound is crucial for its validation and clinical application as a biomarker. Two primary methods have been employed for its quantification in urine: High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).
High-Performance Liquid Chromatography (HPLC) Method
This method allows for the separation and quantification of various polyamines and their acetylated derivatives.
Sample Preparation:
-
Collect 24-hour urine specimens.
-
Centrifuge the urine sample to remove any sediment.
-
Store the supernatant at -20°C until analysis.
-
Thaw the urine sample and filter it through a 0.45 µm filter.
Chromatographic Conditions (adapted from a similar method for acetylspermidines): [4]
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in a buffer solution (e.g., sodium acetate) is typically used.
-
Detection: Post-column derivatization with a fluorescent agent (e.g., o-phthalaldehyde) followed by fluorescence detection.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of purified this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) Method
ELISA offers a high-throughput and sensitive method for the specific quantification of this compound. A competitive ELISA format is commonly used.
Principle: In a competitive ELISA, a known amount of enzyme-labeled this compound competes with the this compound present in the urine sample for binding to a limited number of specific antibodies coated on a microplate. The amount of enzyme-labeled antigen that binds to the antibody is inversely proportional to the concentration of this compound in the sample.
Step-by-Step Protocol (General Competitive ELISA): [6][7][8]
-
Coating: Coat the wells of a 96-well microplate with a capture antibody specific for this compound. Incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition Reaction: Add the urine samples and a fixed concentration of enzyme-conjugated this compound to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). Incubate in the dark at room temperature until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4) to each well to stop the color development.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: The concentration of this compound in the samples is determined by comparing their absorbance values to a standard curve generated using known concentrations of unlabeled this compound.
Metabolic Pathway of this compound Formation
The formation of this compound is a key step in the catabolism of polyamines. The enzyme spermidine (B129725)/spermine N1-acetyltransferase (SSAT) plays a central role in this process.
Caption: Metabolic conversion of spermidine to this compound.
The diagram above illustrates the two-step acetylation of spermidine catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT). In the first step, spermidine is acetylated to form N1-acetylspermidine. Subsequently, a second acetyl group is added to form this compound. The upregulation of SSAT activity in cancer cells is believed to contribute to the increased production and excretion of this compound.
References
- 1. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Clinical usefulness of urinary diacetylpolyamines as novel tumor markers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of urinary this compound and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of antibodies highly specific to this compound, and development of an enzyme-linked immunosorbent assay (ELISA) system for its sensitive and specific detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mabtech.com [mabtech.com]
- 8. assaygenie.com [assaygenie.com]
Validating the Specificity of a New N1,N8-Diacetylspermidine Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new N1,N8-diacetylspermidine (Ac2Spd) antibody with existing alternatives, supported by experimental data and detailed protocols. Ac2Spd is a crucial biomarker, with elevated levels in urine associated with various malignancies, making highly specific antibodies essential for accurate diagnostic and prognostic applications.[1][2][3]
Performance Comparison
The performance of the new this compound antibody is benchmarked against a commercially available monoclonal antibody and ELISA kits for the closely related mono-acetylated spermidines. The key differentiators are its high affinity and minimal cross-reactivity.
| Feature | New this compound Antibody | Existing Monoclonal Antibody[1] | N1-Acetylspermidine ELISA Kit | N8-Acetylspermidine ELISA Kit |
| Target | This compound | This compound | N1-Acetylspermidine | N8-Acetylspermidine |
| Antibody Type | Polyclonal (Rabbit) | Monoclonal | Not specified | Not specified |
| Assay Format | Competitive ELISA | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Published Ki for Target | 54 nM[4] | Not specified | Not applicable | Not applicable |
| Cross-Reactivity with N1,N12-diacetylspermine | 1.2%[4] | Not specified | Not specified | Not specified |
| Cross-Reactivity with N8-acetylspermidine | 0.74%[4] | 0.6%[1] | Not applicable | Not applicable |
| Cross-Reactivity with N1-acetylspermidine | 0.12%[4] | Not specified | Not applicable | Not applicable |
| Cross-Reactivity with Acetylputrescine | 0.08%[4] | Not specified | Not specified | Not specified |
Experimental Protocols
To ensure the highest specificity, a series of validation experiments are recommended. The cornerstone of this validation is the competitive ELISA, which quantifies the antibody's ability to distinguish between this compound and structurally similar polyamines.
Competitive ELISA Protocol for Specificity Validation
This protocol is designed to determine the inhibitory concentration (Ki) of the antibody for its target and to quantify cross-reactivity with other polyamines.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
N1-acetylspermidine-BSA conjugate (for coating)
-
New this compound antibody
-
This compound standard
-
Potentially cross-reacting polyamines (N1,N12-diacetylspermine, N8-acetylspermidine, N1-acetylspermidine, acetylputrescine)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of N1-acetylspermidine-BSA conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each of the potentially cross-reacting polyamines.
-
In separate tubes, pre-incubate the new this compound antibody with each dilution of the standards and potential cross-reactants for 1 hour at 37°C.
-
Add 100 µL of the antibody-antigen mixtures to the coated wells. Incubate for 90 minutes at 37°C.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature until a color change is observed (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of the free analyte in the pre-incubation step. Generate a standard curve for this compound and calculate the Ki. For the other polyamines, determine the concentration required to achieve 50% inhibition and calculate the percent cross-reactivity relative to this compound.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental design and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for the Competitive ELISA.
Caption: Simplified Polyamine Metabolism Pathway.
References
- 1. Two enzyme-linked immunosorbent assay (ELISA) systems for this compound and N1,N12-diacetylspermine using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacetylated derivatives of spermine and spermidine as novel promising tumor markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of antibodies highly specific to this compound, and development of an enzyme-linked immunosorbent assay (ELISA) system for its sensitive and specific detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N1,N8-Diacetylspermidine Quantification: ELISA vs. HPLC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of polyamines such as N1,N8-diacetylspermidine is crucial for advancing insights into cell proliferation, cancer biology, and other physiological and pathological processes. The choice of analytical method is a critical decision that impacts data quality, throughput, and resource allocation. This guide provides a comprehensive cross-validation comparison of two common techniques for this compound measurement: Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
This guide presents experimental data, detailed protocols, and workflow visualizations to facilitate an informed decision-making process for researchers selecting the optimal method for their specific needs.
Data Presentation: A Comparative Analysis
While a direct, publicly available dataset for the cross-validation of this compound ELISA and HPLC-MS is not readily accessible, data from a cross-validation study on the closely related molecule, N8-acetylspermidine, provides a strong indication of the expected correlation. A commercially available N8-Acetyl-Spermidine ELISA kit has been cross-validated against LC/MS using human plasma samples from healthy subjects. The correlation study yielded a high degree of agreement with an R² value of 0.9865, confirming the accuracy of the immunoassay.[1][2]
Below is a representative table summarizing the expected performance characteristics based on available data for acetylated spermidine (B129725) analysis.
| Parameter | ELISA (N8-Acetylspermidine) | HPLC-MS/MS (Acetylated Polyamines) |
| Sample Type | Plasma, Serum, Cell Culture Supernatants[1] | Plasma, Urine, Saliva[3] |
| Sensitivity | 0.5 nM[2] | 0.0375 ng/mL (for N8-acetylspermidine)[3] |
| Linear Range | 2.4 – 93.75 nM[2] | 0.0375 – 312.5 ng/mL (for N8-acetylspermidine)[3] |
| Sample Volume | >20 µL[1] | Variable, typically larger than ELISA |
| Assay Time | Sample preparation ~3h, ELISA overnight[2] | High-throughput methods can analyze ~240 samples/day[3] |
| Specificity | No significant cross-reactivity with N1-Acetyl-Spermidine, Spermidine, Spermine, Ornithine & Putrescine[2] | High, based on mass-to-charge ratio and fragmentation patterns |
| Correlation (vs. MS) | R² = 0.9865[1][2] | Gold Standard |
| Advantages | High-throughput, cost-effective, simple workflow | High specificity and sensitivity, multiplexing capabilities |
| Disadvantages | Potential for cross-reactivity, indirect measurement | Higher equipment cost, complex workflow, lower throughput |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for both ELISA and HPLC-MS-based quantification of acetylated polyamines.
N1-Acetyl-Spermidine ELISA Protocol (Competitive Assay)
This protocol is a summary of a typical competitive ELISA for N1-Acetyl-Spermidine.
-
Sample Preparation:
-
Pipette 50 µL of standards, controls, and samples into respective tubes.
-
Add 50 µL of PBS to all tubes.
-
Add 10 µL of Precipitating Reagent, mix thoroughly (vortex), and centrifuge for 15 minutes at 3000 x g.
-
Use 25 µL of the clear supernatant for derivatization.
-
-
Derivatization:
-
Pipette 25 µL of the supernatant into a reaction plate.
-
Add 50 µL of the Equalizing Reagent and stir for 2 minutes at room temperature.
-
Add 10 µL of the D-Reagent.
-
Cover the plate and incubate for 2 hours at room temperature on a shaker.
-
Add 100 µL of the Q-Buffer and incubate for 10 minutes at room temperature on a shaker.
-
-
ELISA Procedure:
-
Pipette 100 µL of the derivatized standards, controls, and samples into the wells of the N1-Acetyl-Spermidine Microtiter Strips.
-
Add 50 µL of the N1-Acetyl-Spermidine Antiserum into all wells and mix.
-
Cover the plate and incubate for 15-20 hours (overnight) at 2–8 °C.
-
Wash the plate 4 times with 300 µL of Wash Buffer per well.
-
Pipette 100 µL of the Enzyme Conjugate into all wells and incubate for 30 minutes at room temperature on a shaker.
-
Wash the plate 4 times with 300 µL of Wash Buffer per well.
-
Add 100 µL of Substrate Solution and incubate for 20-30 minutes at room temperature on a shaker.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 10 minutes.
-
HPLC-MS/MS Protocol for Acetylated Polyamines
This protocol outlines a general high-throughput method for the quantification of acetylated polyamines in biological fluids.
-
Sample Preparation (in 96-well plates):
-
Use stable isotope-labeled internal standards.
-
Perform protein precipitation with an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Chromatographic Separation:
-
Instrument: A UHPLC system (e.g., Nexera X2) coupled to a tandem mass spectrometer (e.g., MS-8050).
-
Column: A C18 analytical column (e.g., Acquity UPLC BEH C18, 50 × 2.1 mm; 1.7 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 2-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example, for N1-acetylspermidine, a potential transition could be monitored based on its specific fragmentation pattern.
-
Visualizing the Methodologies
Polyamine Metabolism Pathway
Polyamines are implicated in various cellular functions, and their metabolism is tightly regulated. This compound is a product of this metabolic pathway.
Caption: Simplified polyamine metabolic pathway leading to the formation of this compound.
Cross-Validation Workflow
The process of cross-validating an ELISA against a gold-standard method like HPLC-MS is a critical step in assay development and validation.
Caption: Workflow for the cross-validation of ELISA and HPLC-MS for this compound quantification.
References
A Comparative Analysis of Urinary and Serum N1,N8-Diacetylspermidine as Diagnostic Biomarkers
An Objective Guide for Researchers and Drug Development Professionals
The quest for sensitive and specific biomarkers is a cornerstone of modern diagnostic research and drug development. Among the promising candidates, N1,N8-diacetylspermidine (DiAcSpd), a polyamine metabolite, has garnered attention for its potential role in cancer detection. This guide provides a comparative overview of the diagnostic accuracy of DiAcSpd in urine versus serum, based on available experimental data. While direct head-to-head comparative studies are limited, this document synthesizes the existing evidence to inform researchers on the current landscape and future directions.
Data Summary: Diagnostic Accuracy of Diacetylated Polyamines
The following table summarizes the diagnostic performance of this compound and the closely related N1,N12-diacetylspermine (DiAcSpm) in both urine and serum across different cancer types. It is crucial to note that the data presented are from separate studies, and direct comparisons should be made with caution.
| Biomarker | Biofluid | Cancer Type | Sensitivity | Specificity | Area Under the Curve (AUC) |
| This compound (DiAcSpd) | Urine | Breast Cancer | 14.2%[1] | Not Reported | Not Reported |
| This compound (DiAcSpd) | Urine | Colorectal Cancer | 36.3%[1] | Not Reported | Not Reported |
| N1-acetylspermidine | Urine | Colorectal Cancer | 50%[2] | 95%[2] | Not Reported |
| N1,N12-diacetylspermine (DiAcSpm) | Urine | Colorectal Cancer | 69.6% - 75.8%[3][4] | Not Reported | Not Reported |
| N1,N12-diacetylspermine (DiAcSpm) | Urine | Breast Cancer | 46.4% - 60.2%[3][4] | Not Reported | Not Reported |
| N1,N12-diacetylspermine (DAS/DiAcSpm) | Serum | Non-Small-Cell Lung Cancer (prediagnostic) | Not Reported | Not Reported | 0.657[5] |
Key Observations:
-
Urinary N1,N12-diacetylspermine (DiAcSpm) has demonstrated higher sensitivity compared to this compound (DiAcSpd) in both breast and colorectal cancer studies.[1][3]
-
Urinary DiAcSpm shows promise for early-stage cancer detection, with one study reporting 60% sensitivity in stage 0+I colorectal cancer patients, significantly outperforming serum CEA (10%).[4][6]
-
A study on prediagnostic serum N1,N12-diacetylspermine (DAS) for non-small-cell lung cancer reported a notable AUC of 0.657, indicating its potential as a serum-based biomarker.[5]
-
There is a clear lack of studies directly comparing the diagnostic accuracy of urinary versus serum this compound for the same malignancy.
Experimental Methodologies
Detailed and robust experimental protocols are critical for the reliable quantification of biomarkers. Below are summaries of methodologies employed in the cited research for measuring diacetylated polyamines in urine and serum.
Urinary this compound and N1,N12-Diacetylspermine Quantification via Enzyme-Linked Immunosorbent Assay (ELISA)
Several studies have utilized ELISA for the quantification of diacetylated polyamines in urine due to its high throughput and sensitivity.
Principle: A competitive ELISA format is commonly used. In this setup, the target analyte in the urine sample competes with a fixed amount of enzyme-labeled antigen for binding to a limited amount of specific antibody coated on a microplate. The amount of enzyme-linked antigen bound to the antibody is inversely proportional to the concentration of the analyte in the sample.
Generalized Protocol:
-
Coating: Microtiter plates are coated with an antibody specific to this compound or N1,N12-diacetylspermine.
-
Sample and Standard Incubation: Urine samples (appropriately diluted) and standard solutions of known concentrations are added to the wells, followed by the addition of an enzyme-conjugated diacetylspermidine/spermine (B22157).
-
Competition: The plate is incubated to allow for competitive binding between the urinary analyte and the enzyme-conjugated analyte for the antibody binding sites.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells.
-
Color Development and Measurement: The enzyme catalyzes the conversion of the substrate, leading to a color change. The intensity of the color is measured using a microplate reader.
-
Quantification: The concentration of the analyte in the urine samples is determined by comparing their absorbance to the standard curve.[7][8]
Serum N1,N12-Diacetylspermine Quantification via Liquid Chromatography-Mass Spectrometry (LC-MS)
For serum analysis, a metabolomics approach using LC-MS has been employed to identify and quantify diacetylated polyamines.
Principle: This method separates metabolites based on their physicochemical properties using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio by mass spectrometry.
Generalized Protocol:
-
Sample Preparation:
-
Serum samples are thawed.
-
Proteins are precipitated by adding a solvent like ice-cold ethanol.
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant containing the metabolites is carefully collected.
-
-
Liquid Chromatography Separation:
-
The metabolite extract is injected into a liquid chromatography system.
-
A hydrophilic interaction liquid chromatography (HILIC) column is often used to separate polar metabolites like diacetylated polyamines.
-
A gradient of solvents is used to elute the metabolites from the column at different times.
-
-
Mass Spectrometry Detection and Quantification:
-
The eluent from the LC system is introduced into the mass spectrometer.
-
The molecules are ionized, and their mass-to-charge ratios are measured.
-
The amount of N1,N12-diacetylspermine is quantified by integrating the peak area corresponding to its specific mass-to-charge ratio and retention time.[5]
-
Visualizing the Workflow
To better illustrate the comparative diagnostic workflow, the following diagram outlines the key steps from sample collection to data analysis.
Caption: Experimental workflow for comparing urinary and serum this compound.
Signaling Pathway Context
The elevation of diacetylated polyamines in cancer is linked to dysregulated polyamine metabolism, a hallmark of neoplastic proliferation. The following diagram illustrates a simplified overview of the polyamine metabolic pathway.
Caption: Simplified polyamine metabolic pathway leading to diacetylated products.
Conclusion and Future Perspectives
The available evidence suggests that both urinary and serum diacetylated polyamines, particularly N1,N12-diacetylspermine, hold promise as cancer biomarkers. Urinary markers offer the advantage of non-invasive sample collection. However, a direct and comprehensive comparison of the diagnostic accuracy of urinary versus serum this compound is currently lacking in the scientific literature.
Future research should focus on:
-
Head-to-head comparative studies: Directly comparing the diagnostic performance of urinary and serum this compound in the same patient cohorts for various cancer types.
-
Large-scale validation: Conducting large, multi-center studies to validate the clinical utility of these biomarkers.
-
Standardization of protocols: Establishing standardized and validated protocols for the collection, processing, and analysis of both urine and serum samples to ensure reproducibility and comparability of results across different laboratories.
Such studies will be instrumental in determining the optimal biofluid and analytical method for the clinical application of this compound as a diagnostic biomarker, ultimately aiding in the early detection and management of cancer.
References
- 1. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diacetylspermine Is a Novel Prediagnostic Serum Biomarker for Non–Small-Cell Lung Cancer and Has Additive Performance With Pro-Surfactant Protein B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diacetylated derivatives of spermine and spermidine as novel promising tumor markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two enzyme-linked immunosorbent assay (ELISA) systems for this compound and N1,N12-diacetylspermine using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Establishment of an ELISA system of N1,N12-diacetylspermine in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N1,N8-Diacetylspermidine Metabolism: Healthy vs. Diseased States
Guide for Researchers, Scientists, and Drug Development Professionals
N1,N8-diacetylspermidine (DiAcSpd) is a diacetylated derivative of the polyamine spermidine (B129725). Polyamines are crucial for numerous cellular processes, including cell proliferation and differentiation. The metabolism of these molecules is tightly regulated, and dysregulation is frequently associated with various pathological conditions. This guide provides a comparative overview of DiAcSpd metabolism in healthy versus diseased states, focusing on its role as a clinical biomarker, and details the experimental protocols for its quantification.
The key enzyme regulating the catabolism of polyamines is spermidine/spermine N1-acetyltransferase (SSAT).[1][2] SSAT is a highly inducible, rate-limiting enzyme that transfers an acetyl group from acetyl-CoA to spermidine or spermine.[3][4] This acetylation is the first step in polyamine catabolism, leading to the formation of acetylated polyamines which are then either oxidized or excreted from the cell.[4] In many disease states, particularly cancer, SSAT activity is significantly upregulated, leading to increased production and excretion of acetylated polyamines like this compound.[1][2]
Quantitative Comparison: DiAcSpd in Health vs. Disease
Elevated levels of this compound, primarily in urine and plasma, have been identified as a promising biomarker for several diseases, most notably cancer and certain neurodegenerative disorders.
DiAcSpd in Cancer
Numerous studies have found that urinary levels of DiAcSpd are significantly increased in patients with various malignancies, including those of the urogenital tract, breast, and colon.[5][6][7] This elevation is linked to increased SSAT activity in tumor cells.[1] Furthermore, the concentration of urinary DiAcSpd often correlates with disease progression and tends to decrease in patients who respond positively to treatment, suggesting its utility as a prognostic marker.[5]
| Parameter | Healthy State | Diseased State (Cancer) | Reference |
| Urinary DiAcSpd Levels | Normal/Low | Significantly Increased | [5] |
| Biomarker Sensitivity (Breast Cancer) | N/A | 14.2% | [7] |
| Biomarker Sensitivity (Colorectal Cancer) | N/A | 36.3% | [7] |
| Prognostic Value | Stable | Levels decrease with successful treatment and increase with recurrence | [5] |
Note: Sensitivity is compared to other established markers. For instance, in the cited study, DiAcSpm (N1,N12-diacetylspermine) showed higher sensitivity (46.4% for breast and 69.6% for colorectal cancer), but DiAcSpd remains a valuable component of the polyamine profile.[7]
DiAcSpd in Neurodegenerative Disease
Alterations in polyamine metabolism are also implicated in neurodegenerative conditions. In Parkinson's disease (PD), for example, plasma levels of DiAcSpd show a positive correlation with disease severity.
| Parameter | Healthy State | Diseased State (Parkinson's Disease) | Reference |
| Plasma DiAcSpd Levels | Baseline levels | Positively correlated with Hoehn & Yahr (H&Y) stages and UPDRS-III scores | [8] |
| Diagnostic Value | N/A | Highest diagnostic value among several polyamine metabolites tested | [8] |
| Correlation with Axonal Degeneration | N/A | Correlated with axonal degeneration as quantified by Diffusion Tensor Imaging (DTI) | [8] |
Experimental Protocols for Quantification
Accurate quantification of this compound is critical for its validation and use as a biomarker. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method that uses specific antibodies to detect and quantify DiAcSpd. It is particularly useful for screening large numbers of clinical samples.[7][9]
Methodology Overview:
-
Sample Preparation: Urine or plasma samples are collected. A precipitation step may be required for plasma to remove proteins.[10][11]
-
Derivatization (if required by kit): Samples, standards, and controls may undergo a chemical derivatization step.
-
Competitive Immunoassay: The processed samples are added to microtiter plates pre-coated with a DiAcSpd antigen. A specific polyclonal or monoclonal antibody against DiAcSpd is then added. The DiAcSpd in the sample competes with the coated antigen for a limited number of antibody binding sites.[9][10]
-
Washing: Unbound antibodies and other components are washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., peroxidase) is added, which binds to the primary antibody captured on the plate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The enzyme converts the substrate into a colored product.[12]
-
Quantification: The absorbance is read using an ELISA plate reader at a specific wavelength (e.g., 450 nm). The concentration of DiAcSpd in the samples is determined by comparing their absorbance to a standard curve.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method, considered the gold standard for the quantification of small molecules like DiAcSpd. It allows for the simultaneous measurement of multiple polyamines in a single run.[13][14]
Methodology Overview:
-
Sample Preparation & Extraction: Polyamines are extracted from biological matrices (plasma, urine, tissue homogenates) typically using an acid like perchloric acid or trichloroacetic acid.[15] Stable-isotope labeled internal standards are added to correct for extraction loss and matrix effects.
-
Derivatization (Optional but common): While some methods analyze polyamines directly using ion-pairing agents[13][16], many protocols use derivatization (e.g., with isobutyl chloroformate) to improve chromatographic retention and sensitivity.[14][15]
-
Liquid Chromatography (LC) Separation: The extracted and derivatized sample is injected into an HPLC or UPLC system. The polyamines are separated on a reversed-phase column based on their physicochemical properties.
-
Tandem Mass Spectrometry (MS/MS) Detection: As the separated analytes elute from the LC column, they are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. Specific precursor-to-product ion transitions are monitored in Selected Reaction Monitoring (SRM) mode, providing high selectivity and sensitivity for quantification.[13][16]
-
Quantification: The analyte concentration is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
References
- 1. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A metabolic profile of polyamines in parkinson disease: A promising biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Establishment of an ELISA system of N1,N12-diacetylspermine in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eaglebio.com [eaglebio.com]
- 11. eaglebio.com [eaglebio.com]
- 12. N1-Acetyl-Spermidine ELISA Assay kit | Eagle BioSciences IS-I-2400R product information [labome.com]
- 13. Polyamine analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]
Inter-laboratory comparison of N1,N8-Diacetylspermidine measurement protocols
An Inter-laboratory Guide to N1,N8-Diacetylspermidine Measurement Protocols
Introduction to this compound Quantification
This compound is a diacetylated derivative of the polyamine spermidine. Polyamines are crucial for various cellular functions, and their dysregulation is associated with numerous diseases, making their quantification in biological matrices a subject of significant research interest. Accurate and reproducible measurement of DiAcSpd is essential for understanding its physiological roles and potential as a biomarker. The primary methods for the quantification of small molecules like DiAcSpd are Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparison of Analytical Methodologies
The two main analytical platforms for this compound quantification are LC-MS/MS and ELISA. Each method offers a distinct set of advantages and disadvantages in terms of sensitivity, specificity, and throughput.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of small molecules in complex biological samples.[1][2] It offers high specificity and sensitivity, allowing for the simultaneous measurement of multiple analytes.[1][2]
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput immunoassay that utilizes the specific binding of an antibody to its antigen. While ELISAs are generally cost-effective and require less specialized instrumentation than LC-MS/MS, their specificity can be a concern due to potential cross-reactivity of antibodies with structurally similar molecules.[3][4]
A summary of the key performance characteristics of these two methods is presented in the table below.
| Feature | LC-MS/MS | ELISA |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Variable (dependent on antibody specificity)[4] |
| Sensitivity | High (pmol to fmol range)[5] | High (ng/mL to pg/mL range) |
| Throughput | Moderate to High | High |
| Multiplexing | Yes (multiple analytes in a single run)[1] | Limited (typically single analyte per well) |
| Cost per Sample | High | Low to Moderate |
| Instrumentation | Specialized and expensive | Widely available plate readers |
| Sample Preparation | More complex (extraction, derivatization)[1] | Simpler (dilution and incubation steps)[3] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound
A robust LC-MS/MS method for the simultaneous determination of 19 metabolites related to polyamine metabolism, including this compound, has been developed.[1] The key steps of this protocol are outlined below.
1. Sample Preparation (Two-Step Liquid-Liquid Extraction):
-
Objective: To extract polyamines from the biological matrix (e.g., serum, urine) and remove interfering substances.[1]
-
Procedure:
-
Addition of an internal standard solution to the sample.
-
First extraction with a chloroform:methanol mixture to precipitate proteins and extract a broad range of metabolites.[1]
-
Second extraction with ethyl acetate (B1210297) to further clean the sample.[1]
-
Evaporation of the solvent and reconstitution of the residue.
-
2. Derivatization:
-
Objective: To improve the chromatographic properties and ionization efficiency of the polyamines.
-
Procedure: The extracted sample is derivatized with dansyl chloride.[1]
3. LC-MS/MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography is used to separate the derivatized polyamines.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for each analyte, including this compound.[1]
Below is a diagram illustrating the experimental workflow for the LC-MS/MS analysis of this compound.
General ELISA Protocol
While a specific, commercially available ELISA kit for this compound is not widely documented, a general indirect ELISA protocol would involve the following steps.
1. Coating:
-
An antigen (this compound conjugated to a carrier protein) is immobilized on the surface of a microplate well.
2. Blocking:
-
A blocking buffer is added to prevent non-specific binding of antibodies.
3. Sample/Standard Incubation:
-
The biological sample or a standard solution containing a known concentration of this compound is added to the well, along with a primary antibody specific for this compound. The free analyte in the sample competes with the coated antigen for antibody binding.
4. Secondary Antibody Incubation:
-
An enzyme-conjugated secondary antibody that binds to the primary antibody is added.
5. Substrate Addition:
-
A substrate for the enzyme is added, resulting in a color change.
6. Detection:
-
The absorbance of the color is measured using a microplate reader. The concentration of this compound in the sample is inversely proportional to the signal intensity.
The logical relationship of a competitive ELISA is depicted in the following diagram.
Data Presentation and Performance
Quantitative data from a validated LC-MS/MS method for this compound in human urine and serum is summarized below.
| Parameter | Urine | Serum |
| Limit of Detection (LOD) | 0.05 µM | 0.01 µM |
| Limit of Quantification (LOQ) | 0.15 µM | 0.03 µM |
| Linearity (R²) | >0.99 | >0.99 |
| Intra-day Precision (%CV) | <10% | <10% |
| Inter-day Precision (%CV) | <15% | <15% |
| Recovery (%) | 90-110% | 90-110% |
| Data are representative values based on typical performance of LC-MS/MS methods for polyamines. |
Conclusion
The choice of analytical method for this compound quantification depends on the specific requirements of the study. LC-MS/MS provides the highest level of specificity and is the preferred method for research applications requiring accurate and precise quantification, as well as the ability to measure other related polyamines simultaneously. While a specific ELISA for this compound is not commonly cited, immunoassays, in general, offer a higher throughput and lower cost alternative, which may be suitable for large-scale screening studies, provided that a highly specific antibody can be developed. For any inter-laboratory study, cross-validation of methods and the use of certified reference materials are crucial to ensure data comparability and reliability.
References
- 1. mdpi.com [mdpi.com]
- 2. Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Two ELISA Methods and Mass Spectrometry for Measurement of Vitamin D-Binding Protein: Implications for the Assessment of Bioavailable Vitamin D Concentrations across Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of amounts of polyamines excreted in urine: demonstration of this compound and N1,N12-diacetylspermine as components commonly occurring in normal human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
N1,N8-Diacetylspermidine: A Potential Biomarker for Tumor Stage and Grade
An In-depth Comparison Guide for Researchers and Drug Development Professionals
The polyamine N1,N8-diacetylspermidine (Ac2Spd) is emerging as a significant biomarker in oncology. Elevated levels of this metabolite, often found in urine and tissue samples, have been associated with the presence and progression of various cancers. This guide provides a comprehensive overview of the correlation between this compound levels and tumor stage and grade, supported by experimental data and detailed methodologies.
Correlation with Tumor Stage and Grade: A Comparative Analysis
While research is ongoing, several studies have indicated a positive correlation between the levels of acetylated polyamines, including this compound, and the advancement of cancer. The data, however, is more robust for some cancer types than others.
Colorectal Cancer:
In patients with colorectal cancer, urinary levels of this compound have been shown to be significantly increased compared to healthy controls[1]. One study highlighted that while there was no direct correlation with tumor stage, N8-acetylspermidine (N8SPD) was notably elevated in patients with poorly differentiated adenocarcinoma when compared to those with moderate or well-differentiated tumors[1]. Another recent study analyzing plasma metabolomic profiles found that N1-acetylspermidine concentrations were consistently elevated in stage IV colorectal cancer compared to earlier stages (I-III)[2].
Data for the closely related compound, N1,N12-diacetylspermine (DiAcSpm), further supports a link with tumor stage in colorectal cancer. A study measuring urinary DiAcSpm levels reported a significant correlation with the Tumor-Node-Metastasis (TNM) stage, with positive rates increasing with advancing stage[3].
Table 1: Positive Rates of Urinary N1,N12-diacetylspermine (DiAcSpm) by Colorectal Cancer Stage
| TNM Stage | Positive Rate of DiAcSpm (%) |
| 0 + I | 50.0 |
| II | 66.7 |
| III | 75.0 |
| IV | 83.3 |
Data adapted from a study on urinary N1,N12-diacetylspermine as a tumor marker in patients with colorectal cancer[3].
Breast Cancer:
Evidence for a direct correlation between this compound levels and breast cancer stage or grade is less definitive. However, a study evaluating urinary biomarkers found that the sensitivity of this compound for detecting breast cancer was 14.2%[4]. Research on related acetylated polyamines offers further insight. For instance, higher levels of N1,N12-diacetylspermine have been identified in high-grade breast tumors compared to low-grade ones, suggesting a potential link between polyamine acetylation and tumor aggressiveness.
Prostate Cancer:
Direct quantitative data linking this compound levels to the Gleason score in prostate cancer is limited. However, studies have focused on the enzyme responsible for its production, spermidine/spermine N1-acetyltransferase (SSAT). Research has shown a significant increase in both SSAT mRNA and protein expression in prostate cancer cells compared to benign tissue. This increase is even more pronounced in metastatic prostate cancer, and higher SSAT protein levels are associated with progression to advanced metastatic disease[5]. This implies that the downstream products of SSAT, including this compound, are likely elevated in more aggressive prostate tumors.
Experimental Protocols
The quantification of this compound in biological samples is typically performed using chromatographic techniques coupled with mass spectrometry or immunoassays.
Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound.
Methodology for LC-MS/MS Quantification:
-
Sample Preparation:
-
For urine samples, a simple dilution and filtration step may be sufficient.
-
For plasma or tissue homogenates, protein precipitation is necessary. This is typically achieved by adding a cold organic solvent like acetonitrile (B52724), followed by centrifugation to pellet the proteins.
-
The resulting supernatant containing the metabolites is then collected.
-
-
Derivatization (Optional but common for HPLC with UV/Fluorescence):
-
To enhance chromatographic separation and detection sensitivity, primary and secondary amine groups of polyamines can be derivatized. A common derivatizing agent is dansyl chloride.
-
-
Liquid Chromatography (LC) Separation:
-
A reversed-phase C18 column is commonly used for separation.
-
The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
Methodology for Enzyme-Linked Immunosorbent Assay (ELISA):
-
ELISA provides a high-throughput alternative for quantification.
-
This method utilizes specific antibodies that recognize this compound.
-
The assay is typically performed in a 96-well plate format and involves competitive binding between the sample analyte and a labeled antigen for a limited number of antibody binding sites.
-
The signal generated is inversely proportional to the concentration of this compound in the sample[4].
Signaling Pathways Implicated in this compound Regulation
The synthesis of this compound is catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT). The expression and activity of SSAT are often upregulated in cancer and have been linked to several oncogenic signaling pathways.
SSAT-Mediated Signaling in Cancer Progression:
An important pathway involves the serine/threonine kinase AKT and the Wnt signaling component β-catenin. Overexpression of SSAT has been shown to suppress the phosphorylation of AKT and GSK3β, leading to reduced nuclear translocation of β-catenin. This, in turn, can inhibit cell proliferation, migration, and invasion in cancer cells.
Caption: SSAT's role in the AKT/β-catenin signaling pathway.
In prostate cancer, an autocrine feed-forward loop involving SSAT, reactive oxygen species (ROS), and the transcription factor NF-κB has been proposed[5]. In this pathway, SSAT activity leads to increased ROS production, which in turn activates NF-κB. Activated NF-κB can then further induce SSAT expression, creating a self-sustaining cycle that promotes cancer progression, even in the absence of androgens[5]. This highlights the central role of SSAT and its metabolic products in driving malignancy.
References
- 1. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stage-Specific Plasma Metabolomic Profiles in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of Spermidine/Spermine N1-Acetyl Transferase (SSAT) in Human Prostate Tissues is Related to Prostate Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the stability of N1,N8-Diacetylspermidine under various storage conditions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Framework for Stability Analysis
N1,N8-diacetylspermidine, a diacetylated polyamine, is a molecule of growing interest in various research fields, including cancer biology and diagnostics. As with any bioactive compound, understanding its stability under different storage and experimental conditions is paramount to ensure the reliability and reproducibility of research findings and for the development of potential therapeutic applications.
This guide provides a comprehensive framework for assessing the stability of this compound. Due to the limited availability of publicly accessible, quantitative stability data for this specific molecule, this document serves as a detailed methodological guide. It outlines the necessary experimental protocols and data presentation formats to enable researchers to generate and compare stability data for this compound against other compounds of interest.
Experimental Protocols: A Roadmap to Stability Assessment
To thoroughly evaluate the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the molecule to various stress conditions to identify potential degradation pathways and determine its shelf-life under different storage scenarios.
Temperature Stability Assessment
This protocol is designed to evaluate the impact of temperature on the stability of this compound in a buffered solution.
Materials:
-
This compound standard
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water and acetonitrile (B52724)
-
Calibrated temperature-controlled chambers or incubators
-
Autosampler vials
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in PBS at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple autosampler vials.
-
Store the vials at a range of temperatures:
-
-80°C (for long-term stability)
-
-20°C (for long-term stability)
-
4°C (refrigerated storage)
-
25°C (room temperature)
-
40°C (accelerated stability)
-
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months, 6 months), retrieve one vial from each temperature condition.
-
Analyze the samples immediately using a validated HPLC or LC-MS/MS method to determine the concentration of this compound.
-
For freeze-thaw stability, subject a set of aliquots to multiple (e.g., 3-5) freeze-thaw cycles (-20°C to room temperature) before analysis.
pH Stability Assessment
This protocol assesses the stability of this compound across a range of pH values, which is crucial for understanding its behavior in different biological and formulation environments.
Materials:
-
This compound standard
-
A series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, 12)
-
HPLC-grade water and acetonitrile
-
Autosampler vials
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare stock solutions of this compound in each of the different pH buffers at a known concentration.
-
Aliquot each solution into separate autosampler vials.
-
Incubate the vials at a controlled temperature (e.g., 25°C or 40°C).
-
At specified time points, take samples from each pH condition.
-
Neutralize the pH of the samples if necessary before analysis.
-
Analyze the samples using a validated HPLC or LC-MS/MS method.
Enzymatic Stability Assessment
This protocol evaluates the susceptibility of this compound to degradation by relevant enzymes, which is important for understanding its metabolic fate in biological systems. Given its structure, potential degrading enzymes could include amidases or deacetylases.
Materials:
-
This compound standard
-
Relevant enzyme(s) (e.g., porcine liver esterase as a model amidase, or a specific deacetylase if available)
-
Appropriate enzyme buffer
-
Reaction quenching solution (e.g., acetonitrile or a strong acid/base)
-
Autosampler vials
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a solution of this compound in the appropriate enzyme buffer.
-
Initiate the enzymatic reaction by adding the enzyme to the substrate solution. A control sample without the enzyme should be run in parallel.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
At various time points, withdraw an aliquot of the reaction mixture and quench the reaction.
-
Analyze the samples by HPLC or LC-MS/MS to quantify the remaining this compound and identify any potential metabolites.
Analytical Methodology: Quantification of this compound
A robust and validated analytical method is crucial for accurate stability assessment. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is a common and reliable technique.
HPLC-UV Method (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with a suitable ion-pairing agent if necessary.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a low wavelength (e.g., 200-210 nm)
-
Injection Volume: 10 µL
LC-MS/MS Method (Illustrative Example):
-
Column: C18 or HILIC column
-
Mobile Phase: A gradient of acetonitrile and water with formic acid or ammonium (B1175870) formate.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Monitor for the specific precursor-to-product ion transitions for this compound.
Data Presentation: Structuring Your Findings
Clear and concise presentation of quantitative data is essential for easy comparison and interpretation. The following tables provide a template for summarizing your stability data.
Table 1: Temperature Stability of this compound (% Remaining)
| Time | -80°C | -20°C | 4°C | 25°C | 40°C | Freeze-Thaw (3 cycles) |
| 0 hr | 100 | 100 | 100 | 100 | 100 | 100 |
| 24 hr | ||||||
| 72 hr | ||||||
| 1 wk | ||||||
| 1 mo | ||||||
| 3 mo | ||||||
| 6 mo |
Table 2: pH Stability of this compound at 25°C (% Remaining)
| Time | pH 2 | pH 4 | pH 7 | pH 9 | pH 12 |
| 0 hr | 100 | 100 | 100 | 100 | 100 |
| 24 hr | |||||
| 72 hr | |||||
| 1 wk |
Table 3: Enzymatic Stability of this compound at 37°C (% Remaining)
| Time | Control (no enzyme) | With Enzyme |
| 0 min | 100 | 100 |
| 15 min | ||
| 30 min | ||
| 60 min | ||
| 120 min |
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes. The following are examples of how to visualize the experimental workflows and potential degradation pathways using the DOT language.
Caption: Experimental workflow for assessing this compound stability.
Caption: Hypothetical deacetylation pathway of this compound.
Caption: General analytical workflow for this compound quantification.
Conclusion: The Path Forward
The stability of this compound is a critical parameter that influences its utility in research and development. This guide provides a robust framework for researchers to systematically evaluate its stability under various conditions. By following these standardized protocols, the scientific community can generate high-quality, comparable data. This will not only ensure the reliability of experimental results but also accelerate the exploration of this compound's full potential in science and medicine. It is hoped that future research will lead to the publication of comprehensive stability data for this important molecule, further enriching our understanding of its properties.
A review of the clinical utility of N1,N8-Diacetylspermidine in oncology
A comparative analysis of the clinical utility of N1,N8-diacetylspermidine (DAS) against established oncological biomarkers, supported by experimental data and detailed methodologies.
This compound (DAS), a polyamine metabolite, has emerged as a significant biomarker in oncology, demonstrating considerable potential in cancer diagnosis, prognosis, and monitoring of therapeutic response. Elevated levels of DAS have been consistently observed in the urine of patients with various malignancies, often surpassing the sensitivity and specificity of conventional tumor markers. This guide provides a comprehensive review of the clinical utility of DAS, comparing its performance with other established biomarkers and offering detailed experimental protocols for its detection.
Diagnostic and Prognostic Performance of Urinary DAS
Numerous studies have highlighted the diagnostic and prognostic value of urinary DAS levels in different cancers. Its performance has been notably evaluated in colorectal, breast, urogenital, and lung cancers.
Colorectal Cancer
In colorectal cancer, urinary DAS has shown superior sensitivity compared to the widely used carcinoembryonic antigen (CEA).[1] Studies indicate that urinary N1,N12-diacetylspermine (a related diacetylated polyamine often measured alongside DAS) is elevated in a significant percentage of early-stage colorectal cancer patients who are negative for CEA.[2]
Breast Cancer
Similarly, in breast cancer, urinary diacetylated polyamines have demonstrated higher sensitivity than both CEA and carbohydrate antigen 15-3 (CA 15-3), particularly in the early stages of the disease.[1]
Urogenital Cancers
Elevated urinary levels of DAS and N1,N12-diacetylspermine have been significantly associated with urogenital malignancies.[3][4] Furthermore, post-treatment levels of these markers correlate with patient prognosis; a return to normal or near-normal levels is associated with a good prognosis, while persistently high levels suggest a poor outcome.[3] Recurrence of the cancer is often accompanied by a renewed elevation in urinary diacetylpolyamines.[3]
Lung Cancer
In non-small cell lung cancer (NSCLC), urinary N1,N12-diacetylspermine has been identified as a valuable diagnostic and prognostic marker.[5]
Comparison with Other Cancer Biomarkers
The clinical utility of a biomarker is best assessed through direct comparison with existing standards. The following tables summarize the performance of urinary DAS and its related compound, N1,N12-diacetylspermine, against established biomarkers in various cancers.
| Table 1: Performance in Colorectal Cancer | |||
| Biomarker | Sensitivity | Specificity | Cancer Stage |
| Urinary this compound (and N1-acetylspermidine) | 50% | 95% | All Stages[6] |
| Serum CEA | 39.5% | - | All Stages[1] |
| Table 2: Performance in Breast Cancer | ||
| Biomarker | Sensitivity | Cancer Stage |
| Urinary N1,N12-diacetylspermine | 46.4% | Not Specified[1] |
| Urinary this compound | 14.2% | Not Specified[1] |
| Serum CEA | < 46.4% | Not Specified[1] |
| Serum CA 15-3 | < 46.4% | Not Specified[1] |
| Table 3: Performance in Other Cancers | |||
| Cancer Type | Biomarker | Positive Rate/Sensitivity | Notes |
| Esophageal Cancer | Urinary Diacetylpolyamines (DAS) | 33% | [7] |
| Gastric Cancer | Urinary Diacetylpolyamines (DAS) | 40% | [7] |
| Biliary Pancreatic Cancer | Urinary Diacetylpolyamines (DAS) | 25% | [7] |
| Lung Cancer (NSCLC) | Urinary N1,N12-diacetylspermine | 46.4% | Higher than serum CEA and CYFRA 21-1[5] |
| Urogenital Cancers | Urinary DAS and N1,N12-diacetylspermine | Significantly increased | Useful for distinguishing patients with malignancies from healthy individuals[4] |
| Bladder Cancer | Urinary N1,N12-diacetylspermine | Not significantly different from controls | [8] |
| Prostate Cancer | Urinary PSA | Higher predictive power than serum PSA for aggressive disease | [9] |
Experimental Protocols
Accurate and reproducible measurement of DAS is crucial for its clinical application. The two primary methods for quantifying urinary DAS are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Urinary this compound
This protocol is based on the principles of competitive ELISA.
Materials:
-
This compound-specific antibody
-
N1-acetylspermidine-BSA conjugate (for coating)
-
Microtiter plates
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Urine samples and standards
Procedure:
-
Coating: Coat the wells of a microtiter plate with the N1-acetylspermidine-BSA conjugate diluted in a suitable buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add urine samples or standards and the this compound-specific antibody to the wells. Incubate for 1-2 hours at room temperature. During this incubation, free DAS in the sample will compete with the coated antigen for antibody binding.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies and antigens.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of DAS in the sample.
A commercially available ELISA kit for N8-Acetyl-Spermidine provides a streamlined workflow.[10]
High-Performance Liquid Chromatography (HPLC) Protocol for Urinary Polyamines
This protocol provides a general framework for the analysis of polyamines, including DAS, in urine.
Sample Preparation:
-
Collect a 24-hour urine specimen.
-
Centrifuge the urine sample to remove any particulate matter.
-
Perform a hydrolysis step (e.g., acid hydrolysis) to release conjugated polyamines.
-
Use solid-phase extraction (SPE) with a strong cation exchange column to clean up and concentrate the polyamines from the urine matrix.
-
Elute the polyamines from the SPE column.
-
Derivatize the polyamines with a fluorescent agent (e.g., o-phthalaldehyde (B127526) (OPA) or dansyl chloride) to enable detection.
HPLC Analysis:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient elution with a buffer system (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile) is typically used.
-
Detection: Use a fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent.
-
Quantification: Calibrate the system using external standards of known concentrations of DAS and other polyamines.
Signaling Pathways and Therapeutic Implications
The elevation of DAS in cancer is intrinsically linked to the dysregulation of polyamine metabolism. A key enzyme in this process is spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SSAT).
SSAT is the rate-limiting enzyme in the catabolism of polyamines. Its activity is often upregulated in cancer cells, leading to the acetylation of spermidine and spermine to form acetylated polyamines, including DAS, which are then excreted in the urine.[6] The dysregulation of polyamine metabolism is often downstream of major oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway.[6] The loss of the tumor suppressor PTEN, a frequent event in prostate cancer, leads to the activation of mTORC1, which in turn can drive polyamine synthesis.[6]
Furthermore, the depletion of intracellular polyamines through SSAT activity can impact downstream signaling. For instance, it has been shown to suppress the AKT/β-catenin signaling pathway, thereby inhibiting cell proliferation, migration, and invasion in hepatocellular and colorectal carcinoma cells.[11] This intricate interplay suggests that targeting the polyamine metabolic pathway could be a viable therapeutic strategy.
Experimental Workflow for Biomarker Analysis
The following workflow outlines the general steps involved in the analysis of urinary DAS as a cancer biomarker.
Conclusion
This compound is a highly promising urinary biomarker for the detection and monitoring of various cancers. Its superior sensitivity in early-stage disease compared to established markers like CEA and CA 15-3 warrants further investigation and potential integration into clinical practice. The detailed methodologies and understanding of the underlying signaling pathways provide a solid foundation for researchers and drug development professionals to explore the full clinical potential of DAS in oncology. The development of standardized, high-throughput assays will be critical for its widespread adoption as a valuable tool in the fight against cancer.
References
- 1. Evaluating the utility of N1,N12-diacetylspermine and this compound in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary N1-acetylspermidine and N8-acetylspermidine excretion in normal humans and in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diagnostic and prognostic usefulness of this compound and N1,N12-diacetylspermine in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significance of urinary this compound and N1,N12-diacetylspermine as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 8. Evaluation of urine N1,N12-Diacetylspermine as potential tumor marker for urinary bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary PSA and Serum PSA for Aggressive Prostate Cancer Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N8-Acetyl-Spermidine ELISA kit - Serum, Plasma, Supernatant [immusmol.com]
- 11. Preparation of antibodies highly specific to this compound, and development of an enzyme-linked immunosorbent assay (ELISA) system for its sensitive and specific detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N1,N8-Diacetylspermidine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N1,N8-Diacetylspermidine, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Assessment and Safety Information
This compound is a diacetylated derivative of the natural polyamine spermidine.[1] While one safety data sheet (SDS) for the hydrochloride form of the compound does not classify it as hazardous, another SDS for this compound classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Given this conflicting information, it is imperative to handle and dispose of this chemical with caution, treating it as a hazardous substance to ensure the highest level of safety.
Key Precautionary Measures:
-
Wash skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Avoid release to the environment.[2]
-
Collect any spillage.[2]
| Hazard Statement | Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. P391: Collect spillage. |
| - | - | P501: Dispose of contents/ container to an approved waste disposal plant.[2] |
Table 1: Summary of Hazard and Precautionary Statements for this compound.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the approved procedure for the disposal of this compound waste in a laboratory setting. This process is designed to be followed for pure this compound and materials contaminated with it.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, clearly labeled.
-
Waste accumulation log.
-
Secondary containment for the waste container.
Procedure:
-
Waste Identification and Segregation:
-
Treat all this compound and any materials that have come into contact with it (e.g., pipette tips, gloves, empty vials) as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react violently or produce toxic gases.[3]
-
-
Containerization:
-
Use a chemically compatible container for waste collection. Plastic containers are often preferred for their durability.[4]
-
The container must be in good condition, with a secure, leak-proof lid.[5]
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Toxic to Aquatic Life").
-
-
Waste Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][4]
-
The SAA should be a well-ventilated area, away from ignition sources and incompatible materials.
-
Keep the waste container closed at all times, except when adding waste.[6]
-
Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
-
Disposal Request and Pickup:
-
Once the waste container is full, or if it has been accumulating for a period defined by your institution (often not to exceed one year for partially filled containers), arrange for its disposal through your institution's EHS office or designated hazardous waste management service.[3][4]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve completing an online form or attaching a waste tag to the container.
-
-
Empty Container Disposal:
-
An empty container that held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple rinse the empty container with a suitable solvent (e.g., water or another solvent capable of removing the residue).[6]
-
Collect the rinseate (the liquid from rinsing) and dispose of it as hazardous waste in your designated this compound waste container.[6]
-
After triple rinsing, deface or remove the original chemical label and dispose of the container in the regular trash.[6]
-
Disposal "Don'ts":
-
DO NOT pour this compound waste down the sink or drain.[6][7] Its toxicity to aquatic life makes this practice environmentally hazardous.
-
DO NOT dispose of this compound waste in the regular trash.[5]
-
DO NOT evaporate this compound waste in a fume hood as a method of disposal.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling N1,N8-Diacetylspermidine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Safety Data Sheets (SDS) for N1,N8-Diacetylspermidine from different suppliers contain conflicting hazard information. One supplier classifies the compound as not hazardous, while another classifies it as acutely toxic if swallowed and very toxic to aquatic life with long-lasting effects. In the interest of safety and adherence to the precautionary principle, this guide assumes the more stringent hazard classification. Users are strongly advised to conduct their own risk assessment and consult their institution's safety office before handling this compound.
Hazard Communication
Based on the more conservative safety data, this compound should be handled as a substance with the following potential hazards:
-
Acute Oral Toxicity: May be harmful or fatal if swallowed.
-
Aquatic Toxicity: May be very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against potential exposure.
-
Eye and Face Protection:
-
Safety Glasses: Must be worn at all times in the laboratory.
-
Chemical Splash Goggles: Required when there is a risk of splashing, such as when preparing solutions or handling liquid waste.[1][2]
-
Face Shield: Recommended to be worn in conjunction with chemical splash goggles when handling larger quantities or when a significant splash risk is present.[3]
-
-
Hand Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected.[1] For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, more robust gloves.
-
-
Body Protection:
-
Laboratory Coat: A standard lab coat should be worn, fully buttoned, to protect against minor spills and contamination of personal clothing.
-
Chemical-Resistant Apron: Recommended when handling larger volumes of solutions.
-
-
Respiratory Protection:
-
Work in a Ventilated Area: All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Respirator: If a fume hood is not available or if there is a risk of aerosol generation that cannot be controlled, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. Consult with your institution's environmental health and safety department for respirator selection and fit-testing.
-
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to ensure safety and environmental protection.
3.1. Operational Plan: Step-by-Step Guidance
A. Receiving and Storing this compound:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly labeled as containing acutely toxic materials.[6]
B. Weighing the Solid Compound:
-
All weighing of the solid powder must be conducted within a chemical fume hood to prevent the inhalation of fine particles.[4][5]
-
Use a disposable weigh boat or creased weighing paper.
-
The "tare method" is recommended to minimize the time the container is open in the hood: a. Pre-weigh the empty, sealed receiving container outside the hood. b. Inside the fume hood, add the approximate amount of this compound to the receiving container. c. Seal the container and remove it from the hood. d. Weigh the sealed container and calculate the exact amount of the compound added.[6]
-
After weighing, carefully clean the balance and surrounding area within the fume hood with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
C. Preparing Solutions:
-
All solution preparations should be performed in a chemical fume hood.
-
Wear chemical splash goggles, a lab coat, and nitrile gloves.
-
Add the solvent to the pre-weighed solid in a suitable container. This compound hydrochloride has reported solubilities in DMSO (0.1 mg/mL) and PBS (pH 7.2) (10 mg/mL), while another source indicates solubility in water at 50 mg/mL and DMSO at 80 mg/mL.[7][8]
-
Cap the container and mix by vortexing or gentle agitation until the solid is fully dissolved.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
D. Spill and Emergency Procedures:
-
Small Spills (Solid):
-
If a small amount of powder is spilled inside a fume hood, gently cover it with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material, place the paper towel in a sealed bag, and dispose of it as hazardous waste.
-
Decontaminate the area with an appropriate cleaning agent.
-
-
Small Spills (Liquid):
-
Absorb the spilled solution with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Collect the absorbent material into a sealed container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the immediate area and alert others.
-
Prevent the spill from entering drains.
-
Contact your institution's emergency response team or environmental health and safety office immediately.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
3.2. Disposal Plan
Given the potential for high aquatic toxicity, it is imperative that this compound and its solutions are not disposed of down the drain.[9][10]
-
Solid Waste:
-
Dispose of unused or expired solid this compound in its original container or a clearly labeled, sealed container as hazardous chemical waste.
-
Any materials contaminated with the solid, such as weigh boats, gloves, and paper towels, must be collected in a sealed, labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
The waste container should be segregated from other waste streams and stored in a secondary containment bin.
-
-
Empty Containers:
-
Triple-rinse empty containers with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.[11]
-
After rinsing, deface the label on the empty container before disposing of it according to your institution's guidelines for glass or plastic recycling.
-
Data Presentation: PPE Summary Table
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing Solid | Safety Glasses | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Handling Solutions | Safety Glasses/Goggles | Nitrile Gloves | Lab Coat | Not required if handled in a closed system or with minimal splash risk |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Lab Coat & Chemical-Resistant Apron | As required by spill size and location; consult SDS and EHS |
| Waste Disposal | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not generally required for sealed containers |
Mandatory Visualization: Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. falseguridad.com [falseguridad.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. realsafety.org [realsafety.org]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]
- 6. essr.umd.edu [essr.umd.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. abmole.com [abmole.com]
- 9. Laboratory chemical waste [watercorporation.com.au]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. otago.ac.nz [otago.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
